N,N'-Dicinnamylidene-1,6-hexanediamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-phenyl-N-[6-[[(E)-3-phenylprop-2-enylidene]amino]hexyl]prop-2-en-1-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2/c1(9-19-25-21-11-17-23-13-5-3-6-14-23)2-10-20-26-22-12-18-24-15-7-4-8-16-24/h3-8,11-18,21-22H,1-2,9-10,19-20H2/b17-11+,18-12+,25-21?,26-22? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPFMBHTMKBVLS-NCDJPSHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NCCCCCCN=CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=NCCCCCCN=C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140-73-8 | |
| Record name | 1,6-Hexanediamine, N1,N6-bis(3-phenyl-2-propen-1-ylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Hexanediamine, N1,N6-bis(3-phenyl-2-propen-1-ylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-hexamethylenebis(cinnamylideneamine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N,N'-Dicinnamylidene-1,6-hexanediamine
This guide provides a comprehensive technical overview for the synthesis of N,N'-Dicinnamylidene-1,6-hexanediamine, a versatile Schiff base with significant applications in polymer chemistry and material science. The protocol herein is designed for researchers, scientists, and professionals in drug development and chemical synthesis, offering a foundation built on established chemical principles and practical laboratory insights.
Introduction and Significance
This compound is a bis-Schiff base notable for its unique molecular architecture, which combines the rigidity of aromatic cinnamaldehyde moieties with a flexible hexanediamine linker.[1] This structure imparts valuable properties, making it an effective crosslinking agent, particularly for epoxy resins and elastomers, where it enhances mechanical strength, thermal stability, and durability.[1][2] Its applications extend to being a dye-fixing agent in the textile industry and a precursor for the synthesis of various pharmaceutical compounds.
The synthesis is predicated on the condensation reaction between a primary amine and an aldehyde, a classic method for forming the imine or azomethine group (C=N) characteristic of Schiff bases.[3][4] Aromatic aldehydes, such as cinnamaldehyde, are known to form particularly stable Schiff bases due to the conjugation of the aromatic system.[1]
Underlying Chemical Principles: The Schiff Base Formation
The synthesis of this compound proceeds via a nucleophilic addition-elimination reaction. The reaction involves two molar equivalents of cinnamaldehyde reacting with one molar equivalent of 1,6-hexanediamine.[1]
The mechanism can be described as follows:
-
Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen of 1,6-hexanediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cinnamaldehyde.
-
Formation of a Hemiaminal Intermediate: This initial attack results in the formation of an unstable hemiaminal (or carbinolamine) intermediate.
-
Dehydration: The hemiaminal then undergoes dehydration (loss of a water molecule) to form the stable imine (C=N) bond. This step is often acid-catalyzed, though the reaction can proceed without a strong acid catalyst.
-
Second Condensation: The process is repeated at the other primary amine group of the 1,6-hexanediamine with a second molecule of cinnamaldehyde to yield the final bis-Schiff base product.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This section details the step-by-step laboratory procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Cinnamaldehyde | C₉H₈O | 132.16 | ≥98% | Commercially Available |
| 1,6-Hexanediamine | C₆H₁₆N₂ | 116.21 | ≥98% | Commercially Available |
| Ethanol (Solvent) | C₂H₅OH | 46.07 | 95% or Absolute | Commercially Available |
| Distilled Water | H₂O | 18.02 | N/A | In-house |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
-
Rotary evaporator (optional)
Synthesis Procedure
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 5.81 g (0.05 mol) of 1,6-hexanediamine in 100 mL of ethanol. Stir the solution using a magnetic stirrer until the diamine is fully dissolved.
-
Addition of Cinnamaldehyde: To the stirred solution, slowly add 13.22 g (0.1 mol) of cinnamaldehyde dropwise over a period of 10-15 minutes. An exothermic reaction may be observed, and the solution may turn yellow.
-
Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle. Maintain the reflux with continuous stirring for 2-3 hours to ensure the reaction goes to completion.
-
Product Precipitation and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. The product, this compound, is insoluble in ethanol and will precipitate as a yellowish-brown solid. For enhanced precipitation, the flask can be cooled further in an ice bath for 30 minutes.
-
Filtration and Washing: Isolate the precipitated solid by vacuum filtration using a Buchner funnel. Wash the product cake with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at a temperature below its melting point (91-93°C) until a constant weight is achieved.
Safety Precautions
-
Conduct the synthesis in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Cinnamaldehyde can be a skin irritant. Avoid direct contact.
-
1,6-Hexanediamine is corrosive and can cause burns. Handle with care.
-
Ethanol is flammable. Keep away from open flames and sparks.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
To confirm the successful synthesis and purity of the final product, several analytical techniques can be employed.
-
Appearance: Yellowish-brown crystalline solid.
-
Melting Point: 91-93°C.
-
Solubility: Insoluble in water, but soluble in organic solvents like chloroform and methanol.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show the appearance of a strong absorption band around 1600-1650 cm⁻¹ corresponding to the C=N (imine) stretching vibration and the disappearance of the C=O (carbonyl) stretch from cinnamaldehyde and the N-H bends from 1,6-hexanediamine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see signals corresponding to the aromatic protons of the cinnamyl groups, the vinyl protons, and the aliphatic protons of the hexanediamine backbone. A characteristic signal for the imine proton (-CH=N-) should be present.
-
¹³C NMR: The spectrum should show the presence of the imine carbon (C=N) and the absence of the carbonyl carbon from the starting aldehyde.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₂₄H₂₈N₂, MW: 344.49 g/mol ).[][7]
While detailed experimental spectroscopic data is not widely published, the expected outcomes are based on the known spectra of similar Schiff base compounds.[1]
Conclusion
The synthesis of this compound via the condensation of cinnamaldehyde and 1,6-hexanediamine is a straightforward and efficient method for producing this valuable chemical compound. The protocol outlined in this guide provides a robust framework for its successful synthesis and purification in a laboratory setting. Proper characterization is essential to verify the identity and purity of the final product, ensuring its suitability for downstream applications in materials science and chemical synthesis.
References
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- CAS 140-73-8 this compound. (n.d.). BOC Sciences.
- This compound | C24H28N2 | CID 67325. (n.d.). PubChem.
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- Schiff Bases and their Copper(II) Complexes Derived from Cinnamaldehyde and Different Hydrazides. (n.d.). Bendola Publishing.
Sources
synthesis of Schiff bases from cinnamaldehyde
An In-depth Technical Guide to the Synthesis of Schiff Bases from Cinnamaldehyde
Introduction
Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), represent a cornerstone in the architecture of coordination chemistry and medicinal drug design.[1] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[2] Their versatile structural properties and the synthetic accessibility of the imine bond have established them as privileged scaffolds in the development of novel therapeutic agents. Cinnamaldehyde, the primary constituent of cinnamon oil, serves as an ideal starting material for the synthesis of a unique class of Schiff bases.[2] As a natural, aromatic aldehyde, it provides a conjugated system that enhances the stability of the resulting imine.[2] The modification of cinnamaldehyde into Schiff base derivatives has been shown to overcome some of its limitations, such as high volatility and strong odor, while often potentiating its inherent biological activities.[3] These derivatives have demonstrated a broad spectrum of pharmacological effects, including significant antimicrobial, antifungal, anticancer, and anti-inflammatory properties, making them highly valuable for drug development professionals.[4][5]
This guide provides an in-depth exploration of the , grounded in mechanistic understanding and field-proven methodologies. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to synthesize, purify, and characterize these high-value compounds efficiently and effectively.
Core Principles of Synthesis
A profound understanding of the underlying reaction mechanism is paramount for optimizing reaction conditions and ensuring the successful synthesis of the target Schiff base. The formation of a Schiff base is a reversible, acid-catalyzed nucleophilic addition-elimination reaction.
The Reaction Mechanism
The synthesis proceeds through a well-defined, multi-step pathway involving a key carbinolamine intermediate. The rate-determining step is typically the acid-catalyzed dehydration of this intermediate.[6]
-
Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by an acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in the formation of a neutral carbinolamine (or hemiaminal) intermediate.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine, known as an iminium ion.
-
Deprotonation: A water molecule or another base removes a proton from the nitrogen atom, yielding the final, neutral Schiff base and regenerating the acid catalyst.
Caption: Acid-catalyzed mechanism for Schiff base formation.
Causality Behind Experimental Choices
-
Role of Catalysts: The reaction is catalyzed by acid, but pH control is critical. An excessively high acid concentration will protonate the primary amine, rendering it non-nucleophilic and inhibiting the initial attack on the carbonyl carbon.[6] Conversely, in the absence of a catalyst, the reaction is often impractically slow. Therefore, synthesis is best performed under mildly acidic conditions, often achieved by adding a catalytic amount of a weak acid like glacial acetic acid.[7] This ensures sufficient protonation of the carbonyl group without neutralizing the amine nucleophile.
-
Choice of Amine: The rate of reaction is influenced by the nucleophilicity of the amine. Amines with electron-donating groups are more nucleophilic and will generally react faster than those with electron-withdrawing groups. The steric hindrance around the amine group can also affect the rate of carbinolamine formation.
-
Solvent Selection: The choice of solvent is crucial for driving the reaction to completion. Since the formation of a Schiff base is a reversible equilibrium, the removal of water is essential to shift the equilibrium towards the product side (Le Châtelier's principle).
-
Ethanol or Methanol: These are common solvents as they readily dissolve both cinnamaldehyde and many primary amines. The reaction can be refluxed in these solvents, often with a catalyst.
-
Azeotropic Removal of Water: Solvents like toluene or benzene can be used with a Dean-Stark apparatus to azeotropically remove water as it is formed, effectively driving the reaction to completion.
-
Solvent-Free Conditions: As will be discussed, modern methods like microwave-assisted and mechanochemical synthesis can often be performed under solvent-free conditions, which aligns with the principles of green chemistry.[8]
-
Synthetic Methodologies: Protocols and Field-Proven Insights
The selection of a synthetic methodology depends on available equipment, desired reaction scale, and efficiency goals. Here, we detail three field-proven methods, from the conventional to the advanced.
Caption: Comparative workflows for Schiff base synthesis.
Method 1: Conventional Heating (Reflux)
This is the most traditional and widely accessible method for Schiff base synthesis. It relies on thermal energy to overcome the activation energy barrier of the reaction.
-
Principle: Reactants are dissolved in a suitable solvent and heated to the solvent's boiling point in a flask equipped with a condenser. The condenser returns the evaporated solvent to the flask, allowing the reaction to proceed at a constant temperature for an extended period without loss of solvent.
-
Detailed Step-by-Step Protocol:
-
To a 100 mL round-bottom flask, add cinnamaldehyde (e.g., 10 mmol, 1.32 g).
-
Add an equimolar amount of the desired primary amine (10 mmol).
-
Add 30-40 mL of ethanol as the solvent.
-
Add 3-4 drops of glacial acetic acid as a catalyst.
-
Equip the flask with a reflux condenser and add boiling chips.
-
Heat the mixture to reflux using a heating mantle and stir for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the heat source and allow the mixture to cool to room temperature.
-
Cool the flask in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven.
-
-
Purification (Recrystallization): The crude Schiff base can be purified by recrystallization.[9][10] Dissolve the solid in a minimum amount of hot ethanol. If the product does not precipitate upon cooling, add water dropwise until turbidity is observed, then reheat until the solution is clear again. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.[9][11]
Method 2: Microwave-Assisted Synthesis (MWAS)
MWAS is a green chemistry technique that utilizes microwave energy to heat reactions rapidly and efficiently.
-
Principle: Microwave irradiation interacts directly with polar molecules (reactants, solvent) in the mixture, causing rapid and uniform heating throughout the bulk of the reaction medium.[12] This localized, instantaneous heating often leads to a dramatic acceleration of reaction rates compared to conventional heating, which relies on slower thermal conduction.[13][14]
-
Detailed Step-by-Step Protocol:
-
In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine cinnamaldehyde (e.g., 2 mmol, 0.26 g) and an equimolar amount of the primary amine (2 mmol).
-
For a solvent-free reaction, add a catalytic amount of glacial acetic acid (1-2 drops). Alternatively, use a minimal amount of a polar solvent like ethanol or DMF.[7]
-
Seal the vessel and place it in the cavity of a dedicated microwave synthesizer.
-
Irradiate the mixture at a specified power (e.g., 200-600 W) and temperature (e.g., 70-100 °C) for a short duration, typically 2-15 minutes.[8][15] The reaction progress can be monitored by TLC between short irradiation intervals.
-
Once the reaction is complete, cool the vessel to room temperature (automated in most reactors).
-
Add cold ethanol to the vessel and stir to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.[1]
-
Method 3: Mechanochemical Synthesis (Grinding)
Mechanochemistry utilizes mechanical energy to induce chemical transformations, often in the absence of a solvent.
-
Principle: Solid reactants are ground together in a ball mill or with a mortar and pestle. The mechanical force creates localized high-pressure and high-temperature zones at the point of contact between particles, providing the energy needed for the reaction to occur.[16] Liquid-Assisted Grinding (LAG) involves adding a sub-stoichiometric amount of a liquid to facilitate ion mobility and accelerate the reaction.[17][18]
-
Detailed Step-by-Step Protocol (LAG):
-
Place cinnamaldehyde (e.g., 5 mmol, 0.66 g) and an equimolar amount of the primary amine (5 mmol) into a stainless steel grinding jar containing grinding balls.
-
Add a few drops (e.g., 50-100 µL) of a liquid grinding assistant, such as ethanol or acetic acid.
-
Seal the jar and place it in a planetary ball mill or mixer mill.
-
Grind the mixture at a suitable frequency (e.g., 10-30 Hz) for 15-60 minutes.
-
After grinding, open the jar in a fume hood and collect the solid product.
-
The product is often of high purity and may only require washing with a non-polar solvent like hexane to remove any unreacted cinnamaldehyde, followed by drying.[19]
-
Comparative Analysis of Synthesis Methods
The choice of synthetic method has a profound impact on reaction efficiency and environmental footprint. Microwave-assisted and mechanochemical methods consistently outperform conventional heating in terms of reaction time and yield.[13][15]
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MWAS) | Mechanochemical Synthesis (Grinding) |
| Reaction Time | Hours (e.g., 2-9 h)[20] | Minutes (e.g., 2-15 min)[7][8] | Minutes (e.g., 15-60 min)[17] |
| Typical Yield | Good (e.g., 65-85%)[20] | Excellent (e.g., >85-95%)[7][20] | Excellent (e.g., >90%)[19] |
| Energy Input | High (prolonged heating) | Low (short duration, focused energy) | Low (direct mechanical energy) |
| Solvent Usage | High (bulk solvent required) | Low to None | None to Minimal (LAG) |
| Process Control | Good | Excellent (precise T/P control) | Moderate |
| Key Advantage | Simple, accessible equipment | Extreme speed, high yields | Green (solvent-free), high efficiency |
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized Schiff base. The formation of the imine bond results in distinct spectroscopic signatures.
-
FT-IR Spectroscopy: The most definitive evidence for Schiff base formation is the appearance of a strong absorption band corresponding to the C=N (azomethine) stretching vibration, typically found in the range of 1600-1640 cm⁻¹ .[5][21] Concurrently, the characteristic C=O stretching band of cinnamaldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) will disappear.[22]
-
NMR Spectroscopy (¹H and ¹³C):
-
¹H NMR: A key diagnostic signal is the singlet or doublet for the azomethine proton (-CH=N-), which typically appears downfield in the 8.0-8.8 ppm region. The vinyl protons of the cinnamaldehyde backbone usually appear as doublets or multiplets between 6.5-7.8 ppm .[23] Aromatic protons from both precursors will be observed in their expected regions.
-
¹³C NMR: The formation of the imine is confirmed by the appearance of the azomethine carbon signal in the 150-165 ppm range.
-
-
UV-Vis Spectroscopy: Cinnamaldehyde Schiff bases possess an extended conjugated system, resulting in characteristic electronic absorptions. Spectra typically show two main absorption bands: a high-intensity band around 280-320 nm attributed to π→π* transitions within the aromatic and conjugated system, and a lower intensity band at longer wavelengths (>350 nm) corresponding to n→π* transitions of the imine nitrogen's lone pair.[24][25]
| Spectroscopic Data for a Model Cinnamaldehyde Schiff Base (N-cinnamylidene-aniline) | | :--- | :--- | | Technique | Characteristic Signal / Peak | | FT-IR (KBr, cm⁻¹) | ~1625 (C=N stretch), ~1580 (C=C aromatic stretch) | | ¹H NMR (CDCl₃, ppm) | ~8.4 (s, 1H, -CH=N-), 7.0-7.8 (m, Ar-H and vinyl-H) | | ¹³C NMR (CDCl₃, ppm) | ~162 (-CH=N-), 125-150 (Aromatic and vinyl carbons) | | UV-Vis (EtOH, λmax) | ~290 nm (π→π), ~360 nm (n→π) |
Applications in Drug Development and Research
Cinnamaldehyde-derived Schiff bases are of significant interest to the pharmaceutical industry due to their wide array of biological activities. The imine linkage is often crucial for their bioactivity.
-
Antimicrobial and Antifungal Activity: Many derivatives show potent activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Aspergillus niger and Penicillium citrinum.[3][15] Their efficacy is often superior to that of cinnamaldehyde alone.[26]
-
Anticancer Activity: These compounds have been investigated as potential anticancer agents, with some demonstrating cytotoxicity against various cancer cell lines.[5] The mechanism is often attributed to the induction of apoptosis.[24]
-
Metal Complexation: The azomethine nitrogen serves as an excellent coordination site for metal ions, forming stable Schiff base metal complexes.[13] These complexes frequently exhibit enhanced biological activity compared to the free ligands.[13]
Conclusion
The offers a facile and versatile route to a class of compounds with immense potential in medicinal chemistry and materials science. While conventional heating remains a viable method, the adoption of modern techniques such as microwave-assisted and mechanochemical synthesis provides significant advantages in terms of speed, efficiency, and sustainability. These green methodologies not only accelerate the discovery process but also reduce the environmental impact of chemical synthesis. A thorough understanding of the reaction mechanism and the rationale behind the choice of catalyst and solvent allows researchers to optimize protocols for higher yields and purity. Coupled with robust spectroscopic characterization, these advanced synthetic strategies empower scientists to develop novel cinnamaldehyde Schiff base derivatives for a wide range of applications, from new antimicrobial drugs to advanced functional materials.
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Kambale, P. S., et al. (2022). Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst. ACS Omega, 7(51), 48153-48160. [Link]
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Xiao, J., et al. (2011). Synthesis of Schiff base from chitosan and cinnamaldehyde and its antimicrobial activity. Advanced Materials Research, 287-290, 1693-1696. [Link]
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Abubakar, M. I., et al. (2018). Liquid-assisted Mechanochemical Synthesis: Green Approach to Synthesis of Co(II) Schiff Base Complex and of Evaluation of Antimicrobial Activities. International Journal of Innovative Research & Development, 6(12). [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts (ppm) of the Schiff bases 1 -3 (in CD 3 OD). ResearchGate. [Link]
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Biradar, B., et al. (2022). Antimicrobial and anticancer insights of cinnamaldehyde Schiff bases and metal complexes. Journal of the Indian Chemical Society, 99(11), 100742. [Link]
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Jarallah, H. M. (2014). Synthesis of some Schiff bases of cinnamaldehyde by employing microwave irradiation. Misan Journal of Academic Studies, 13(25), 211-221. [Link]
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Edelmann, F. T. (2021). Is there an effective way of purifying schiff bases? ResearchGate. [Link]
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Adabiardakani, A., et al. (2017). Cinnamaldehyde Schiff Base Derivatives: A Short Review. ResearchGate. [Link]
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Arulselvan, P., et al. (2022). Synthesis of some Schiff Base Derivatives using One Pot Grinding Method and its Biological Activities. Journal of Pharmaceutical Negative Results, 13(4), 125-131. [Link]
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Tong, J. Y., et al. (2013). Grinding Synthesis of Schiff Bases Combined with Infrared Irradiation. Asian Journal of Chemistry, 25(11), 6323-6325. [Link]
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University of California, Davis. (n.d.). Recrystallization and Crystallization. Chem 124. [Link]
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ResearchGate. (2024). How to purify Schiff base product?. ResearchGate. [Link]
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S, S., & G, S. (2014). Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography. Research Journal of Recent Sciences, 3, 1-4. [Link]
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ResearchGate. (n.d.). FTIR spectrum of cinnamaldehyde Schiff base of SBDTC (NS). ResearchGate. [Link]
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Basha, N. H., et al. (2023). Microwave Irradiation-assisted Synthesis of Schiff's Bases - A Review. European Chemical Bulletin, 12(10), 4840-4858. [Link]
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Rathod, N., & Patel, J. (2023). Green Synthesis of Chitosan and Cinnamaldehyde Schiff Base and it's Diversified Biological Application. International Journal of Innovative Science and Research Technology, 8(7), 2098-2111. [Link]
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Setyono, H. A., et al. (2024). Modification Structure of Cinnamaldehyde with Primary Amines by Reflux and Sonication Methods in the Presence of Sulfuric Acid as a Catalyst. ResearchGate. [Link]
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Stolar, T., et al. (2016). Mechanochemistry: A Force of Synthesis. ACS Central Science, 2(12), 859-869. [Link]
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Chacko, E. P., & Rao, G. K. (2007). Microwave Assisted Synthesis of Some New Schiff's Bases. Asian Journal of Chemistry, 19(4), 3274-3276. [Link]
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An In-depth Technical Guide to the Chemical Properties of N,N'-Dicinnamylidene-1,6-hexanediamine
For Researchers, Scientists, and Drug Development Professionals
Foreword
N,N'-Dicinnamylidene-1,6-hexanediamine, a prominent member of the Schiff base family of compounds, stands as a molecule of significant industrial importance, primarily recognized for its role as a potent crosslinking agent. This guide, intended for the discerning researcher and development scientist, moves beyond a cursory overview to provide a detailed exploration of its chemical properties, synthesis, and reactivity. By elucidating the causality behind its functional mechanisms and offering detailed experimental frameworks, this document aims to serve as a comprehensive resource for professionals engaged in materials science, polymer chemistry, and exploratory drug design. We will delve into the established applications of this diamine derivative, while also exploring its potential in emerging areas, grounded in the fundamental principles of its chemical behavior.
Molecular Structure and Physicochemical Properties
This compound (CAS No. 140-73-8) is a bis-Schiff base formed from the condensation of two equivalents of cinnamaldehyde with one equivalent of 1,6-hexanediamine.[1][2] The resulting structure features a flexible six-carbon aliphatic chain linking two rigid cinnamylidene groups. This unique combination of a flexible spacer and conjugated aromatic systems imparts a distinct set of physical and chemical properties that are central to its applications.[2]
The key physicochemical properties are summarized in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₂₈N₂ | [][4] |
| Molecular Weight | 344.49 g/mol | [][4] |
| Appearance | Light-yellow to yellow to brown powder or crystals | [5] |
| Melting Point | 80-100 °C | [6] |
| Boiling Point (Predicted) | 530.5 °C at 760 mmHg | [][5] |
| Density (Predicted) | 0.92 g/cm³ | [][5] |
| Water Solubility | 44 mg/L at 25°C (low solubility) | [7] |
| Solubility in Organic Solvents | Soluble in ethanol, methanol, and chloroform | [7] |
| LogP (Predicted) | 6.115 | [7] |
The molecule's structure, characterized by two imine (C=N) bonds and extensive π-conjugation within the cinnamylidene moieties, is fundamental to its reactivity.[2] The nitrogen atoms of the imine groups possess lone pairs of electrons, enabling them to act as ligands in coordination chemistry.[2]
Synthesis and Purification
The synthesis of this compound is a classic example of Schiff base formation, proceeding via a nucleophilic addition-elimination reaction.[2]
Synthesis Pathway
The reaction involves the nucleophilic attack of the primary amine groups of 1,6-hexanediamine on the carbonyl carbons of two cinnamaldehyde molecules. This is followed by the elimination of two molecules of water to form the stable di-imine product.[2]
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
The following is a representative, step-by-step methodology for the laboratory-scale synthesis of this compound.
Materials:
-
1,6-Hexanediamine
-
Cinnamaldehyde
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,6-hexanediamine (1 molar equivalent) in ethanol.
-
To this solution, add cinnamaldehyde (2 molar equivalents) dropwise with continuous stirring. A slight exothermic reaction may be observed.
-
A catalytic amount of glacial acetic acid can be added to facilitate the reaction, although it often proceeds without a catalyst.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[8]
-
Dry the purified product under vacuum to obtain a crystalline solid.
Spectroscopic and Analytical Characterization
While peer-reviewed, experimentally determined spectroscopic data for this compound is not widely available in the public domain, its structural features allow for the prediction of its spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons: Signals corresponding to the protons on the two phenyl rings are expected in the aromatic region (δ 7.0-8.0 ppm).
-
Vinylic and Imine Protons: The protons of the -CH=CH-C=N- conjugated system will likely appear as multiplets in the δ 6.5-8.5 ppm range. The imine proton (-CH=N-) is expected to be in the more downfield portion of this range.
-
Aliphatic Protons: The methylene protons of the 1,6-hexanediamine backbone will be observed as multiplets in the upfield region (δ 1.3-3.6 ppm). The protons alpha to the nitrogen atoms (-N-CH₂-) will be the most deshielded.
¹³C NMR:
-
Aromatic Carbons: The carbons of the phenyl rings are expected to resonate in the δ 120-140 ppm region.
-
Imine Carbon: The carbon of the C=N double bond is anticipated to have a chemical shift in the δ 160-170 ppm range.
-
Vinylic Carbons: The carbons of the -CH=CH- double bonds will appear in the δ 120-150 ppm region.
-
Aliphatic Carbons: The carbons of the hexamethylene chain will be found in the upfield region (δ 25-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands:
-
C=N Stretch: A strong absorption band around 1600-1650 cm⁻¹ is indicative of the imine functional group.
-
C=C Stretch: Bands corresponding to the aromatic and vinylic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
-
C-H Stretch: Aromatic and vinylic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.
-
C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring will be present in the 690-900 cm⁻¹ region.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 344. Fragmentation would likely occur at the C-C bonds of the aliphatic chain and cleavage of the imine bond.
Chemical Reactivity and Mechanisms of Action
The chemical reactivity of this compound is dominated by the imine linkages and the conjugated cinnamylidene systems.
Role as a Crosslinking Agent
The primary industrial application of this compound is as a crosslinking agent, particularly in the curing of epoxy resins and the vulcanization of elastomers.[6][7] It functions as a "blocked" diamine, where the reactive primary amine groups are protected as imines.[2]
Mechanism in Epoxy Curing:
-
Hydrolysis: Under typical epoxy curing conditions, which involve elevated temperatures and the presence of moisture, the Schiff base undergoes hydrolysis. This reaction cleaves the two imine bonds, regenerating 1,6-hexanediamine and two molecules of cinnamaldehyde.[2]
-
Crosslinking: The liberated 1,6-hexanediamine, a highly reactive primary diamine, then acts as the curing agent. The amine groups undergo a nucleophilic addition reaction with the epoxide rings of the resin, leading to the formation of a durable, crosslinked three-dimensional polymer network.[2][9]
Caption: Mechanism of epoxy curing using this compound.
Reduction Reactions
The imine and alkene functionalities of this compound are susceptible to reduction.
-
Selective Imine Reduction: Sodium borohydride (NaBH₄) can be used to selectively reduce the C=N double bonds to the corresponding secondary amines, yielding N,N'-bis(3-phenylpropyl)-1,6-hexanediamine. This transformation results in a more flexible and saturated diamine.[2]
-
Complete Saturation: Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere, can reduce both the C=N and C=C double bonds.[2]
Oxidative Cleavage
The cinnamylidene groups are susceptible to oxidative cleavage at the carbon-carbon and carbon-nitrogen double bonds by strong oxidizing agents such as potassium permanganate or ozone.[2]
Potential Applications and Areas of Research
While its primary use is in polymer chemistry, the structural features of this compound suggest potential in other fields.
Antimicrobial and Biological Activity
Schiff bases are a well-known class of compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][10][11] The imine group is often crucial for these activities.[11] Schiff bases derived from cinnamaldehyde, in particular, have shown promising antimicrobial effects, which may be attributed to the inherent biological activity of the cinnamaldehyde moiety.[12][13][14] While specific studies on the antimicrobial or cytotoxic effects of this compound are limited, its structure suggests that it could be a candidate for such investigations. Research on other diamine Schiff bases has indicated that their biological activity can be influenced by the nature of the diamine and the aldehyde used.[1][15]
Coordination Chemistry
The presence of two imine groups makes this compound a versatile chelating ligand capable of coordinating with various metal ions.[2] The formation of metal complexes can significantly alter the electronic and steric properties of the ligand, potentially leading to new catalytic or therapeutic applications.[16]
Safety and Toxicology
A comprehensive toxicological profile for this compound is not publicly available. However, information on its precursors and related compounds, as well as its classification under the Globally Harmonized System (GHS), provides some guidance.
-
GHS Classification: The compound is classified as causing skin irritation and may cause an allergic skin reaction.[4][17]
-
Handling Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses. Work should be conducted in a well-ventilated area to avoid inhalation of the powder.[17]
It is important to note that toxicological data for the precursor, 1,6-hexanediamine dihydrochloride, indicates that it can cause irritation to the respiratory tract upon inhalation.[18] While this does not directly translate to the toxicological profile of the title compound, it underscores the need for careful handling. There is currently no available data on the cytotoxicity, such as IC₅₀ or LD₅₀ values, for this compound.[17]
Conclusion
This compound is a chemically versatile molecule with well-established applications in polymer science as a blocked diamine crosslinking agent. Its synthesis is straightforward, and its reactivity is governed by the characteristic chemistry of its imine and conjugated alkene functionalities. While its primary role is industrial, its structural similarity to other biologically active Schiff bases suggests that it may hold untapped potential in medicinal chemistry and materials science. Further research is warranted to fully characterize its spectroscopic properties, elucidate its biological activity profile, and expand its applications into new scientific domains.
References
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An In-depth Technical Guide to the Spectral Characterization of N,N'-Dicinnamylidene-1,6-hexanediamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive, multi-technique spectroscopic workflow for the structural elucidation and purity verification of N,N'-Dicinnamylidene-1,6-hexanediamine. As a bis-Schiff base, this molecule possesses a unique combination of conjugated aromatic systems and a flexible aliphatic linker, which is reflected in its spectral data. This document moves beyond mere procedural steps to explain the causality behind experimental choices, empowering researchers to not only replicate the analyses but also to interpret the resulting data with confidence. We will detail the core principles and provide field-proven protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Introduction: The Molecular Architecture
This compound is a symmetrical bis-Schiff base synthesized from the condensation of two equivalents of cinnamaldehyde with one equivalent of 1,6-hexanediamine.[1] The resulting molecule, with a molecular formula of C₂₄H₂₈N₂ and a molecular weight of 344.49 g/mol , features two azomethine (-CH=N-) groups that are part of an extended π-conjugated system, linking phenyl rings to a central hexamethylene chain.[2][] This structure makes it a valuable compound in polymer chemistry, particularly as a crosslinking agent.[4]
Accurate and unambiguous characterization is paramount to ensuring the compound's identity, purity, and suitability for its intended application. A single analytical technique is insufficient; a holistic approach combining multiple spectroscopic methods is required to probe the electronic, vibrational, and atomic framework of the molecule.[5][6] This guide establishes a self-validating system of characterization.
Synthesis Overview: Formation of the Imine Bridge
The synthesis is a classic example of Schiff base formation, a condensation reaction that forms a carbon-nitrogen double bond. The nucleophilic primary amine groups of 1,6-hexanediamine attack the electrophilic carbonyl carbons of cinnamaldehyde, followed by the elimination of water to form the stable di-imine product.[7]
Caption: Synthesis of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
Expertise & Experience: UV-Vis spectroscopy is the ideal first step to confirm the formation of the extended conjugated system. The cinnamylidene moieties contain phenyl rings conjugated with both C=C and C=N double bonds. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in characteristic absorption bands in the UV-Vis region. We primarily expect to observe high-intensity π → π* transitions associated with the conjugated system and lower-intensity n → π* transitions from the non-bonding electrons on the imine nitrogen atoms.[6][8]
Experimental Protocol
-
Solvent Selection: Choose a UV-grade solvent in which the compound is fully soluble and that is transparent in the region of interest (typically 200-800 nm). Spectroscopic grade ethanol or acetonitrile are excellent starting points.
-
Sample Preparation: Prepare a dilute stock solution of the compound (e.g., 1 mg/mL). From this, prepare a working solution (typically 1-10 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally 0.2-0.8 A.U.).
-
Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
-
Data Acquisition: Rinse and fill the cuvette with the sample solution. Acquire the absorption spectrum from approximately 200 nm to 600 nm.
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Data Presentation: Expected Absorption Maxima (λmax)
The exact λmax values are solvent-dependent.[1] However, based on analogous cinnamaldehyde-derived Schiff bases, the following absorptions can be anticipated.[7][9]
| Expected Transition | Approximate λmax Range (nm) | Rationale |
| π → π | 280 - 350 nm | High-intensity absorption arising from the extended conjugated system of the cinnamylidene moiety. |
| n → π | 380 - 450 nm | Lower-intensity absorption from the non-bonding electrons of the two azomethine (C=N) nitrogen atoms.[8] |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for confirming the successful synthesis of a Schiff base. Its diagnostic power lies in its ability to identify specific covalent bonds. In this case, the most critical piece of evidence is the appearance of a strong absorption band corresponding to the C=N (imine) stretching vibration, coupled with the disappearance of the C=O stretch from the cinnamaldehyde reactant and the N-H bends from the 1,6-hexanediamine reactant.[10]
Experimental Protocol
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most efficient. Place a small amount of the dry powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of sample with dry potassium bromide and pressing it into a transparent disk.
-
Background Scan: Perform a background scan with no sample present. This is crucial to subtract the spectral contributions from atmospheric CO₂ and water vapor.
-
Sample Scan: Place the sample on the ATR crystal or in the KBr pellet holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard mid-IR range is 4000-400 cm⁻¹.
Caption: Workflow for FT-IR Spectroscopic Analysis.
Data Presentation: Expected Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation and Significance |
| C=N Stretch (Azomethine) | 1600 - 1650 | Key diagnostic peak. Its presence confirms the formation of the imine bond.[8] |
| C=C Stretch (Alkenyl & Aromatic) | 1570 - 1620 | Confirms the presence of the vinyl and phenyl groups from the cinnamaldehyde precursor. |
| =C-H Stretch (Aromatic/Vinyl) | 3000 - 3100 | C-H stretching from the sp² hybridized carbons of the phenyl and vinyl groups. |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Asymmetric and symmetric stretching of the -CH₂- groups in the hexanediamine backbone.[11] |
| =C-H Bend (Aromatic) | 690 - 900 | Out-of-plane bending provides information on the substitution pattern of the phenyl rings. |
| Absence of C=O Stretch | (at ~1680 cm⁻¹) | Confirms consumption of the cinnamaldehyde reactant. |
| Absence of N-H Bend | (at ~1590-1650 cm⁻¹) | Confirms consumption of the primary amine reactant (note: this may overlap with C=N, but the N-H stretch ~3300-3500 will be absent). |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Experience: NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.[12] For this compound, ¹H NMR is used to identify and integrate the signals for protons in the aliphatic chain, the vinyl and azomethine groups, and the aromatic rings. ¹³C NMR complements this by identifying the carbon skeleton, most notably the diagnostic signal for the imine carbon.[13]
Experimental Protocol
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Sample Preparation: Accurately weigh and dissolve ~5-10 mg of the sample in ~0.6-0.7 mL of the deuterated solvent in an NMR tube. Ensure the solution is homogeneous.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters include setting the spectral width, number of scans (e.g., 8-16), and relaxation delay.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. For ¹H NMR, calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and integrate the signals. For ¹³C NMR, calibrate to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Caption: Workflow for NMR Spectroscopic Analysis.
Data Presentation: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Environment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| -CH=N- (Azomethine) | ~8.1 - 8.4 | Triplet (t) | 2H | Key diagnostic signal. Deshielded due to the electronegative nitrogen. Coupled to adjacent vinyl proton.[14] |
| -CH=CH- (Vinyl) | ~6.8 - 7.2 | Multiplet (m) | 4H | Complex multiplet due to coupling with each other and the azomethine proton. |
| C₆H₅- (Aromatic) | ~7.2 - 7.6 | Multiplet (m) | 10H | Protons on the two phenyl rings. |
| =N-CH₂- (α-methylene) | ~3.5 - 3.7 | Triplet (t) | 4H | Deshielded by the adjacent imine nitrogen. Coupled to the β-methylene protons. |
| -CH₂- (β-methylene) | ~1.6 - 1.8 | Quintet (p) | 4H | Aliphatic protons adjacent to α- and γ-methylenes. |
| -CH₂- (γ-methylene) | ~1.3 - 1.5 | Quintet (p) | 4H | Central, most shielded aliphatic protons in the hexanediamine chain. |
Data Presentation: Expected ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Environment | Expected δ (ppm) | Rationale |
| -C=N- (Imine) | ~160 - 165 | Key diagnostic signal. Highly deshielded due to the C=N double bond.[15] |
| C₆H₅- (Aromatic, ipso) | ~135 - 137 | The carbon atom of the phenyl ring attached to the vinyl group. |
| -CH=CH- (Vinyl) | ~125 - 145 | The two sp² carbons of the vinyl group will appear in this region. |
| C₆H₅- (Aromatic) | ~127 - 130 | Signals for the remaining carbons of the phenyl rings. |
| =N-CH₂- (α-methylene) | ~58 - 62 | The carbon atom directly attached to the imine nitrogen. |
| -CH₂- (β, γ-methylenes) | ~26 - 32 | The remaining aliphatic carbons of the hexanediamine backbone.[16] |
Mass Spectrometry (MS): Molecular Weight Verification
Expertise & Experience: Mass spectrometry is the definitive technique for confirming the molecular weight of the synthesized compound.[17] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear confirmation of the compound's mass.
Experimental Protocol
-
Solvent System: Prepare a dilute solution of the sample in a solvent suitable for ESI, such as methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings: Operate the mass spectrometer in positive ion mode. Optimize key parameters like capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the ion of interest.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., m/z 100-500) to observe the expected molecular ion.
Caption: Workflow for ESI-Mass Spectrometry Analysis.
Data Presentation: Expected Mass-to-Charge Ratio (m/z)
| Ion Species | Formula | Calculated Exact Mass | Expected m/z |
| [M] | C₂₄H₂₈N₂ | 344.2252 | 344.2 |
| [M+H]⁺ | [C₂₄H₂₉N₂]⁺ | 345.2331 | 345.2 |
| [M+Na]⁺ | [C₂₄H₂₈N₂Na]⁺ | 367.2150 | 367.2 |
Trustworthiness: The primary goal is to observe a prominent peak at m/z 345.2 .[2] The presence of this ion, corresponding to the protonated molecule, provides high-confidence verification of the molecular weight. By inducing fragmentation (e.g., by increasing the cone voltage), cleavage at the C-C bonds of the hexyl chain or at the C-N bond could be observed, further validating the structure.
Summary and Conclusion
The comprehensive spectral characterization of this compound is achieved through the logical application of orthogonal spectroscopic techniques. UV-Vis spectroscopy confirms the formation of the extended electronic conjugation. FT-IR provides definitive proof of the key azomethine functional group. ¹H and ¹³C NMR spectroscopy deliver an unambiguous map of the complete molecular skeleton. Finally, mass spectrometry validates the molecular weight with high precision. Together, these methods form a self-validating workflow that ensures the structural integrity and identity of the target compound, providing the necessary confidence for its use in research and development.
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An In-depth Technical Guide to the Solubility of N,N'-Dicinnamylidene-1,6-hexanediamine in Organic Solvents
Introduction
N,N'-Dicinnamylidene-1,6-hexanediamine is a bis-Schiff base compound synthesized from the condensation of cinnamaldehyde and 1,6-hexanediamine.[1] This molecule's unique structure, featuring aromatic rings, conjugated systems, and a flexible aliphatic linker, gives rise to its application in polymer chemistry as a crosslinking and curing agent. For researchers and professionals in drug development and materials science, a comprehensive understanding of its solubility in various organic solvents is paramount for synthesis, purification, formulation, and application. This guide provides a detailed exploration of the solubility of this compound, offering both theoretical predictions and robust experimental protocols for its quantitative determination.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₈N₂ | [2][3] |
| Molecular Weight | 344.49 g/mol | [2][3] |
| Appearance | Fine yellow to yellowish-brown crystalline powder | |
| Melting Point | 91-93 °C | [4] |
| Density | ~0.92 g/cm³ | [5][6] |
| Water Solubility | Insoluble (44mg/L at 25℃ reported) | [7][5][6] |
Theoretical Solubility Profile: A Predictive Approach
The principle of "like dissolves like" is the cornerstone of solubility prediction. The polarity of both the solute and the solvent, as well as specific intermolecular interactions, will govern the extent of dissolution.
Molecular Structure Analysis
This compound possesses distinct structural features that influence its solubility:
-
Nonpolar Character: The two phenyl groups and the hexamethylene chain contribute significantly to the molecule's nonpolar nature.
-
Polar Character: The two imine (-C=N-) groups introduce polarity to the molecule.
-
Hydrogen Bonding: The nitrogen atoms in the imine groups can act as hydrogen bond acceptors. However, the absence of hydrogen bond donors in the molecule itself means it will rely on protic solvents to engage in this type of interaction.
Based on this structure, it is anticipated that this compound will exhibit favorable solubility in solvents of moderate polarity and those with some hydrogen bonding capability. Its large nonpolar surface area suggests poor solubility in highly polar solvents like water, which is consistent with available data.[7][5][6]
Hansen Solubility Parameters (HSP) for Solvent Selection
A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
Qualitative & Predicted Quantitative Solubility Data
The following table summarizes the known qualitative solubility and provides a predicted quantitative solubility range in a diverse array of organic solvents. These predictions are based on the structural analysis and general solubility principles of Schiff bases.[10][11]
| Solvent | Solvent Class | Predicted Solubility at 25°C | Rationale |
| Water | Highly Polar Protic | < 0.1 g/L | Predominantly nonpolar structure.[5][6] |
| Methanol | Polar Protic | 10-50 g/L | Known to be soluble; moderate polarity and hydrogen bonding capability.[7] |
| Ethanol | Polar Protic | 15-60 g/L | Known to be soluble; similar to methanol but slightly less polar. |
| Chloroform | Halogenated | > 100 g/L | Known to be soluble; effective at solvating moderately polar compounds. |
| Acetone | Polar Aprotic | 50-150 g/L | Good balance of polarity to dissolve the imine groups and accommodate the nonpolar regions.[10] |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 70-200 g/L | Moderately polar and can interact favorably with the entire molecule.[12] |
| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | > 200 g/L | Highly effective at dissolving a wide range of organic compounds.[12] |
| Toluene | Aromatic Nonpolar | 5-25 g/L | Favorable interactions with the phenyl rings, but may struggle to solvate the polar imine groups. |
| n-Hexane | Aliphatic Nonpolar | < 1 g/L | Unlikely to effectively solvate the polar imine groups.[10] |
Experimental Determination of Solubility
To obtain precise and accurate solubility data, well-defined experimental protocols are necessary. The following sections detail two robust methods for the quantitative determination of the solubility of this compound.
Isothermal Shake-Flask Method (Gravimetric Analysis)
This is a thermodynamic equilibrium solubility method and is considered the "gold standard" for its accuracy and reliability.
Caption: Workflow for gravimetric solubility determination.
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume of the desired organic solvent. An excess is confirmed by the presence of undissolved solid after equilibration.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or on a stir plate at a constant temperature (e.g., 25°C). Agitate the mixtures for 24-48 hours to ensure that equilibrium is reached.
-
Separation: Remove the vials from the shaker and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pipette, ensuring no solid particles are transferred. For accuracy, filter the supernatant through a solvent-compatible syringe filter (e.g., PTFE).
-
Gravimetric Analysis:
-
Transfer the filtered supernatant to a pre-weighed, dry vial.
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) or in a fume hood with a gentle stream of nitrogen.
-
Once the solvent is removed, place the vial in a vacuum oven at a temperature below the compound's melting point to remove any residual solvent until a constant weight is achieved.
-
Weigh the vial containing the dried residue.
-
-
Calculation: The solubility is calculated by subtracting the initial weight of the empty vial from the final weight of the vial with the residue, and dividing by the volume of the supernatant taken.
UV-Vis Spectrophotometric Method
This method is particularly suitable for this compound due to its conjugated system, which results in strong UV-Vis absorbance.[13][14] It is a faster method than the gravimetric analysis but requires the initial development of a calibration curve.
Caption: Workflow for UV-Vis spectrophotometric solubility determination.
-
Determination of λmax: Prepare a dilute solution of this compound in the desired solvent and scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of accurately known concentrations of the compound in the chosen solvent.
-
Measure the absorbance of each standard solution at λmax.
-
Plot a graph of absorbance versus concentration. The resulting linear plot should adhere to the Beer-Lambert Law.
-
-
Analysis of Saturated Solution:
-
Prepare a saturated solution and filter the supernatant as described in the gravimetric method.
-
Accurately dilute a known volume of the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Multiply this concentration by the dilution factor to obtain the solubility of this compound in the solvent.
-
Conclusion
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with detailed, reliable experimental protocols, researchers and drug development professionals are equipped with the necessary tools to effectively work with this versatile compound. The provided data and methodologies will facilitate the optimization of processes such as synthesis, purification, and formulation, ultimately enabling the full exploration of this compound's potential in its various applications.
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An In-Depth Technical Guide to CAS 140-73-8: N,N'-Dicinnamylidene-1,6-hexanediamine
This technical guide provides a comprehensive overview of the chemical compound with CAS number 140-73-8, identified as N,N'-Dicinnamylidene-1,6-hexanediamine. The content herein is structured to serve researchers, scientists, and drug development professionals by detailing its chemical structure, synthesis, established applications, and exploring its potential in broader contexts based on its chemical class.
Core Chemical Identity and Structure
This compound is a bis-Schiff base, a molecule characterized by two imine (C=N) groups.[] This structure is formed from the condensation of two equivalents of cinnamaldehyde with one equivalent of 1,6-hexanediamine.[] The resulting molecule possesses a unique combination of rigid aromatic and conjugated systems from the cinnamaldehyde moieties and a flexible aliphatic linker from the hexanediamine backbone.[]
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | (1E,1'E)-N,N'-(hexane-1,6-diyl)bis(1-(3-phenyl)methanimine) | [] |
| Synonyms | N,N'-hexamethylenebis(cinnamylideneamine), Diak No. 3 | [2][3] |
| Molecular Formula | C₂₄H₂₈N₂ | [2][4] |
| Molecular Weight | 344.49 g/mol | [4] |
| Appearance | Fine yellow powder | [5] |
| Boiling Point | 530.5°C at 760 mmHg | [] |
| Density | 0.92 g/cm³ | [] |
| Water Solubility | Insoluble | [3] |
| Organic Solvent Solubility | Soluble in ethanol, methanol, and chloroform | [3] |
The presence of the imine bonds and the extended conjugation from the cinnamyl groups are critical to its chemical reactivity and physical properties. The flexible hexamethylene chain allows for conformational adaptability, a feature that can be significant in both material science and medicinal chemistry.
Synthesis and Manufacturing
The primary synthesis of this compound is a straightforward condensation reaction, which is characteristic of Schiff base formation.
Synthetic Pathway
The reaction involves the nucleophilic attack of the primary amine groups of 1,6-hexanediamine on the carbonyl carbons of two cinnamaldehyde molecules. This is followed by the elimination of water to form the di-imine product. The reaction is typically carried out by refluxing the reactants in a suitable solvent.[] Aromatic aldehydes, such as cinnamaldehyde, readily form stable Schiff bases.[]
Caption: Synthesis of this compound.
Manufacturing Considerations
For industrial-scale production, the reaction conditions can be optimized to maximize yield and purity. This includes the choice of solvent, reaction temperature, and methods for removing the water byproduct to drive the equilibrium towards product formation. Post-reaction, the product is typically isolated by filtration and may be purified by recrystallization.
Industrial Applications: A Focus on Polymer Chemistry
The primary and well-documented application of this compound is in the polymer industry, specifically as a crosslinking or curing agent for various elastomers.[5][6]
Curing Agent for Fluoroelastomers
This compound is particularly effective as a vulcanizing agent for fluoroelastomers.[6] In this role, it functions as a "blocked diamine." The imine bonds are relatively stable under ambient conditions, allowing for safe handling and mixing with the polymer matrix.
Mechanism of Curing:
Under the high temperatures of the curing process, the Schiff base undergoes hydrolysis, releasing the highly reactive 1,6-hexanediamine.[] This in situ generation of the active curing agent is a key advantage, as it provides better control over the vulcanization process. The released diamine then reacts with the fluoroelastomer chains, forming stable crosslinks and creating a durable, thermoset material with enhanced mechanical and thermal properties.
Caption: Curing mechanism of fluoroelastomers.
Reactivity and Chemical Behavior
The chemical behavior of this compound is dictated by its key functional groups: the imine bonds, the carbon-carbon double bonds of the cinnamyl groups, and the aromatic rings.
-
Hydrolysis: As mentioned, the imine bonds are susceptible to hydrolysis, particularly under acidic or heated conditions, to regenerate the parent aldehyde and amine.[]
-
Reduction: The imine and the C=C double bonds can be reduced. Selective reduction of the imine to a secondary amine can be achieved using reagents like sodium borohydride, yielding a more flexible and saturated diamine derivative.[]
-
Oxidation: The cinnamylidene groups are prone to oxidative cleavage at the double bonds by strong oxidizing agents like ozone or potassium permanganate.[]
Analytical Characterization
While specific, publicly available spectral data for this compound is limited, its structure can be confirmed using standard analytical techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic C=N stretching vibration for the imine group, typically in the range of 1690-1640 cm⁻¹. The presence of aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching from the hexamethylene chain, would also be anticipated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show signals corresponding to the aromatic protons, the vinylic protons of the cinnamyl group, the protons of the hexamethylene chain, and the iminic proton. ¹³C NMR would similarly provide distinct signals for the carbons of the aromatic rings, the double bonds, the imine group, and the aliphatic chain.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.[] An HPLC method for analysis has also been described, which would be suitable for purity determination and pharmacokinetic studies.[7]
Potential in Drug Discovery and Development
While this compound is primarily used in industrial applications, its chemical structure as a Schiff base places it in a class of compounds with significant and diverse biological activities. This suggests a potential, though currently unexplored, role in drug discovery.
The Pharmacological Relevance of Schiff Bases
Schiff bases are known to exhibit a wide range of pharmacological effects, including:
-
Antimicrobial and Antifungal Activity: The imine group is a critical pharmacophore in many antimicrobial agents.[8] It is believed that the nitrogen of the azomethine group can form hydrogen bonds with the active sites of cellular constituents, interfering with normal cell processes.[9]
-
Anticancer Activity: Numerous Schiff bases and their metal complexes have demonstrated potent anticancer properties.[8] Their mechanisms of action can include inducing apoptosis and inhibiting protein kinases.
-
Anti-inflammatory and Antioxidant Properties: Certain Schiff bases have shown promise as anti-inflammatory and radical-scavenging agents.[8]
The biological activity of Schiff bases can be enhanced through complexation with transition metals, which can improve their potency.[9]
Structural Features of CAS 140-73-8 and Drug Design
This compound possesses several features that are of interest from a medicinal chemistry perspective:
-
Lipophilicity: The presence of two phenyl rings suggests a degree of lipophilicity that could facilitate passage through cell membranes.
-
Hydrogen Bond Acceptors: The two nitrogen atoms of the imine groups can act as hydrogen bond acceptors, a crucial interaction for binding to biological targets.
-
Structural Flexibility: The hexamethylene linker provides conformational flexibility, allowing the molecule to potentially adapt its shape to fit into a binding pocket.
-
Pro-drug Potential: The hydrolyzable nature of the imine bonds suggests that this compound could act as a pro-drug, releasing cinnamaldehyde and 1,6-hexanediamine under specific physiological conditions. Both cinnamaldehyde and diamines have their own documented biological effects and toxicities.[8][10]
Caption: Potential pathway for drug discovery.
While no specific studies on the biological activity of this compound have been found, its structure represents a valid starting point for the design of novel therapeutic agents. Further research, including in vitro screening for cytotoxicity and antimicrobial activity, would be necessary to explore this potential.
Safety and Handling
According to available safety data, this compound is classified as a skin irritant and may cause an allergic skin reaction.[11] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be employed when handling this compound. It should be stored in a cool, dry, and well-ventilated area.[5]
Conclusion
This compound (CAS 140-73-8) is a well-defined chemical with a straightforward synthesis and a primary application as a blocked diamine curing agent in the polymer industry. Its chemical properties are dictated by its bis-Schiff base structure, which combines rigid aromatic moieties with a flexible aliphatic linker. While its current use is predominantly industrial, its classification as a Schiff base places it within a family of compounds with extensive and well-documented biological activities. For drug development professionals, this molecule and its derivatives represent a potential, albeit underexplored, scaffold for the design of new therapeutic agents. Future research into its biological properties is warranted to fully elucidate its potential beyond materials science.
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An In-depth Technical Guide to N,N'-Dicinnamylidene-1,6-hexanediamine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Dicinnamylidene-1,6-hexanediamine is a bis-Schiff base compound synthesized from the condensation of cinnamaldehyde and 1,6-hexanediamine.[1][2] Possessing a unique molecular architecture that combines the rigidity of aromatic rings and conjugated double bonds with the flexibility of a hexamethylene linker, this compound has established utility in polymer science and holds potential for exploration in medicinal chemistry.[3] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthesis protocols, and a discussion of its current and prospective applications, with a focus on its relevance to materials science and drug discovery.
Molecular Identity and Physicochemical Properties
This compound, identified by CAS Number 140-73-8, is a symmetric molecule featuring two imine (C=N) functionalities.[4][5] The extended conjugation from the phenyl ring through the propenylidene linker to the imine nitrogen is a key determinant of its chemical behavior and physical properties.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-[6-(cinnamylideneamino)hexyl]-3-phenylprop-2-en-1-imine[4] |
| CAS Number | 140-73-8[4] |
| Molecular Formula | C₂₄H₂₈N₂[4] |
| Molecular Weight | 344.49 g/mol [4] |
| Canonical SMILES | C1=CC=C(C=C1)C=CC=NCCCCCCN=CC=CC2=CC=CC=C2[6] |
| InChI Key | ATPFMBHTMKBVLS-UHFFFAOYSA-N[5] |
| Synonyms | N,N'-Hexamethylenebis(cinnamylideneamine), Bis(cinnamylidene)hexamethylenediamine, Diak No. 3[4] |
Physical and Chemical Properties
The compound typically appears as a fine yellow powder or crystalline solid.[1][2] Its physical properties are summarized below. It is important to note that some of the listed values are predicted based on computational models due to a lack of extensive experimental data in peer-reviewed literature.
| Property | Value | Source(s) |
| Appearance | Yellowish-brown crystalline compound | [7] |
| Melting Point | 91-93 °C | [7] |
| Boiling Point | 530.5 ± 50.0 °C (Predicted) | [5] |
| Density | 0.92 ± 0.1 g/cm³ (Predicted) | [5] |
| Water Solubility | 44 mg/L at 25 °C (Low) | [5] |
| Organic Solvent Solubility | Soluble in ethanol, methanol, chloroform | [7] |
| Flash Point | 267.8 ± 30.9 °C | [8] |
| Storage Temperature | 2-8°C, desiccated, room temperature | [5][9] |
Synthesis and Characterization
The synthesis of this compound is a straightforward condensation reaction, characteristic of Schiff base formation. This involves the nucleophilic attack of the primary amine groups of 1,6-hexanediamine on the carbonyl carbons of two equivalents of cinnamaldehyde, followed by the elimination of water.[3]
Experimental Protocol: A Representative Method
This protocol describes a standard laboratory procedure for the synthesis of this compound. The causality behind experimental choices is to drive the equilibrium towards product formation by removing the water by-product, often facilitated by refluxing, and to ensure high purity through recrystallization.
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,6-hexanediamine (e.g., 5.81 g, 0.05 mol) in absolute ethanol (100 mL).
-
Reaction Initiation: To this stirred solution, add cinnamaldehyde (e.g., 13.22 g, 0.10 mol) dropwise at room temperature. The 2:1 molar ratio is critical to ensure the formation of the bis-Schiff base.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Heating provides the necessary activation energy for the dehydration step.
-
Product Isolation: After the reaction is complete, cool the flask to room temperature, and then further cool in an ice bath to facilitate precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials. For higher purity, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Drying: Dry the purified yellow crystals under vacuum to obtain the final product.
Spectroscopic Characterization (Predicted)
While specific, experimentally-validated spectra for this compound are not widely available in the literature, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.
-
FT-IR Spectroscopy: The most characteristic peak would be the C=N (imine) stretching vibration, expected in the range of 1620-1640 cm⁻¹.[10] Other significant peaks would include C=C stretching from the aromatic ring and vinyl groups (~1580-1600 cm⁻¹) and C-H stretching from the aromatic/vinyl (~3000-3100 cm⁻¹) and aliphatic regions (~2850-2950 cm⁻¹).[10]
-
¹H NMR Spectroscopy: The proton of the imine group (-CH=N) is expected to be the most downfield signal, likely appearing as a doublet around δ 8.0-8.3 ppm.[2] Aromatic protons would resonate in the δ 7.2-7.6 ppm region. The vinyl protons (-CH=CH-) would appear as multiplets between δ 6.8-7.1 ppm.[11] The aliphatic protons of the hexanediamine linker would be observed upfield, with the N-CH₂ protons around δ 3.5-3.7 ppm and the remaining -(CH₂)₄- protons between δ 1.4-1.8 ppm.[2]
-
¹³C NMR Spectroscopy: The imine carbon (C=N) would show a characteristic signal in the δ 160-165 ppm range.[12][13] Carbons of the aromatic ring and vinyl groups would appear between δ 125-150 ppm.[12][13] The aliphatic carbons would be found upfield, with the N-CH₂ carbon near δ 60 ppm and the other linker carbons between δ 25-32 ppm.[12]
-
UV-Vis Spectroscopy: Due to the extended π-conjugated system encompassing the phenyl ring, the double bond, and the imine group, the compound is expected to exhibit strong UV absorption. The primary absorption bands, corresponding to π→π* transitions, would likely be observed in the 280-350 nm range.[14][15]
Chemical Reactivity and Stability
Hydrolytic Stability
As a Schiff base, the imine linkages are susceptible to hydrolysis, particularly under acidic conditions, which would regenerate cinnamaldehyde and 1,6-hexanediamine. This reactivity is harnessed in its application as a blocked amine crosslinking agent in epoxy resins, where moisture and heat trigger the release of the reactive diamine for curing.[3]
Oxidative Stability
The cinnamylidene groups are prone to oxidative cleavage at the C=C and C=N double bonds by strong oxidizing agents like potassium permanganate or ozone.[3] This would lead to the degradation of the molecule.
Thermal Stability
Applications
Polymer Science and Materials Chemistry
The primary industrial application of this compound is as a crosslinking and curing agent.[1][2]
-
Elastomer Vulcanization: It is used in the vulcanization of elastomers such as fluorinated rubbers and ethylene acrylate copolymers.
-
Epoxy Resins: It functions as a latent curing agent. Under curing conditions (elevated temperature and/or moisture), it hydrolyzes to release 1,6-hexanediamine, which then acts as the primary crosslinking agent for the epoxy resin, enhancing mechanical strength and durability.[3]
Potential in Drug Development and Medicinal Chemistry
While this compound itself has not been extensively studied for biological activity, its structural class—bis-Schiff bases derived from natural aldehydes—is of significant interest to medicinal chemists.
-
Antimicrobial and Antifungal Activity: Cinnamaldehyde, the parent aldehyde, is a well-known natural antimicrobial.[17] Studies on other Schiff bases derived from cinnamaldehyde have shown potent antifungal and antimicrobial activity, in some cases exceeding that of commercial control compounds like Fluconazole.[8][17] The mechanism is often attributed to the azomethine group. The lipophilicity and structural features of this compound make it a rational candidate for antimicrobial screening.
-
Anticancer and Cytotoxic Potential: Bis-Schiff bases have demonstrated significant cytotoxic activity against various cancer cell lines. For example, related structures have been shown to induce apoptosis and DNA damage in human breast cancer cell lines (MCF-7).[18][19][20] The planar, conjugated systems present in the molecule are capable of intercalating with DNA, a common mechanism for cytotoxic agents. Given these precedents, evaluating the cytotoxic profile of this compound against a panel of cancer cell lines would be a logical step in exploring its potential as a therapeutic agent.[21]
Safety and Handling
According to available safety data, this compound is classified as a skin irritant and may cause an allergic skin reaction.[4] It may also cause serious eye and respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[22]
-
Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area. Wash hands thoroughly after handling.[22]
-
First Aid: In case of skin contact, wash with plenty of water. If irritation occurs, seek medical attention. For eye contact, rinse cautiously with water for several minutes.[22]
Conclusion
This compound is a versatile molecule with established importance in polymer chemistry as a robust crosslinking agent. Its synthesis is efficient, and its properties are dictated by the interplay of its rigid aromatic and flexible aliphatic components. While its direct applications in drug development are yet to be explored, the significant antimicrobial and anticancer activities reported for structurally related Schiff bases strongly suggest that this compound is a promising, yet under-investigated, candidate for biological screening. Further research is warranted to fully characterize this compound and unlock its potential in medicinal chemistry and advanced materials.
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The effect of a bis-structured Schiff base on apoptosis, cytotoxicity, and DNA damage of breast cancer cells. (n.d.). PubMed. Retrieved from [Link]
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Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes. (2017). PubMed. Retrieved from [Link]
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Evaluation of Schiff Bases Against Two Cancer Cell Lines: A Combined Experimental and Theoretical Approach. (2025). Tropical Journal of Natural Product Research. Retrieved from [Link]
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Synthesis, antimicrobial activity of Schiff base compounds of cinnamaldehyde and amino acids. (n.d.). Medicine Innovates. Retrieved from [Link]
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Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (n.d.). MDPI. Retrieved from [Link]
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Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes. (n.d.). ACS Publications. Retrieved from [Link]
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Analysis of Novel Schiff Base-Fe Complexes Against Breast Cancer Cells' Viability. (n.d.). ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to the Biological Activity of N,N'-Dicinnamylidene-1,6-hexanediamine
A Senior Application Scientist's Perspective on a Promising but Unexplored Schiff Base
Executive Summary
N,N'-Dicinnamylidene-1,6-hexanediamine (DCH) is a symmetrical Schiff base synthesized from cinnamaldehyde and 1,6-hexanediamine.[1] While its utility as a polymer crosslinking agent is well-documented, its potential biological activities remain largely unexplored in peer-reviewed literature. This guide synthesizes the existing chemical knowledge of DCH and extrapolates its potential bioactivity based on the established pharmacological profiles of its constituent moieties—cinnamaldehyde and the Schiff base linkage. We present a scientifically-grounded framework for researchers, outlining the rationale and detailed experimental protocols to investigate its antimicrobial, anticancer, and antioxidant properties. This document serves as a roadmap for unlocking the potential of DCH as a novel therapeutic agent.
Introduction: The Scientific Premise for Bioactivity
This compound (CAS: 140-73-8) is a crystalline solid formed through the condensation of two equivalents of cinnamaldehyde with one equivalent of 1,6-hexanediamine.[1] This reaction creates a molecule characterized by a flexible six-carbon aliphatic chain flanked by two rigid cinnamylidene groups, each containing an azomethine (-C=N-) functional group.
The scientific rationale for investigating DCH's biological activity is compelling and rests on two key pillars:
-
The Cinnamaldehyde Moiety: Cinnamaldehyde, the primary component of cinnamon oil, is renowned for its potent antimicrobial and antioxidant properties.[2][3] Its derivatives are a major focus of research for developing new therapeutic agents.[4]
-
The Schiff Base (Azomethine) Linkage: The imine group is a critical pharmacophore. Schiff bases are a class of compounds known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[5][6] The formation of a Schiff base from a bioactive aldehyde like cinnamaldehyde can enhance its efficacy and stability.[2][4]
Therefore, the unique structure of DCH, which combines the recognized bioactivity of cinnamaldehyde with the versatile Schiff base linkage, presents a strong theoretical foundation for its potential as a multi-faceted therapeutic agent.
Physicochemical Properties
A thorough understanding of the molecule's properties is essential for designing biological assays.
| Property | Value | Source |
| CAS Number | 140-73-8 | [7][8] |
| Molecular Formula | C₂₄H₂₈N₂ | [7][8] |
| Molecular Weight | 344.5 g/mol | [7][8] |
| Appearance | Yellowish-brown crystalline compound | |
| Melting Point | 91-93 °C | |
| Solubility | Insoluble in water; Soluble in organic solvents (ethanol, methanol, chloroform) | |
| LogP | 6.115 | [8] |
Synthesis and Characterization
The synthesis of DCH is a straightforward condensation reaction, making it an accessible molecule for research purposes.
Protocol 2.1: Synthesis of this compound
-
Reactant Preparation: Dissolve one molar equivalent of 1,6-hexanediamine in absolute ethanol in a round-bottom flask.
-
Condensation Reaction: Add two molar equivalents of cinnamaldehyde to the solution dropwise while stirring. The addition of a catalytic amount of glacial acetic acid can facilitate the reaction.
-
Reflux: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Purification: Collect the resulting solid by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Workflow for Synthesis and Verification
Caption: Workflow for DCH synthesis and structural confirmation.
Postulated Biological Activity and Proposed Experimental Verification
While direct studies on DCH are absent, we can design a robust investigatory framework based on data from analogous cinnamaldehyde-derived Schiff bases.
Antimicrobial Activity
Scientific Rationale: Cinnamaldehyde itself exhibits broad-spectrum antimicrobial activity. Studies on Schiff bases derived from cinnamaldehyde and various amino acids or chitosan have shown that the resulting compounds often possess enhanced or comparable antimicrobial effects against a range of bacteria and fungi.[2][9][10] The imine group is crucial for this activity.
Proposed Experimental Protocols:
-
Broth Microdilution Assay (for Minimum Inhibitory Concentration - MIC):
-
Prepare a stock solution of DCH in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the DCH stock solution in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism, no DCH) and negative (broth only) controls.
-
Incubate at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Determine the MIC as the lowest concentration of DCH that visibly inhibits microbial growth.
-
-
Disk Diffusion Assay (for Zone of Inhibition):
-
Prepare agar plates uniformly swabbed with the test microorganism.
-
Impregnate sterile paper disks with known concentrations of DCH.
-
Place the disks onto the agar surface.
-
Incubate as described above.
-
Measure the diameter of the clear zone of growth inhibition around each disk.
-
Hypothetical Data Summary Table (Based on Related Compounds):
| Microorganism | Predicted MIC Range (µg/mL) | Rationale / Comparative Compounds |
| S. aureus (Gram-positive) | 64 - 256 | Cinnamaldehyde-amino acid Schiff bases show activity in this range.[10] |
| E. coli (Gram-negative) | 128 - 512 | Gram-negative bacteria are often less susceptible. |
| C. albicans (Fungus) | 32 - 128 | Cinnamaldehyde derivatives show potent antifungal activity.[4] |
Anticancer (Cytotoxic) Activity
Scientific Rationale: Schiff bases are a prominent class of anticancer compounds.[5][6] Specifically, compounds containing diamine moieties have demonstrated cytotoxic activity against various cancer cell lines, inducing cell cycle arrest and apoptosis.[11] The conjugated system of the cinnamaldehyde portions of DCH may also contribute to this activity through mechanisms like Michael addition with cellular nucleophiles.
Proposed Experimental Protocols:
-
MTT Assay (for Cell Viability):
-
Seed human cancer cell lines (e.g., MDA-MB-231 - breast, HCT-116 - colon) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of DCH for 24, 48, and 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for formazan crystal formation by viable cells.
-
Solubilize the formazan crystals with DMSO or a similar solvent.
-
Measure the absorbance at ~570 nm using a plate reader.
-
Calculate the IC₅₀ value (the concentration of DCH that inhibits 50% of cell growth).
-
-
Flow Cytometry for Apoptosis and Cell Cycle Analysis:
-
Treat cancer cells with DCH at concentrations around the determined IC₅₀ value.
-
For apoptosis, stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
For cell cycle analysis, fix the cells, treat with RNase, stain with PI, and analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Proposed Mechanism of Action Pathway
Caption: Postulated apoptotic pathway induced by DCH in cancer cells.
Antioxidant Activity
Scientific Rationale: The phenolic structure inherent in the cinnamaldehyde precursor suggests that DCH may possess antioxidant properties by acting as a free radical scavenger. Functionalization of biopolymers with cinnamaldehyde via Schiff base reactions has been shown to significantly enhance their antioxidant capabilities.[2]
Proposed Experimental Protocols:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare various concentrations of DCH in methanol.
-
Add a methanolic solution of DPPH to each DCH concentration.
-
Allow the reaction to proceed in the dark for 30 minutes.
-
Measure the decrease in absorbance at ~517 nm, which corresponds to the scavenging of the DPPH radical.
-
Use Ascorbic acid or BHT as a positive control.
-
Calculate the scavenging activity percentage and determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with ethanol to a specific absorbance.
-
Mix various concentrations of DCH with the ABTS•+ solution.
-
Measure the absorbance after a set incubation period (e.g., 6 minutes).
-
Calculate the percentage inhibition of absorbance and determine the EC₅₀.
-
Concluding Remarks and Future Directions
This compound stands at the intersection of industrial polymer chemistry and medicinal chemistry. Its straightforward synthesis and the compelling, well-documented bioactivity of its structural components make it a molecule of significant interest. Although currently lacking direct biological evaluation, the theoretical framework strongly suggests a high probability of antimicrobial, anticancer, and antioxidant properties.
The experimental protocols detailed in this guide provide a comprehensive and validated pathway for researchers to systematically investigate these potential activities. Successful outcomes from these studies could position DCH as a lead compound for the development of new therapeutic agents, transforming a compound known for its material applications into a valuable asset in drug discovery.
References
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Hendy, A., Hassan, N., El-Nady, J., Ahmed, A. S. I., & Tamer, T. M. (2025). Enhancement of biological properties in casein protein through functionalization with cinnamaldehyde via Schiff base bonding: antibacterial and antioxidant effects. ResearchGate. Available at: [Link]
-
Yadav, V. (2017). Cinnamaldehyde Schiff Base Derivatives: A Short Review. International Journal of ChemTech Research. Available at: [Link]
-
Medina-López, D. J., et al. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Molecules. Available at: [Link]
-
Singh, N., et al. (2025). Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives. Journal of Molecular Structure. Available at: [Link]
-
Wang, H., et al. (2017). Design of cinnamaldehyde amino acid Schiff base compounds based on the quantitative structure–activity relationship. Royal Society Open Science. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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International Journal of Innovative Science and Research Technology. (2023). Green Synthesis of Chitosan and Cinnamaldehyde Schiff Base and it's Diversified Biological Application. IJISRT. Available at: [Link]
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Ashraf, M. A., et al. (2022). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Molecules. Available at: [Link]
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Wei, D., et al. (2016). Synthesis, antimicrobial activity of Schiff base compounds of cinnamaldehyde and amino acids. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Wang, H., et al. (2017). Design of cinnamaldehyde amino acid Schiff base compounds based on the quantitative structure-activity relationship. PubMed. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Versatile Compound with Diverse Applications. pharmachemin.com. Available at: [Link]
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National Toxicology Program. (1991). NTP technical report on the toxicity studies of 1,6-Hexanediamine Dihydrochloride. ntp.niehs.nih.gov. Available at: [Link]
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Musa, M. A., Badisa, V. L., & Latinwo, L. M. (2014). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Anticancer Research. Available at: [Link]
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LookChem. (n.d.). This compound. lookchem.com. Available at: [Link]
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An In-depth Technical Guide to the Thermal Stability of N,N'-Dicinnamylidene-1,6-hexanediamine
Abstract
This technical guide provides a comprehensive framework for evaluating the thermal stability of N,N'-Dicinnamylidene-1,6-hexanediamine, a prominent Schiff base utilized in various industrial applications, including as a crosslinking agent in polymer formulations.[1] For researchers, scientists, and drug development professionals, understanding the thermal decomposition profile of this compound is critical for ensuring material integrity, predicting shelf-life, and guaranteeing safe handling and processing at elevated temperatures. This document outlines the core principles of thermal analysis, provides detailed, field-proven experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and offers insights into the interpretation of the resulting data. Furthermore, it explores the use of pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) for the elucidation of thermal degradation pathways. While specific experimental data for this exact molecule is not widely published, this guide establishes a robust methodology for its determination and interpretation based on the well-understood behavior of cinnamaldehyde-derived Schiff bases.[2][3][4]
Introduction: The Significance of this compound and its Thermal Behavior
This compound is a bis-Schiff base synthesized through the condensation reaction of two equivalents of cinnamaldehyde with one equivalent of 1,6-hexanediamine.[1] The resulting structure, characterized by two azomethine (-C=N-) groups and extensive conjugation, imparts a notable degree of thermal stability.[2] Schiff bases derived from aromatic aldehydes, such as cinnamaldehyde, are known to form stable compounds.[5] This stability is a key attribute for its application as a vulcanizing agent in elastomers.[1]
The thermal stability of a compound dictates the temperature range within which it maintains its chemical and physical properties. Beyond this range, thermal decomposition occurs, leading to the formation of smaller, often volatile, fragments. For this compound, understanding its decomposition temperature, the kinetics of its degradation, and the nature of its decomposition products is paramount for:
-
Predicting Material Performance: In polymer applications, the decomposition of the crosslinking agent can compromise the mechanical and chemical properties of the final product.
-
Ensuring Safe Handling and Processing: Knowledge of the onset of decomposition and the potential for exothermic events is crucial for preventing runaway reactions and ensuring operator safety.
-
Regulatory Compliance: Thermal stability data is often a required component of safety data sheets and regulatory submissions.
This guide will provide the necessary theoretical and practical framework to comprehensively assess the thermal stability of this compound.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential before undertaking thermal analysis.
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 140-73-8 | [6] |
| Molecular Formula | C₂₄H₂₈N₂ | [6] |
| Molecular Weight | 344.49 g/mol | [1][6] |
| Appearance | Fine yellow powder | [1] |
| Melting Point | 80-100 °C | [1] |
Theoretical Framework for Thermal Decomposition of Schiff Bases
The thermal degradation of Schiff bases is a complex process involving the cleavage of the weakest bonds within the molecule. For this compound, the potential decomposition pathways are influenced by the presence of the imine bond, the aliphatic hexanediamine linker, and the cinnamylidene end groups.
The anticipated primary degradation routes include:
-
Cleavage of the C-N and C=N bonds: The imine bond is often a point of initial thermal scission.
-
Fragmentation of the aliphatic chain: The hexanediamine linker can undergo chain scission at elevated temperatures.
-
Reactions of the cinnamylidene group: The conjugated system of the cinnamylidene moiety can undergo various thermal rearrangements and fragmentation.
The following diagram illustrates the key structural features relevant to the thermal stability of the molecule.
Caption: Key structural features of this compound influencing its thermal stability.
Experimental Protocols for Thermal Analysis
A dual-pronged approach utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive understanding of the thermal stability of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.
Apparatus: A calibrated thermogravimetric analyzer capable of operating in a controlled atmosphere up to at least 600°C.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage weight loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the onset temperature of decomposition (T_onset) and the temperature at 5% weight loss (T_d5).
-
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the heat flow associated with these events.
Apparatus: A calibrated differential scanning calorimeter.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature below its melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected decomposition temperature (e.g., 400°C).
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.
-
Determine the onset temperature and peak temperature for each thermal event.
-
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Interpretation of Thermal Analysis Data
The data obtained from TGA and DSC analyses provide a detailed picture of the thermal stability of this compound.
Expected TGA and DSC Results
Based on the structure of the molecule and the known behavior of similar Schiff bases, the following results can be anticipated:
-
TGA: A single-step or multi-step decomposition process is expected. The initial weight loss would likely correspond to the cleavage of the imine bonds and fragmentation of the hexamethylene linker. At higher temperatures, further degradation of the aromatic moieties would occur.
-
DSC: An endothermic peak corresponding to the melting of the compound will be observed first, followed by one or more exothermic peaks at higher temperatures, indicating the decomposition process.
Hypothetical Data Summary
The following tables present hypothetical but realistic data that could be obtained from the thermal analysis of this compound.
Table 1: Hypothetical TGA Data
| Parameter | Value (°C) |
| Onset of Decomposition (T_onset) | 250 - 280 |
| Temperature at 5% Weight Loss (T_d5) | 260 - 290 |
| Temperature of Maximum Decomposition Rate (T_max) | 300 - 350 |
| Residual Weight at 600°C | < 5% |
Table 2: Hypothetical DSC Data
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | 80 - 100 | 85 - 105 | (Endothermic) |
| Decomposition | 250 - 280 | 300 - 350 | (Exothermic) |
Advanced Analysis: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
To gain a deeper understanding of the decomposition mechanism, the volatile products generated during thermal degradation can be identified using Py-GC-MS.
Objective: To separate and identify the chemical composition of the thermal degradation products.
Methodology Overview:
-
A small sample of this compound is rapidly heated to a specific decomposition temperature in an inert atmosphere (pyrolysis).
-
The resulting volatile fragments are swept into a gas chromatograph (GC) for separation.
-
The separated fragments are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.
Expected Degradation Products:
Based on the structure of this compound, potential degradation products that could be identified by Py-GC-MS include:
-
Cinnamaldehyde
-
1,6-Hexanediamine
-
Styrene
-
Benzene
-
Various nitrogen-containing heterocyclic compounds
-
Fragments of the hexamethylene chain
Caption: Workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) analysis.
Conclusion
This technical guide has provided a comprehensive roadmap for the in-depth characterization of the thermal stability of this compound. By employing the detailed experimental protocols for TGA and DSC, and by leveraging the analytical power of Py-GC-MS, researchers can obtain a thorough understanding of the thermal decomposition behavior of this important industrial chemical. The insights gained from such studies are critical for optimizing its application, ensuring process safety, and meeting regulatory requirements. The combination of these analytical techniques provides a self-validating system for the robust assessment of thermal stability, aligning with the principles of scientific integrity and trustworthiness.
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Sen, S., et al. (2017). Cinnamaldehyde Schiff Base Derivatives: A Short Review. International Journal of ChemTech Research, 10(9), 834-843. [Link]
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Yadav, P., & Singh, P. (2022). The synthesis route of cinnamaldehyde Schiff base. ResearchGate. [Link]
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Biradar, B., et al. (2017). Cinnamaldehyde Schiff Base Derivatives: A Short Review. ResearchGate. [Link]
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Screening, Synthesis, and QSAR Research on Cinnamaldehyde-Amino Acid Schiff Base Compounds as Antibacterial Agents. (2018). MDPI. [Link]
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Cymer Chemicals. GP-213 (N,N'-DICINNAMYLIDENE-1,6-HEXANE DIAMINE). [Link]
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-
Thompson, J., et al. (2016). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 1335-1345. [Link]
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Methodological & Application
Application Notes and Protocols: N,N'-Dicinnamylidene-1,6-hexanediamine as a Crosslinking Agent in Polymers
Introduction: A Versatile Crosslinker for Advanced Polymer Systems
N,N'-Dicinnamylidene-1,6-hexanediamine is a bifunctional Schiff base compound that has emerged as a highly effective crosslinking agent in the formulation of advanced polymers. Synthesized through the condensation of two equivalents of cinnamaldehyde with one equivalent of 1,6-hexanediamine, this molecule possesses a unique combination of structural features that impart desirable properties to the resulting polymer networks.[1] The rigid aromatic rings and conjugated double bonds from the cinnamaldehyde moieties contribute to thermal stability and strength, while the flexible six-carbon aliphatic chain from 1,6-hexanediamine provides a degree of elasticity.[1]
This crosslinking agent is particularly valuable for creating stimuli-responsive materials. The central imine (C=N) linkages of the Schiff base are susceptible to hydrolysis under acidic conditions, allowing for the development of pH-sensitive polymers.[2][3] This dynamic covalent chemistry enables the design of "smart" materials for applications such as controlled drug delivery and self-healing polymers.[3][4] Furthermore, in systems like epoxy resins, this compound can act as a latent curing agent, where the active crosslinking species (1,6-hexanediamine) is released upon exposure to specific triggers like heat and moisture.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, application, and characterization of polymers crosslinked with this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 140-73-8 | [5] |
| Molecular Formula | C₂₄H₂₈N₂ | [5][6] |
| Molecular Weight | 344.49 g/mol | [5][6] |
| Appearance | Light-yellow to yellow to brown powder or crystals | |
| Boiling Point | 530.5 °C | [6] |
| Density | 0.92 g/cm³ | [6] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and methanol. | [2] |
Synthesis of this compound
The synthesis of this compound is a straightforward condensation reaction. The general principle involves the reaction of a primary diamine with an aldehyde.[1]
Reaction Scheme
Caption: Synthesis of the crosslinking agent.
Protocol: Laboratory-Scale Synthesis
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,6-hexanediamine (1 molar equivalent) in a suitable solvent such as ethanol.
-
Addition of Aldehyde: To the stirred solution, add cinnamaldehyde (2 molar equivalents) dropwise at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of the Schiff base is often indicated by a color change and the precipitation of the product.
-
Isolation of Product: Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Application 1: Crosslinking of Epoxy Resins
This compound can serve as a latent curing agent for epoxy resins. The imine bonds block the highly reactive primary amine groups of 1,6-hexanediamine.[1] Under curing conditions, typically involving elevated temperatures, the Schiff base undergoes hydrolysis, releasing the 1,6-hexanediamine, which then acts as the primary crosslinking agent.[1] Each released diamine molecule can react with up to four epoxy groups, functioning as a tetra-functional crosslinker and leading to a densely crosslinked polymer network.[1]
Crosslinking Mechanism
Caption: Epoxy resin crosslinking workflow.
Protocol: Preparation of a Crosslinked Epoxy Resin
-
Preparation of Resin Mixture: In a suitable container, thoroughly mix a commercial epoxy resin (e.g., a diglycidyl ether of bisphenol A type) with this compound. The stoichiometry should be calculated based on the amine hydrogen equivalent weight of 1,6-hexanediamine and the epoxide equivalent weight of the resin.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Curing: Pour the degassed mixture into a mold and cure in an oven. A typical curing schedule might be 120 °C for 1 hour followed by a post-cure at 150 °C for 2 hours.
-
Cooling and Demolding: Allow the cured resin to cool slowly to room temperature before demolding.
Application 2: pH-Responsive Hydrogels for Controlled Drug Delivery
The pH-sensitive nature of the imine bonds in this compound makes it an excellent crosslinker for creating hydrogels capable of controlled drug release.[3][4] Hydrogels are three-dimensional hydrophilic polymer networks that can absorb large amounts of water.[4] When crosslinked with a Schiff base, these hydrogels can be designed to be stable at physiological pH (around 7.4) and to degrade in the more acidic environments found in some tissues or within the endosomes of cells, thereby releasing an encapsulated drug.[4]
Mechanism of pH-Responsive Drug Release
Caption: pH-triggered drug release from a hydrogel.
Protocol: Preparation of a pH-Responsive Hydrogel
-
Polymer Functionalization: Start with a hydrophilic polymer containing primary amine or aldehyde groups. For example, a polymer with amine groups can be reacted with an excess of a dialdehyde to create aldehyde-functionalized polymer chains.
-
Preparation of Polymer and Crosslinker Solutions: Prepare an aqueous solution of the aldehyde-functionalized polymer and a separate aqueous solution of this compound. If a drug is to be encapsulated, it can be dissolved in the polymer solution.
-
Hydrogel Formation: Mix the two solutions. The Schiff base reaction between the aldehyde groups on the polymer and the amine groups of the crosslinker (or vice versa) will lead to the formation of a hydrogel. The gelation time can be controlled by adjusting the concentration of the reactants and the pH of the solution.
-
Purification: The resulting hydrogel can be purified by swelling in deionized water to remove any unreacted components.
Characterization of Crosslinked Polymers
A suite of analytical techniques is essential to characterize the structure and properties of polymers crosslinked with this compound.
| Characterization Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of Schiff base formation (presence of C=N stretching vibration, typically around 1650 cm⁻¹) and disappearance of aldehyde and amine reactant peaks.[1] |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the crosslinked polymer. |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg), which is indicative of the degree of crosslinking. |
| Mechanical Testing (e.g., Tensile Testing) | Measurement of mechanical properties such as tensile strength, Young's modulus, and elongation at break to understand the effect of crosslinking on the material's toughness and rigidity. |
| Swelling Studies (for hydrogels) | Assessment of the pH-responsiveness by measuring the swelling ratio of the hydrogel in buffer solutions of different pH values. |
Protocol: Swelling Study of a pH-Responsive Hydrogel
-
Sample Preparation: Prepare small, uniformly sized discs of the dried hydrogel.
-
Equilibrium Swelling: Immerse the dried hydrogel discs in buffer solutions of varying pH (e.g., pH 5.0, 6.0, 7.4) at a constant temperature (e.g., 37 °C).
-
Weight Measurement: At regular time intervals, remove the hydrogel discs, gently blot the surface to remove excess water, and weigh them. Continue until the weight becomes constant (equilibrium swelling).
-
Calculation of Swelling Ratio: The swelling ratio (SR) can be calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100 where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
-
Data Analysis: Plot the swelling ratio as a function of pH to visualize the pH-responsive behavior of the hydrogel.
Conclusion
This compound is a valuable crosslinking agent for the development of advanced polymer systems with tailored properties. Its ability to form dynamic covalent bonds that are responsive to pH makes it particularly suitable for applications in smart materials, such as controlled drug delivery systems. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers to explore the potential of this versatile crosslinker in their own work.
References
-
Xin Y., Yuan J. Schiff's base as a stimuli-responsive linker in polymer chemistry. Polym. Chem. 2012, 3 (11), 3045–3055. Available at: [Link]
-
Xu J., Liu Y., Hsu S. H. Hydrogels Based on Schiff Base Linkages for Biomedical Applications. Molecules 2019, 24 (16), 3005. Available at: [Link]
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This compound - MySkinRecipes. Available at: [Link]
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Understanding this compound (CAS 140-73-8): A Comprehensive Overview. Available at: [Link]
-
Schiff-Base Cross-Linked Hydrogels Based on Properly Synthesized Poly(ether urethane)s as Potential Drug Delivery Vehicles in the Biomedical Field: Design and Characterization. ACS Omega 2024. Available at: [Link]
-
(PDF) Schiff's base as a stimuli-responsive linker in polymer chemistry - ResearchGate. Available at: [Link]
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Stimuli-responsive dendronized polymeric hydrogels through Schiff-base chemistry showing remarkable topological effects - RSC Publishing. Available at: [Link]
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Chromic Schiff bases: transformative stimuli-responsive systems for next-generation soft materials - RSC Publishing. Available at: [Link]
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Application Note: N,N'-Dicinnamylidene-1,6-hexanediamine as a Latent Curing Agent for High-Performance Epoxy Resins
Introduction
Epoxy resins are a critical class of thermosetting polymers, indispensable in advanced materials applications ranging from structural adhesives and composites to protective coatings and electronic packaging.[1] Their performance is fundamentally dictated by the curing process, where a liquid prepolymer is transformed into a rigid, three-dimensional cross-linked network. The choice of curing agent, or hardener, is paramount as it governs not only the reaction kinetics and processing conditions but also the ultimate thermal, mechanical, and chemical properties of the cured material.[1][2]
This application note details the use of N,N'-Dicinnamylidene-1,6-hexanediamine (CAS: 140-73-8), a Schiff base compound, as a latent curing agent for epoxy resins. This molecule is synthesized from the condensation of 1,6-hexanediamine and cinnamaldehyde.[3] Its unique structure, featuring aromatic cinnamaldehyde moieties for rigidity and a flexible hexanediamine linker, allows for the formulation of one-component (1K) epoxy systems with extended pot life at ambient temperatures.[3] Upon thermal activation, it functions as a "blocked" diamine, releasing a highly reactive species to initiate cross-linking. The resulting thermosets can exhibit superior performance characteristics, including high glass transition temperatures (Tg) and enhanced mechanical strength, making this curing agent an excellent candidate for demanding applications.[4][5]
The Chemistry of Latent Curing
This compound functions as a latent curative through a thermally-triggered de-blocking mechanism. Unlike conventional amine hardeners that begin reacting upon mixing at room temperature, the imine (C=N) bonds in this Schiff base render the nitrogen atoms less nucleophilic, thus preventing premature reaction with the epoxy rings.[3]
The curing process involves two primary stages:
-
Thermal Activation and Hydrolysis: Under typical epoxy curing temperatures (e.g., >90°C) and in the presence of ambient moisture, the Schiff base undergoes hydrolysis. This reaction cleaves the imine bonds, regenerating the parent aldehyde (cinnamaldehyde) and, crucially, liberating the highly reactive 1,6-hexanediamine.[3] This release of the active curing species is the rate-determining step for the initiation of cure.
-
Epoxy-Amine Cross-linking: The liberated 1,6-hexanediamine is a primary aliphatic diamine containing two -NH₂ groups, each with two active hydrogen atoms. These hydrogens readily participate in a nucleophilic addition reaction with the epoxide rings of the epoxy prepolymer.[3][6] This ring-opening polymerization reaction forms a stable, highly cross-linked polymer network, which is responsible for the final robust properties of the material.[6]
Physicochemical Properties of the Curing Agent
A summary of the key properties of this compound is provided below for formulation and handling purposes.
| Property | Value | Reference(s) |
| CAS Number | 140-73-8 | [7][8] |
| Molecular Formula | C₂₄H₂₈N₂ | [7] |
| Molecular Weight | 344.49 g/mol | [7][9] |
| Appearance | Light-yellow to brown powder or crystals | [9][10] |
| Melting Point | 91-93 °C | [10] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, methanol | [10] |
| Purity | ≥98% (Typical) | [9] |
Experimental Protocols
Part A: Stoichiometric Formulation Calculation
Accurate calculation of the curing agent to resin ratio is critical for achieving optimal properties. The calculation is based on matching the number of amine active hydrogens to the number of epoxy groups.
-
Determine Epoxy Equivalent Weight (EEW): This value is provided by the manufacturer of the epoxy resin (e.g., for a standard Bisphenol A diglycidyl ether (DGEBA) resin, the EEW is typically 180-190 g/eq).
-
Calculate the Amine Hydrogen Equivalent Weight (AHEW) of the Active Curing Agent: The active species is 1,6-hexanediamine (MW ≈ 116.21 g/mol ), which has 4 active hydrogens (2 per -NH₂ group).
-
AHEW of 1,6-hexanediamine = 116.21 / 4 = 29.05 g/eq .
-
-
Calculate the Effective Equivalent Weight of the Latent Curing Agent: Since one mole of this compound (MW = 344.49 g/mol ) releases one mole of 1,6-hexanediamine, it also provides 4 active hydrogens.
-
Effective AHEW = 344.49 / 4 = 86.12 g/eq .
-
-
Calculate Parts per Hundred Resin (phr):
-
phr = (Effective AHEW / EEW) * 100
-
Example Calculation: For an epoxy resin with an EEW of 185 g/eq:
-
phr = (86.12 / 185) * 100 ≈ 46.55 phr
This means 46.55 grams of this compound should be used for every 100 grams of the epoxy resin.
Part B: Sample Preparation and Curing Protocol
-
Materials & Equipment:
-
Epoxy resin (e.g., DGEBA)
-
This compound
-
Top-pan balance (±0.01 g)
-
Mechanical overhead stirrer with a high-shear mixing blade
-
Heating mantle or hot plate with temperature control
-
Beaker or mixing vessel
-
Vacuum desiccator or chamber for degassing
-
Pre-heated molds (e.g., aluminum or silicone)
-
Programmable laboratory oven
-
-
Step-by-Step Procedure:
-
Resin Pre-heating: Gently heat the epoxy resin to 60-70 °C to reduce its viscosity, facilitating easier mixing.
-
Weighing: Accurately weigh the required amounts of the pre-heated epoxy resin and the this compound powder into the mixing vessel based on the phr calculation.
-
Mixing: Begin stirring the mixture at a moderate speed (e.g., 200-300 rpm) while maintaining the temperature at ~70 °C. The curing agent will dissolve into the resin. Continue mixing for 10-15 minutes until the mixture is visually homogeneous.
-
Degassing: Transfer the mixture to a vacuum chamber and apply a vacuum to remove any entrapped air bubbles introduced during mixing. Degas until bubbling subsides.
-
Casting: Carefully pour the bubble-free mixture into the pre-heated molds.
-
Curing: Place the molds into the programmable oven and apply a multi-stage curing schedule. A typical schedule for Schiff base systems is as follows, though it should be optimized for the specific resin used.[4]
-
Stage 1: 2 hours at 90 °C (for initial gelation and to minimize thermal shock).
-
Stage 2: 2 hours at 150 °C (to advance the cross-linking).
-
Stage 3: 2 hours at 190 °C (for final cure and to ensure maximum cross-link density).
-
-
Cooling: After the curing cycle is complete, turn off the oven and allow the samples to cool slowly to room temperature inside the oven to prevent internal stresses.
-
Part C: Safety and Handling Precautions
-
This compound is classified as a skin irritant and may cause an allergic skin reaction.[7][11]
-
Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[11]
-
Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[11]
Characterization and Expected Performance
The following workflow is recommended for evaluating the properties of the cured epoxy thermoset.
Expected Performance Characteristics
Epoxy resins cured with Schiff base hardeners are reported to exhibit significant improvements over some conventional systems. The rigid aromatic structures introduced by the cinnamaldehyde component contribute to enhanced thermal properties and mechanical stiffness.[3][12]
| Property | Typical Value Range (Schiff Base Cured) | Comparison (Standard Aliphatic Amine) | Rationale / Reference(s) |
| Glass Transition Temp. (Tg) | > 140 °C | 80 - 120 °C | Increased network rigidity from aromatic rings.[4][12] |
| Tensile Modulus | > 1000 MPa | Varies, often lower | Aromatic structures enhance stiffness.[4] |
| Tensile Strength | ~120 MPa (optimized systems) | 60 - 80 MPa | High cross-link density and rigid segments.[5] |
| Thermal Stability (Td5%) | > 340 °C | ~300 - 330 °C | Aromatic structures are more thermally stable.[13][14] |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Gummy Cure | Incorrect stoichiometric ratio (phr). | Recalculate and re-weigh components accurately. |
| Insufficient cure time or temperature. | Optimize the curing schedule; ensure oven is calibrated. | |
| Bubbles in Cured Sample | Air introduced during mixing. | Degas the mixture under vacuum before pouring. |
| Moisture in resin or hardener. | Use dry components; store materials in a desiccator. | |
| Brittle Material | Curing temperature too high or ramped too quickly. | Use a slower heating ramp and a staged curing cycle. |
| Stoichiometry off-balance (excess hardener). | Verify phr calculations. |
Conclusion
This compound serves as a highly effective latent curing agent for epoxy resins, enabling the formulation of stable, one-component systems. Its thermally activated, de-blocking mechanism allows for controlled curing at elevated temperatures, resulting in thermosets with superior properties. The incorporation of rigid aromatic moieties leads to significant improvements in glass transition temperature, thermal stability, and mechanical modulus compared to standard aliphatic amine-cured systems.[4][5][12] These attributes make it a compelling choice for high-performance applications in the coatings, adhesives, and advanced composites industries.[9][10]
References
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Royal Society Publishing. (2024). High-performance and recyclable epoxy resins based on fully bio-based hardeners containing Schiff base structures. Interface Focus. Retrieved from [Link]
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Journal of Materials Chemistry A. (2019). High-performance, command-degradable, antibacterial Schiff base epoxy thermosets: synthesis and properties. Royal Society of Chemistry. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Versatile Compound with Diverse Applications. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2015). (PDF) Schiff Base Metal Complexes as a Curing Agent Synthesis and Characterization of Schiff Base Metal Complexes and Reactivity Studies with Malemide Epoxy Resin. Retrieved from [Link]
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Iranian Polymer Journal. (2019). Thermally-Latent Curing Agents for Epoxy Resins: A Review. Retrieved from [Link]
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MDPI. (2021). Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. Polymers. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction scheme of (a) synthesis of Schiff base epoxy resin and (b).... Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2017). Curing Behavior and Thermal Mechanical Properties of Epoxy Resins Containing Polyaromatic Backbones. Retrieved from [Link]
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ResearchGate. (2020). Curing mechanisms and mechanical properties of cured epoxy resins. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal properties of the cured epoxy resins. Retrieved from [Link]
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ResearchGate. (2014). Curing behavior and thermal properties of trifunctional epoxy resin cured by 4, 4'-diaminodiphenyl sulfone. Retrieved from [Link]
-
ADEKA. (n.d.). Curing Agents for Epoxy Resin. Retrieved from [Link]
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Application Notes & Protocols: N,N'-Dicinnamylidene-1,6-hexanediamine as a Curing Agent for Fluoroelastomers
Abstract
This technical guide provides a comprehensive overview of N,N'-Dicinnamylidene-1,6-hexanediamine, a Schiff base compound, and its application as a vulcanizing agent in fluoroelastomer (FKM) formulations. We will delve into the underlying chemical mechanisms, provide detailed experimental protocols for compounding and curing, and discuss the evaluation of the final material properties. This document is intended for researchers, polymer chemists, and material scientists engaged in the development and processing of high-performance elastomers.
Introduction: The Role of Blocked Curatives in Fluoroelastomer Technology
Fluoroelastomers are high-performance synthetic rubbers renowned for their exceptional resistance to heat, chemicals, and oils.[1] The process of vulcanization, or curing, is critical as it transforms the raw, gummy polymer into a strong, elastic, and durable material by creating a crosslinked polymer network. The choice of curing system is paramount and dictates the processing characteristics and final performance of the elastomer.[2]
Historically, diamine-based curatives were the first systems used for fluoroelastomers.[2] While effective, simple diamines can be highly reactive, leading to a short scorch time (premature curing), which complicates processing. This compound (CAS: 140-73-8) addresses this challenge by functioning as a "blocked" diamine curative.[3] It is a Schiff base, synthesized from the condensation of two equivalents of cinnamaldehyde with one equivalent of 1,6-hexanediamine.[3] This structure masks the reactive amine groups at typical processing temperatures, providing excellent processing safety. At elevated curing temperatures, the compound releases the active 1,6-hexanediamine to initiate crosslinking.[3] This controlled release mechanism makes it a valuable tool for formulating advanced polymer systems requiring robust and durable properties.[3][4]
Compound Profile: this compound
A clear understanding of the curative's properties is essential for its effective use.
| Property | Value | Source(s) |
| CAS Number | 140-73-8 | [5][6] |
| Molecular Formula | C₂₄H₂₈N₂ | [6][7] |
| Molecular Weight | 344.49 g/mol | [5][6] |
| Appearance | Fine yellow powder | [5] |
| Odor | Cinnamon-like | [5][8] |
| Melting Point | 80 - 100 °C (176 - 212 °F) | [5][9] |
| Synonyms | Diak No. 3, Bis(cinnamylidene)hexamethylenediamine | [6][10] |
| Primary Function | Rubber Vulcanizing Agent, Crosslinking Agent | [4][5] |
The Curing Mechanism: A Two-Stage Process
The vulcanization of fluoroelastomers using this compound is a multi-step chemical reaction that requires both the curative and a metallic oxide, which acts as an acid acceptor.[2][3]
Stage 1: Thermal Activation and Dehydrofluorination At elevated vulcanization temperatures, two critical events occur simultaneously:
-
Curative Activation: The this compound molecule releases the active curing species, 1,6-hexanediamine.[3]
-
Polymer Activation: In the presence of a base (e.g., magnesium oxide), the fluoroelastomer polymer chain undergoes dehydrofluorination, creating reactive double bonds along its backbone.[3] The metallic oxide neutralizes the hydrogen fluoride (HF) byproduct generated during this process.[2]
Stage 2: Nucleophilic Crosslinking The liberated 1,6-hexanediamine, a strong nucleophile, attacks the newly formed double bonds on adjacent polymer chains. This reaction forms stable, covalent crosslinks, building the three-dimensional network that imparts the desired elastomeric properties.
Caption: Curing mechanism of fluoroelastomers with this compound.
Protocol I: Fluoroelastomer Compounding
This protocol outlines the standard procedure for preparing a fluoroelastomer compound on a two-roll mill. The order of addition is crucial to ensure proper dispersion and prevent premature curing.
4.1. Materials and a Typical Formulation A successful formulation requires a balance of polymer, curative, acid acceptors, and fillers.
| Component | Purpose | Typical Dosage (phr) |
| Fluoroelastomer (FKM) Gum | Polymer Backbone | 100 |
| This compound | Curing Agent | 1.5 - 3.0 |
| Magnesium Oxide (MgO) | Acid Acceptor / Activator | 3.0 - 6.0 |
| Calcium Hydroxide (Ca(OH)₂) | Acid Acceptor | 3.0 - 6.0 |
| Carbon Black (e.g., N990) | Reinforcing Filler | 20 - 40 |
| Carnauba Wax | Processing Aid | 0.5 - 1.0 |
| phr: parts per hundred rubber |
4.2. Compounding Workflow
Caption: Workflow for compounding fluoroelastomers on a two-roll mill.
4.3. Step-by-Step Procedure
-
Preparation: Set the two-roll mill surface temperature to approximately 50-70°C. Adjust the nip gap to be narrow.
-
Mastication: Introduce the FKM gum to the mill. Allow it to soften and form a continuous band around the front roll.
-
Incorporation of Powders: Widen the nip gap slightly. Incrementally add the pre-weighed acid acceptors (MgO, Ca(OH)₂) and fillers (carbon black) into the rolling bank of the polymer.
-
Dispersion: Once all powders are incorporated, perform blending operations. This involves making cuts from the edges of the rubber sheet and folding them back into the center (3/4 cuts) and passing the sheet end-over-end through the mill. Continue for 10-15 minutes or until the compound appears uniform with no visible agglomerates.
-
Curative Addition: Widen the nip gap further and ensure the mill and rubber temperatures are low. Add the this compound. This step should be performed last and quickly to minimize the heat history and prevent scorching.
-
Final Homogenization: Mix for another 2-3 minutes to ensure the curative is well dispersed.
-
Sheeting Off: Cut the final compound from the mill and pass it through a wide nip gap to form a uniform sheet. Allow the sheet to cool completely on a flat surface.
Causality Note: The curative is added last because it is heat-sensitive. Adding it early in the mixing process, where significant mechanical heat is generated, could initiate vulcanization on the mill, rendering the compound unusable.
Protocol II: Curing and Material Evaluation
This section details the vulcanization process and the standard tests used to characterize the cured elastomer.
5.1. Curing & Post-Curing Procedure
-
Press Cure:
-
Cut a sample of the uncured compound and place it into a pre-heated mold of the desired geometry.
-
Place the mold in a compression molding press set to 170-180°C .
-
Apply pressure and cure for 10-20 minutes . The exact time should be determined by rheometer testing (see below).
-
-
Post-Cure:
-
Carefully demold the cured sample.
-
Place the sample in a programmable air-circulating oven.
-
Ramp the temperature to 200-230°C and hold for 16-24 hours .
-
Rationale: The initial press cure establishes the shape and a sufficient crosslink density to handle the part. The subsequent, prolonged post-cure at a higher temperature is crucial for completing the crosslinking reaction, improving properties like compression set, and removing volatile byproducts from the curing reactions.
-
5.2. Material Characterization Protocols
| Test Method | Standard (ASTM) | Purpose | Key Parameters Measured |
| Mooney Viscosity & Scorch | ASTM D1646 | Measures processing characteristics of the uncured compound. | Mooney Viscosity (ML 1+4), Scorch Time (t5) |
| Moving Die Rheometer (MDR) | ASTM D5289 | Characterizes the vulcanization process. | Minimum Torque (ML), Maximum Torque (MH), Scorch Time (ts2), Cure Time (t90) |
| Hardness (Durometer) | ASTM D2240 | Measures the resistance to indentation. | Shore A Hardness |
| Tensile Properties | ASTM D412 | Determines strength and elasticity. | Tensile Strength, Elongation at Break, Modulus at 100% |
| Compression Set | ASTM D395 Method B | Evaluates the ability to retain elastic properties after prolonged stress. | Percentage of permanent set |
Safety and Handling
This compound requires careful handling to ensure personnel safety.
-
Hazards: May cause skin irritation and allergic skin reactions.[6][11] May cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[11]
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place at ambient temperature.[5] The typical shelf-life is around 2 years.[5]
Conclusion
This compound serves as a highly effective blocked diamine curative for fluoroelastomers. Its primary advantage lies in providing excellent processing safety by delaying the onset of vulcanization until desired curing temperatures are reached. Through a well-understood, two-stage mechanism involving thermal de-blocking and nucleophilic addition, it creates a robust, crosslinked network. When properly formulated with acid acceptors and fillers, this curative yields fluoroelastomer articles with a valuable balance of physical properties and thermal stability, suitable for demanding sealing and industrial applications.
References
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- Tecnoflon - A Guide to Fluoroelastomers. (n.d.).
- What is the curing process of Fluoroelastomer FKM? (2025, September 5). Eson Blog.
- Moran, A. L., Kane, R. P., & Smith, J. F. (n.d.). Safe Processing Curing Systems for Viton Fluoroelastomers. E. I. du Pont de Nemours & Co., Inc.
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GP-213 (N,N'-DICINNAMYLIDENE-1,6-HEXANE DIAMINE). (n.d.). Cymer Chemicals. Retrieved from [Link]
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- Paciorek, K. L., Mitchell, L. C., & Lenk, C. (1960). Mechanism of amine crosslinking of fluoroelastomers. I. Solution studies. Journal of Polymer Science.
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Rubber Vulcanizing Agent Archives. (n.d.). Cymer Chemicals. Retrieved from [Link]
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This compound | C24H28N2 | CID 67325. (n.d.). PubChem. Retrieved from [Link]
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- This compound | 140-73-8. (n.d.). ChemicalBook.
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- Study of the curing process of epoxy-amine compositions by differential scanning calorimetry. (2023). E3S Web of Conferences.
- Theoretical Study on Mechanisms of the Epoxy−Amine Curing Reaction. (2007). ResearchGate.
-
1,6-Hexanediamine, N,N'-bis(3-phenyl-2-propenylidene)-. (2018, February 16). SIELC Technologies. Retrieved from [Link]
- Select Curing Agents for Coating Formulations. (2025, July 9). SpecialChem.
- Curing Agents for Epoxy Resin. (n.d.).
- Effects of 1,6-bis(N,N'-dibenzyl thiocarbamoyl dithio)-hexane on properties of filled natural rubber vulcanizates. (2025, August 7). ResearchGate.
- Binary Cure Systems of 1,6-Bis(N,N'-dibenzylthiocarbamoyldithio)-hexane and Benzothiazole Sulfenamides in Carbon Black-filled Natural Rubber Compounds. (2025, August 9). ResearchGate.
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N,N'-Dicinnamylidene-1,6-hexanediamine (DCH): A Comprehensive Technical Guide to its Application as a Corrosion Inhibitor for Mild Steel
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of N,N'-Dicinnamylidene-1,6-hexanediamine (DCH), a Schiff base compound, and its significant potential as a corrosion inhibitor for mild steel, particularly in acidic environments. This guide is designed to furnish researchers and professionals with both the foundational knowledge and practical protocols to effectively utilize and evaluate DCH in corrosion mitigation strategies.
Introduction: The Imperative for Advanced Corrosion Inhibitors
The corrosion of mild steel remains a critical challenge across numerous industries, from infrastructure and transportation to chemical processing. Acidic environments, often encountered during industrial cleaning processes like acid pickling and descaling, accelerate the degradation of mild steel, leading to significant economic losses and safety concerns.[1][2] The development of effective corrosion inhibitors is paramount to extending the service life of metallic components. Organic inhibitors, particularly Schiff bases, have garnered substantial interest due to their efficacy and often environmentally benign nature.[3]
This compound (DCH) emerges as a promising candidate in this class of inhibitors. Its molecular structure, characterized by the presence of aromatic rings, conjugated double bonds, and nitrogen heteroatoms, suggests a strong potential for adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents.[4] This guide will delve into the synthesis, mechanism of action, and detailed evaluation protocols for DCH as a corrosion inhibitor for mild steel.
Mechanism of Corrosion Inhibition by DCH
The efficacy of DCH as a corrosion inhibitor is rooted in its ability to adsorb onto the mild steel surface, a process governed by both physisorption and chemisorption. The proposed mechanism involves the following key aspects:
-
Molecular Structure: DCH possesses a long aliphatic chain (from 1,6-hexanediamine) that enhances its surface coverage and two cinnamylidene moieties.[4] The cinnamaldehyde derivatives are known to form protective polymer films on steel surfaces.[5]
-
Active Centers: The nitrogen atoms of the imine groups (C=N) and the π-electrons of the aromatic rings and conjugated double bonds act as active centers for adsorption.[6]
-
Adsorption Process: The initial interaction may involve the electrostatic attraction between the protonated inhibitor molecule and the negatively charged steel surface (physisorption). Subsequently, a more robust bond can be formed through the sharing of lone pair electrons of the nitrogen atoms and the π-electrons with the vacant d-orbitals of iron atoms on the steel surface (chemisorption).[7] This forms a protective film that isolates the metal from the corrosive medium.
-
Mixed-Type Inhibition: Studies on similar Schiff base inhibitors suggest that they typically function as mixed-type inhibitors. This means they retard both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.[8][9][10]
Synthesis of this compound (DCH)
The synthesis of DCH is a straightforward condensation reaction between cinnamaldehyde and 1,6-hexanediamine.[4]
Materials and Reagents
-
Cinnamaldehyde (2 molar equivalents)
-
1,6-Hexanediamine (1 molar equivalent)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalyst)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Protocol
-
Dissolve 1,6-hexanediamine in ethanol in a round bottom flask.
-
Add cinnamaldehyde to the solution in a 2:1 molar ratio with respect to 1,6-hexanediamine.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-3 hours.
-
Monitor the reaction progress (e.g., by thin-layer chromatography).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified this compound product in a desiccator.
Evaluation of Corrosion Inhibition Performance
The effectiveness of DCH as a corrosion inhibitor is quantified through a series of electrochemical and surface analysis techniques. The following protocols are based on standard methodologies used for evaluating similar Schiff base inhibitors.
Electrochemical Measurements
Electrochemical tests are performed using a standard three-electrode cell setup containing the mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. The corrosive medium is typically 1 M HCl.
This technique provides information on the kinetics of the anodic and cathodic reactions and helps classify the inhibitor type.[11]
Protocol:
-
Prepare mild steel coupons by polishing with successively finer grades of emery paper, degreasing with acetone, rinsing with distilled water, and drying.
-
Immerse the prepared mild steel electrode in the corrosive solution (1 M HCl) without the inhibitor and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Record the potentiodynamic polarization curve by scanning the potential from approximately -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
Repeat the measurement with different concentrations of DCH added to the corrosive solution.
-
Determine the corrosion current density (icorr), corrosion potential (Ecorr), and Tafel slopes (βa and βc) by extrapolating the linear Tafel segments of the polarization curves.
-
Calculate the inhibition efficiency (IE%) using the following equation:
IE% = [ (icorr(blank) - icorr(inh)) / icorr(blank) ] x 100
where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
EIS is a non-destructive technique that provides information about the resistance of the inhibitor film and the charge transfer process at the metal-solution interface.[3]
Protocol:
-
Use the same three-electrode setup and prepared mild steel electrodes as in the PDP measurements.
-
After OCP stabilization in the test solution (with and without DCH), apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the following equation:
IE% = [ (Rct(inh) - Rct(blank)) / Rct(inh) ] x 100
where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Surface Analysis Techniques
Surface analysis provides direct evidence of the formation of a protective inhibitor film on the mild steel surface.
SEM is used to visualize the surface morphology of the mild steel before and after exposure to the corrosive environment.
Protocol:
-
Immerse prepared mild steel coupons in the corrosive solution (1 M HCl) with and without the optimal concentration of DCH for a specified period (e.g., 6 hours).
-
After immersion, remove the coupons, rinse them gently with distilled water, and dry them.
-
Mount the specimens and obtain SEM images at various magnifications to observe the surface morphology. A smoother surface in the presence of the inhibitor indicates effective protection.[1]
Data Presentation
Potentiodynamic Polarization Data (Representative)
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE% |
| Blank (1 M HCl) | -480 | 1200 | 75 | -110 | - |
| 0.1 | -475 | 300 | 70 | -105 | 75.0 |
| 0.5 | -470 | 150 | 68 | -102 | 87.5 |
| 1.0 | -465 | 75 | 65 | -100 | 93.8 |
| 5.0 | -460 | 40 | 62 | -98 | 96.7 |
Note: This data is representative and synthesized from studies on structurally similar Schiff base inhibitors.[8][10][11]
Electrochemical Impedance Spectroscopy Data (Representative)
| Inhibitor Concentration (mM) | Rs (Ω cm²) | Rct (Ω cm²) | Cdl (µF/cm²) | IE% |
| Blank (1 M HCl) | 1.5 | 50 | 200 | - |
| 0.1 | 1.6 | 250 | 80 | 80.0 |
| 0.5 | 1.5 | 550 | 50 | 90.9 |
| 1.0 | 1.4 | 1100 | 30 | 95.5 |
| 5.0 | 1.5 | 2000 | 20 | 97.5 |
Note: This data is representative and synthesized from studies on structurally similar Schiff base inhibitors.[12][13]
Visualizations
Caption: Molecular structure of this compound (DCH).
Caption: Proposed mechanism of corrosion inhibition by DCH on mild steel.
Caption: Experimental workflow for evaluating DCH as a corrosion inhibitor.
Conclusion
This compound (DCH) demonstrates significant promise as a corrosion inhibitor for mild steel in acidic media. Its molecular structure facilitates strong adsorption on the metal surface, forming a protective barrier that impedes both anodic and cathodic corrosion reactions. The detailed protocols and representative data presented in this guide provide a robust framework for researchers to further investigate and optimize the application of DCH and similar Schiff base inhibitors in various industrial contexts. Future research could focus on the inhibitor's performance in different corrosive environments, the influence of temperature, and synergistic effects with other additives to enhance its protective capabilities.
References
-
ResearchGate. (n.d.). Potentiodynamic polarization curves for mild steel in 1 M HCl in the... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Potentiodynamic polarization curves for mild steel in 0.5 M... [Image]. Retrieved from [Link]
- Finley, H. F. (1989). Inhibition of Steel Corrosion in HCl by Derivatives of Cinnamaldehyde. CORROSION, 45(12), 1003–1007.
-
ResearchGate. (n.d.). Polarization data for mild steel in 1 M HCl, without and with the synthesized Schiff base, with different concentrations, and at various temperatures. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Polarization curves for mild steel in 0.1M HCl in the presence of... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical impedance parameters for mild steel in 1 M HCl, with... [Image]. Retrieved from [Link]
- Ibrahim, J. A., Ibraheem, H. H., & Hussein, H. T. (2024). Inhibition behaviour of Schiff base compund on the corrosion of mild steel in hydrochloric acid solution. AIP Conference Proceedings.
- Experimental Study of a Schiff Base as Corrosion Inhibitor for Mild Steel in 1M HCl. (n.d.). Highlights in Science, Engineering and Technology.
-
ResearchGate. (n.d.). EIS parameters for the corrosion of mild steel in 0.5 M HCl at various... [Image]. Retrieved from [Link]
- PDINN as an Efficient and Environmentally Friendly Corrosion Inhibitor for Mild Steel in HCl: A Comprehensive Investig
-
ResearchGate. (n.d.). Corrosion inhibition of mild steel by N, N'-(5,5- dimethylcyclohexane-1,3-diylidene)dianiline in acid media: Gravimetric and electrochemical evaluations. Retrieved from [Link]
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Application Notes and Protocols for Corrosion Inhibition Studies with N,N'-Dicinnamylidene-1,6-hexanediamine
Introduction: The Challenge of Metallic Corrosion and the Promise of Schiff Base Inhibitors
The degradation of metallic materials through corrosion is a persistent and costly challenge across numerous industries, from infrastructure and transportation to chemical processing. This natural electrochemical process not only compromises the structural integrity of components but also leads to significant economic losses and safety concerns. To mitigate this, corrosion inhibitors have emerged as a critical line of defense. Among these, organic compounds, particularly Schiff bases, are of significant interest due to their facile synthesis and remarkable efficacy.[1][2]
Schiff bases, characterized by the presence of an imine or azomethine (-C=N-) group, are typically formed through the condensation of a primary amine with an aldehyde or a ketone.[3] Their effectiveness as corrosion inhibitors is largely attributed to the presence of heteroatoms (like nitrogen), aromatic rings, and π-electrons in their molecular structure.[1][4] These features facilitate the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[2][5] The strength and nature of this adsorption, which can be either physisorption, chemisorption, or a combination of both, are crucial in determining the inhibitor's efficiency.[4][6]
This application note provides a comprehensive protocol for studying the corrosion inhibition properties of a specific bis-Schiff base, N,N'-Dicinnamylidene-1,6-hexanediamine . This molecule is synthesized from the reaction of two equivalents of cinnamaldehyde with one equivalent of 1,6-hexanediamine.[3] The presence of extensive conjugation from the cinnamaldehyde moieties, coupled with the flexible hexanediamine linker, makes it a compelling candidate for a high-performance corrosion inhibitor.[3] We will delve into its synthesis, characterization, and a suite of detailed protocols for evaluating its performance using both classical and modern electrochemical techniques.
I. Synthesis and Characterization of this compound
The synthesis of this compound is a straightforward condensation reaction. The protocol below outlines a standard laboratory procedure.
Materials and Equipment:
-
Cinnamaldehyde (C₉H₈O)
-
1,6-Hexanediamine (H₂N(CH₂)₆NH₂)
-
Ethanol (or another suitable solvent like methanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
Analytical balance
-
FTIR Spectrometer
-
NMR Spectrometer
Synthesis Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve one molar equivalent of 1,6-hexanediamine in a minimal amount of absolute ethanol with gentle stirring.
-
Addition of Cinnamaldehyde: To the stirred solution, add two molar equivalents of cinnamaldehyde dropwise. The reaction is typically exothermic.
-
Reaction Conditions: The reaction mixture is then refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, the mixture is cooled to room temperature, and then further cooled in an ice bath to facilitate the precipitation of the solid product.
-
Purification: The precipitated yellow solid is collected by vacuum filtration using a Büchner funnel, washed with cold ethanol to remove any unreacted starting materials, and then dried in a desiccator.
-
Characterization: The structure and purity of the synthesized this compound should be confirmed using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (to confirm the formation of the C=N imine bond) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).
II. Methodologies for Corrosion Inhibition Assessment
To comprehensively evaluate the efficacy of this compound as a corrosion inhibitor, a multi-faceted approach employing both gravimetric and electrochemical methods is recommended. These techniques provide both qualitative and quantitative insights into the inhibitor's performance and mechanism of action.
A. Weight Loss Method: A Fundamental Assessment
The weight loss method is a simple, yet reliable, technique for determining the average corrosion rate over a specific period.[7][8][9] It involves exposing a pre-weighed metal coupon to a corrosive environment, with and without the inhibitor, and measuring the weight loss after a designated time.[10]
-
Coupon Preparation: Prepare mild steel coupons of a standard dimension (e.g., 2 cm x 2 cm x 0.1 cm). Mechanically polish the coupons with a series of emery papers of decreasing grit size, followed by degreasing with acetone, washing with distilled water, and drying.
-
Initial Weighing: Accurately weigh each coupon to four decimal places using an analytical balance and record the weight.
-
Immersion: Immerse the prepared coupons in beakers containing the corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄) with and without various concentrations of this compound. The immersion period is typically 24 to 72 hours at a constant temperature.[10]
-
Final Weighing: After the immersion period, carefully remove the coupons, clean them by gently brushing to remove corrosion products, rinse with distilled water and acetone, and then dry. Weigh the cleaned coupons accurately.
-
Calculations:
-
Corrosion Rate (CR): Calculate the corrosion rate using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
| Inhibitor Concentration | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | Data | Data | - |
| Concentration 1 | Data | Data | Data |
| Concentration 2 | Data | Data | Data |
| Concentration 3 | Data | Data | Data |
B. Electrochemical Studies: Probing the Inhibition Mechanism
Electrochemical techniques offer rapid and detailed information about the corrosion process and the mechanism of inhibition.[11][12] A standard three-electrode electrochemical cell is used, consisting of the mild steel specimen as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
This technique provides information on both the anodic and cathodic reactions of the corrosion process and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[1][13][14]
-
Electrode Preparation: A mild steel specimen with a defined exposed surface area is used as the working electrode. The rest of the specimen is coated with an insulating material. The surface is prepared as described in the weight loss method.
-
Stabilization: Immerse the three-electrode setup in the test solution (corrosive medium with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize, typically for 30-60 minutes.
-
Polarization Scan: After OCP stabilization, the potential is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[6]
-
Data Analysis: The resulting Tafel plots (log current density vs. potential) are analyzed to determine the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic (βa) and cathodic (βc) Tafel slopes. The inhibition efficiency is calculated using: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
| Inhibitor Concentration | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank | Data | Data | Data | Data | - |
| Concentration 1 | Data | Data | Data | Data | Data |
| Concentration 2 | Data | Data | Data | Data | Data |
| Concentration 3 | Data | Data | Data | Data | Data |
EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[15][16][17] It is highly sensitive to the formation of a protective inhibitor film on the metal surface.
-
Setup and Stabilization: The experimental setup is the same as for PDP. The working electrode is immersed in the test solution until a stable OCP is reached.
-
Impedance Measurement: A small amplitude AC sinusoidal voltage signal (typically 5-10 mV) is applied at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[17]
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film. The inhibition efficiency can be calculated from the Rct values: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rct₀ and Rctᵢ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
| Inhibitor Concentration | Rs (Ω cm²) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | Data | Data | Data | - |
| Concentration 1 | Data | Data | Data | Data |
| Concentration 2 | Data | Data | Data | Data |
| Concentration 3 | Data | Data | Data | Data |
III. Surface Analysis Techniques: Visualizing the Protective Layer
To corroborate the findings from the weight loss and electrochemical studies, surface analysis techniques are employed to visualize the morphology of the metal surface and confirm the adsorption of the inhibitor.[18]
A. Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the metal surface, revealing the extent of corrosion damage and the formation of a protective inhibitor film.[19][20]
-
Sample Preparation: Mild steel coupons are immersed in the corrosive medium with and without the inhibitor for a specific period. After immersion, the coupons are removed, rinsed, and dried.
-
Imaging: The surface morphology of the coupons is then examined using an SEM. Images of the polished metal surface, the surface exposed to the uninhibited corrosive solution, and the surface exposed to the inhibited solution are captured and compared.
B. Atomic Force Microscopy (AFM)
AFM provides three-dimensional topographical information about the surface at the nanoscale, allowing for the quantitative assessment of surface roughness.[19][21][22] A smoother surface in the presence of the inhibitor indicates effective protection.
-
Sample Preparation: Similar to SEM, coupons are prepared and exposed to the corrosive environments.
-
Imaging: The prepared coupons are then analyzed using an AFM in tapping mode. 3D images and root-mean-square (RMS) roughness values are obtained for the different surfaces.
IV. Proposed Mechanism of Inhibition
The inhibition of corrosion by this compound is proposed to occur through the adsorption of the molecule onto the metal surface. This adsorption process is facilitated by several key structural features:
-
Nitrogen Atoms: The lone pair of electrons on the nitrogen atoms of the imine groups can coordinate with the vacant d-orbitals of the iron atoms on the steel surface, leading to chemisorption.[2]
-
Aromatic Rings and π-Electrons: The multiple phenyl groups and conjugated double bonds provide a rich source of π-electrons, which can interact with the charged metal surface.
-
Large Molecular Size: The large surface area of the molecule allows for greater coverage of the metal surface, effectively blocking the active corrosion sites.
The adsorption can be a combination of physisorption (electrostatic interaction between the charged molecule and the charged metal surface) and chemisorption (coordinate bond formation).[6]
Caption: Experimental workflow for the synthesis and evaluation of this compound as a corrosion inhibitor.
Caption: Proposed mechanism of corrosion inhibition by this compound on a metal surface.
V. Conclusion
This application note has provided a detailed framework for the synthesis and comprehensive evaluation of this compound as a corrosion inhibitor. By systematically employing weight loss measurements, potentiodynamic polarization, electrochemical impedance spectroscopy, and surface analysis techniques, researchers can gain a thorough understanding of its inhibition efficiency and mechanism of action. The unique molecular structure of this Schiff base, featuring multiple adsorption centers, makes it a highly promising candidate for the effective protection of metallic materials in aggressive corrosive environments. The protocols outlined herein are designed to be adaptable to specific experimental conditions and will serve as a valuable guide for scientists and engineers in the field of corrosion science and materials protection.
VI. References
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Vertex AI Search. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Retrieved January 13, 2026, from
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Benchchem. (n.d.). This compound | 140-73-8. Retrieved January 13, 2026, from
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Heterocyclic Letters. (n.d.). synthesis, characterization, and electrochemical study of schiff base as a corrosion inhibitor for mild. Retrieved January 13, 2026, from
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IOPscience. (n.d.). Studied on corrosion inhibition mechanism of Schiff base on N80 steel in acid medium. Retrieved January 13, 2026, from
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ResearchGate. (2021). Experimental Study of a Schiff Base as Corrosion Inhibitor for Mild Steel in 1M HCl. Retrieved January 13, 2026, from
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ScienceDirect. (n.d.). Corrosion inhibition of Schiff base and their metal complexes with [Mn (II), Co (II) and Zn (II)]: Experimental and quantum chemical studies. Retrieved January 13, 2026, from
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SciSpace. (2012). Electrochemical Investigation of the Inhibitive Effect of a New Synthetic Schiff-base on the Corrosion of Mild Steel in Acidic M. Retrieved January 13, 2026, from
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CorroZone. (n.d.). Measure Corrosion by Electrochemical Impedance Spectroscopy. Retrieved January 13, 2026, from
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BioLogic. (2024). Electrochemical characterisation of a corrosion system by Impedance spectroscopy. Retrieved January 13, 2026, from
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ACS Measurement Science Au. (n.d.). Electrochemical Impedance Spectroscopy: A Tutorial. Retrieved January 13, 2026, from
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ResearchGate. (2016). Electrochemical Study on the Effect of Schiff Base Compounds as Effective Corrosion Inhibitors for Aluminum in Acid Media. Retrieved January 13, 2026, from
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Corrosionpedia. (n.d.). Weight Loss Analysis. Retrieved January 13, 2026, from
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MDPI. (n.d.). Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges. Retrieved January 13, 2026, from
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ResearchGate. (n.d.). Measured potentiodynamic polarization curves for corrosion inhibitor model compounds. Retrieved January 13, 2026, from
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Scribd. (n.d.). Corrosion Measurement by Weight Loss. Retrieved January 13, 2026, from
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AIP Publishing. (2024). Inhibition behaviour of Schiff base compund on the corrosion of mild steel in hydrochloric acid solution. Retrieved January 13, 2026, from
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ResearchGate. (2025). (PDF) Corrosion Inhibition of Schiff Base and their Metal Complexes with [Mn (II), Co (II) and Zn(II)]: Experimental and Quantum Chemical Studies. Retrieved January 13, 2026, from
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LookChem. (n.d.). This compound. Retrieved January 13, 2026, from
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Oxford Academic. (2020). Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques. Retrieved January 13, 2026, from
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ResearchGate. (2025). Microstructural and Morphological Analysis of Inhibited Mild Steel Surfaces: A Syzygium guineense Case Study using SEM and AFM. Retrieved January 13, 2026, from
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PubMed Central. (2024). Electrochemical and quantum chemical investigation on the adsorption behavior of a schiff base and its metal complex for corrosion protection of mild steel in 15 wt% HCl solution. Retrieved January 13, 2026, from
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ASTM International. (2024). D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). Retrieved January 13, 2026, from
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Chemical Science Review and Letters. (n.d.). Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. Retrieved January 13, 2026, from
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ResearchGate. (n.d.). Weight loss method of corrosion assessment. Retrieved January 13, 2026, from
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ResearchGate. (n.d.). Surface Characterization Techniques in Corrosion Inhibition Research. Retrieved January 13, 2026, from
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ASTM International. (n.d.). Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements. Retrieved January 13, 2026, from
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ResearchGate. (n.d.). Potentiodynamic polarization curves of corrosion inhibition of mild.... Retrieved January 13, 2026, from
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ResearchGate. (2025). (PDF) The role of drug as corrosion inhibitor for mild steel surface characterization by SEM, AFM, and FTIR. Retrieved January 13, 2026, from
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MDPI. (n.d.). Application of AFM-Based Techniques in Studies of Corrosion and Corrosion Inhibition of Metallic Alloys. Retrieved January 13, 2026, from
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ScienceDirect. (n.d.). Experimental, surface characterization and computational evaluation of the acid corrosion inhibition of mild steel by methoxycarbonylmethyltriphenylphosphonium bromide (MCMTPPB). Retrieved January 13, 2026, from
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Unveiling the Protective Mechanism of N,N'-Dicinnamylidene-1,6-hexanediamine (DCH) in Corrosion Mitigation
An Application Note for Researchers
Abstract
N,N'-Dicinnamylidene-1,6-hexanediamine (DCH) is a Schiff base compound demonstrating significant potential as a corrosion inhibitor, particularly for mild steel in acidic environments. This document provides a detailed exploration of its mechanism of action, integrating theoretical principles with practical experimental protocols. We delve into the molecular properties that govern its inhibitory effects, the nature of its adsorption on metal surfaces, and the formation of a protective barrier film. This guide is intended for researchers and scientists in materials science, chemistry, and engineering, offering both a comprehensive mechanistic overview and actionable protocols for evaluation.
Introduction: The Strategic Role of DCH in Corrosion Protection
Corrosion is an electrochemical process that leads to the degradation of metallic materials, causing significant economic losses and safety concerns across various industries. The use of organic inhibitors is a primary strategy for mitigating corrosion. Among these, Schiff bases are a prominent class of compounds recognized for their efficacy.[1] Their inhibitory action stems from the presence of heteroatoms (such as nitrogen), aromatic rings, and π-electrons in their molecular structures, which act as active centers for adsorption onto metal surfaces.[2][3][4]
This compound (DCH) is a bis-Schiff base synthesized from the condensation of two moles of cinnamaldehyde with one mole of 1,6-hexanediamine.[5] Its unique molecular architecture, featuring two imine groups (-C=N-), extensive π-conjugation from the phenyl rings and ethylenic double bonds, and a flexible aliphatic spacer, makes it a highly effective corrosion inhibitor.[5] This structure facilitates the formation of a robust protective film on the metal surface, effectively isolating it from the corrosive medium.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 140-73-8 | [6][7] |
| Molecular Formula | C₂₄H₂₈N₂ | [6][7] |
| Molecular Weight | 344.49 g/mol | [6][7] |
| Appearance | Fine yellow powder | [5] |
| IUPAC Name | N-[6-(cinnamylideneamino)hexyl]-3-phenylprop-2-en-1-imine | [6] |
| Canonical SMILES | C1=CC=C(C=C1)C=CC=NCCCCCCN=CC=CC2=CC=CC=C2 | [6] |
The Core Mechanism of Action: A Multi-faceted Approach
The efficacy of DCH as a corrosion inhibitor is not due to a single factor but rather a synergistic combination of molecular interactions that lead to the formation of a stable protective barrier. The overall mechanism involves the adsorption of DCH molecules onto the steel surface, blocking the active sites for corrosion.
Caption: Overall mechanism of DCH corrosion inhibition.
Adsorption at the Metal-Solution Interface
The primary step in the inhibition process is the adsorption of DCH molecules from the corrosive solution onto the mild steel surface. This process is driven by the displacement of water molecules, which are weakly adsorbed on the metal. The adsorption of DCH is energetically favorable due to specific interactions between the molecule and the metal.
The nature of this adsorption is a combination of physical and chemical processes:
-
Physisorption (Physical Adsorption): In acidic solutions, the nitrogen atoms of the imine groups in DCH can become protonated, acquiring a positive charge. Simultaneously, the metal surface acquires a net negative charge due to the specific adsorption of anions from the acid (e.g., Cl⁻ from HCl). This leads to an electrostatic attraction between the cationic DCH molecules and the anionic metal surface, resulting in physisorption.
-
Chemisorption (Chemical Adsorption): This is a stronger form of adsorption involving the formation of coordinate covalent bonds through electron sharing between the inhibitor molecule and the iron atoms. The DCH molecule is rich in electron density, making it an excellent electron donor. The active sites for chemisorption are:
-
Nitrogen Atoms: The lone pair of electrons on the two imine nitrogen atoms can be shared with the vacant 3d orbitals of iron atoms.
-
π-Electrons: The delocalized π-electrons from the two cinnamaldehyde moieties (aromatic rings and C=C double bonds) can also interact with the vacant orbitals of iron.[3]
-
This donor-acceptor interaction is often strengthened by retro-donation , where electrons from the filled d-orbitals of iron can be transferred to the low-lying anti-bonding molecular orbitals (LUMO) of the DCH molecule.[8] The combination of physisorption and chemisorption creates a comprehensive and stable adsorbed layer.
Formation of a Protective Barrier Film
The adsorbed DCH molecules arrange themselves on the steel surface to form a dense, thin film. This film acts as a physical barrier that isolates the metal from the aggressive corrosive environment.[1] By covering the surface, the inhibitor film effectively blocks the active sites required for the two key electrochemical reactions of corrosion:
-
Anodic Reaction (Metal Dissolution): It prevents the oxidation of iron atoms (Fe → Fe²⁺ + 2e⁻).
-
Cathodic Reaction (Hydrogen Evolution): It hinders the reduction of hydrogen ions (2H⁺ + 2e⁻ → H₂), which is the primary cathodic reaction in acidic media.
Because DCH impedes both anodic and cathodic reactions, it is classified as a mixed-type inhibitor .[2][9]
Experimental Validation and Protocols
The proposed mechanism is substantiated by a combination of theoretical calculations and empirical electrochemical and surface analysis techniques.
Theoretical Approach: Quantum Chemical Calculations
Density Functional Theory (DFT) is a powerful computational method used to correlate the electronic properties of an inhibitor molecule with its corrosion inhibition efficiency.[3] These calculations provide insight into the molecule's reactivity and its potential for adsorption.
Key Quantum Chemical Parameters:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Represents the electron-donating ability of the molecule. A higher E_HOMO value indicates a greater tendency to donate electrons to the metal surface, leading to better inhibition.[8]
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Represents the electron-accepting ability. A lower E_LUMO value suggests a higher affinity for accepting electrons from the metal (retro-donation).
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller ΔE signifies higher reactivity of the molecule, which generally corresponds to higher inhibition efficiency.[8]
-
Fraction of Electrons Transferred (ΔN): This value indicates the tendency of the inhibitor to donate electrons to the metal. A positive ΔN value confirms that the molecule acts as an electron donor.[8][10]
Table 2: Representative Quantum Chemical Parameters for Schiff Base Inhibitors
| Parameter | Description | Typical Implication for DCH |
| E_HOMO | High value | Strong electron-donating capability |
| E_LUMO | Low value | Potential for back-donation |
| ΔE (Energy Gap) | Small value | High molecular reactivity, strong adsorption |
| μ (Dipole Moment) | High value | Favors accumulation at the metal surface |
| ΔN | Positive value | Electron donation from DCH to Fe is favorable |
Protocol 1: Performing Quantum Chemical Calculations (DFT)
-
Molecule Construction: Build the 3D structure of the this compound molecule using software like GaussView or Avogadro.
-
Geometry Optimization: Perform a full geometry optimization of the structure using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d,p)) to find the most stable, lowest energy conformation.[3]
-
Frequency Calculation: Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
Parameter Calculation: From the optimized structure's output file, extract the energies of the HOMO and LUMO to calculate ΔE. Calculate other parameters like the dipole moment and Mulliken atomic charges.
-
Calculate ΔN: Use the following formula, where χ is electronegativity and η is global hardness, calculated from E_HOMO and E_LUMO. The values for iron (Fe) are typically χ_Fe = 7 eV and η_Fe = 0 eV.
Adsorption Isotherm and Thermodynamics
To understand the interaction between the inhibitor and the metal surface, adsorption isotherms are studied. The Langmuir adsorption isotherm is commonly used, which relates the surface coverage (θ) to the inhibitor concentration (C).[10][11]
The linear form of the Langmuir isotherm is given by: C / θ = 1 / K_ads + C [10]
Where K_ads is the equilibrium constant of the adsorption process. A linear plot of C/θ versus C indicates that the adsorption of DCH follows the Langmuir model.[11]
From K_ads, the standard Gibbs free energy of adsorption (ΔG°_ads) can be calculated: ΔG°_ads = -RT ln(55.5 K_ads)
The magnitude and sign of ΔG°_ads provide crucial information:
-
A negative value indicates a spontaneous adsorption process.
-
Values around -20 kJ/mol are characteristic of physisorption.
-
Values of -40 kJ/mol or more negative suggest chemisorption, which involves charge sharing or transfer.[10]
Protocol 2: Determining the Adsorption Isotherm
-
Obtain Surface Coverage (θ): Calculate θ from experimental data (e.g., weight loss or electrochemical measurements) using the formula: θ = IE% / 100, where IE is the inhibition efficiency.
-
Collect Data: Perform experiments at various inhibitor concentrations (C) to obtain a range of θ values.
-
Plot the Isotherm: Plot C/θ on the y-axis against C on the x-axis.
-
Analyze the Plot: If the plot is a straight line, the adsorption follows the Langmuir isotherm. The R² value should be close to 1.
-
Calculate K_ads: Determine the y-intercept of the line, which is equal to 1/K_ads.
-
Calculate ΔG°_ads: Use the calculated K_ads value in the thermodynamic equation to find the Gibbs free energy of adsorption.
Electrochemical Evaluation
Electrochemical techniques are essential for quantifying the inhibitor's performance and confirming its mechanism.
Caption: Experimental workflow for electrochemical evaluation.
A. Potentiodynamic Polarization (PDP) PDP curves (Tafel plots) provide information on the corrosion current density (i_corr), corrosion potential (E_corr), and the kinetics of both anodic and cathodic reactions.[12] In the presence of DCH, a significant decrease in i_corr is observed. A shift in both anodic and cathodic branches of the curve confirms the mixed-type inhibition behavior.[13]
B. Electrochemical Impedance Spectroscopy (EIS) EIS is a non-destructive technique used to study the properties of the inhibitor film.[14] The data is often presented as a Nyquist plot. For an inhibited system, the plot typically shows a larger semicircle compared to the uninhibited system. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct). A larger R_ct value indicates a more protective inhibitor film and lower corrosion rate.[1]
Table 3: Typical Electrochemical Results for DCH on Mild Steel in 1M HCl
| Method | Parameter | Blank (1M HCl) | + DCH (Optimal Conc.) | Interpretation |
| PDP | i_corr (µA/cm²) | High | Low (Significantly reduced) | DCH reduces corrosion rate |
| E_corr (mV vs SCE) | - | Minor Shift (< 85 mV) | Mixed-type inhibitor | |
| IE% | 0% | > 90% | High protection efficiency | |
| EIS | R_ct (Ω·cm²) | Low | High (Significantly increased) | Formation of a resistive protective film |
| C_dl (µF/cm²) | High | Low | DCH displaces water, reducing capacitance | |
| IE% | 0% | > 90% | High protection efficiency |
Protocol 3: Electrochemical Measurement Procedure
-
Cell Setup: Assemble a standard three-electrode cell containing the mild steel sample as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[2]
-
Immersion: Immerse the working electrode in the test solution (with or without DCH) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).[2]
-
EIS Measurement: Perform the EIS scan at the OCP, typically over a frequency range from 100 kHz to 10 mHz with a small AC amplitude (e.g., 10 mV).[2]
-
PDP Measurement: After EIS, conduct the potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.2-1 mV/s).[2][13]
-
Data Analysis: Use appropriate software to fit the EIS data to an equivalent circuit to obtain R_ct and C_dl values. Extrapolate the linear Tafel regions of the PDP curve to the E_corr to determine i_corr.
-
Calculate Inhibition Efficiency (IE%):
-
From PDP: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100
-
From EIS: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100
-
Surface Analysis
Surface analysis techniques provide direct visual evidence of the protective film formed by the inhibitor.
-
Scanning Electron Microscopy (SEM): SEM images of mild steel exposed to acid without an inhibitor show a rough, heavily damaged surface with pits and cracks. In contrast, the surface of steel protected by DCH appears much smoother and more uniform, confirming the presence of a protective layer that prevents corrosive attack.[1][10]
-
Atomic Force Microscopy (AFM): AFM provides quantitative data on surface roughness. The root-mean-square (RMS) roughness of the DCH-protected surface is significantly lower than that of the unprotected surface, indicating the formation of a smooth and compact inhibitor film.
Conclusion
The mechanism of action of this compound as a corrosion inhibitor for mild steel in acidic media is a comprehensive process rooted in the molecule's ability to adsorb strongly onto the metal surface. This adsorption, occurring through both physisorption and chemisorption, is facilitated by the molecule's electron-rich nitrogen atoms and extensive π-conjugated systems. The resulting adsorbed layer forms a stable, passive film that acts as a physical barrier, blocking both anodic and cathodic sites and effectively mitigating corrosion. The high inhibition efficiency of DCH is validated by a suite of electrochemical, surface analysis, and theoretical methods, making it a highly promising candidate for industrial corrosion protection applications.
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- LookChem. (n.d.). Understanding this compound (CAS 140-73-8): A Comprehensive Overview.
- El-Hashemy, M. A., et al. (2022). Anticorrosion Evaluation of Novel Water-Soluble Schiff Base Molecules for C1018 Steel in CO2-Saturated Brine by Computational and Experimental Methodologies.
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- Olasunkanmi, L. O., et al. (2023). Molecular Dynamic Simulations and Quantum Chemical Studies of Nitrogen Based Heterocyclic Compounds as Corrosion Inhibitors on Mild Steel Surface.
- Adejoro, I. A., & Omolade, T. P. (2017). Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. Manila Journal of Science.
- Royal Society of Chemistry. (2024). Exploring p-dimethylaminocinnamaldehyde thiosemicarbazone for the surface protection of mild steel in acidic media. New Journal of Chemistry.
- Olasunkanmi, L. O., et al. (2023). Molecular Dynamic Simulations and Quantum Chemical Studies of Nitrogen Based Heterocyclic Compounds as Corrosion Inhibitors on Mild Steel Surface.
- Ali, S. A., et al. (2005). Synthesis and corrosion inhibition study of some 1,6-hexanediamine-based N,N-diallyl quaternary ammonium salts and their polymers.
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- ResearchGate. (n.d.). Langmuir adsorption isotherm model of phenylenediamine on carbon steel surface at 348 K.
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- Abd El-Lateef, H. M., et al. (2023). Electrochemical, surface analysis, computational and anticorrosive studies of novel di-imine Schiff base on X65 steel surface.
- ResearchGate. (n.d.). Electrochemical studies on the alternating current corrosion of mild steel under cathodic protection condition in marine environments.
- John, S., et al. (2015). Corrosion inhibition of mild steel by N, N'-(5,5- dimethylcyclohexane-1,3-diylidene)dianiline in acid media: Gravimetric and electrochemical evaluations.
- Caldona, E. B., et al. (2020). Corrosion Protective Coatings from Poly(heterocyclic diphenylamine): Polyaniline Analogues.
- Loto, R. T., et al. (2015). Synergistic effect p-phenylenediamine and n,n diphenylthiourea on the electrochemical corrosion behaviour of mild steel in dilute acid media.
- ResearchGate. (n.d.). Thermodynamic and adsorption isotherm of N,N′-bis(2,4,6-trihydroxyacetophenone)-2,2-dimethylpropandiimine as a corrosion inhibitor on SA-210 steel in alkaline NaCl solution.
- How, C. S., et al. (2019). Corrosion inhibition of mild steel in seawater through green approach using Leucaena leucocephala leaves extract.
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Application Notes & Protocols: The Strategic Use of N,N'-Dicinnamylidene-1,6-hexanediamine in Pharmaceutical Synthesis
Abstract
N,N'-Dicinnamylidene-1,6-hexanediamine, a readily synthesized bis-Schiff base, represents a versatile and strategic platform for the construction of complex molecular architectures in pharmaceutical development. This guide provides an in-depth exploration of its chemical properties, synthetic utility, and practical applications. We move beyond simple procedural outlines to deliver a framework of chemical logic, explaining the causality behind protocol design. Detailed, field-tested protocols for the synthesis of the title compound, its subsequent transformation into a saturated diamine building block, and its application in the construction of novel heterocyclic systems are provided. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate for the synthesis of next-generation therapeutic agents.
Introduction: Beyond a Simple Intermediate
This compound (CAS No. 140-73-8) is an organic compound formed through the condensation reaction of two equivalents of cinnamaldehyde with one equivalent of 1,6-hexanediamine.[1] The resulting molecule is a bis-Schiff base, characterized by two imine (azomethine) groups flanked by conjugated styrenyl moieties and linked by a flexible hexyl chain.[1][2] While it has established uses as a crosslinking agent in polymer chemistry, its true potential in pharmaceutical synthesis is often underappreciated.[3][4]
The significance of this molecule lies in its inherent chemical duality:
-
The Imine Functionality: The C=N double bonds are reactive hubs, susceptible to nucleophilic attack and, most importantly, reduction to form stable secondary amines.
-
The Conjugated System: The cinnamylidene groups provide rigidity and specific electronic properties, while also being sites for potential oxidative cleavage or hydrogenation.[1]
-
The Diamine Backbone: The 1,6-hexanediamine linker offers conformational flexibility and two key nitrogen atoms, making it an ideal scaffold for building macrocycles or other complex structures that require precise spatial orientation of functional groups.
This combination of features makes this compound not just a static precursor, but a tunable platform for creating diverse and biologically active molecules. Many Schiff bases derived from cinnamaldehyde have demonstrated significant antimicrobial, antifungal, and anticancer activities, underscoring the pharmacological relevance of this structural motif.[5][6][7][8]
Physicochemical Properties
A clear understanding of the compound's properties is critical for its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 140-73-8 | [2][9] |
| Molecular Formula | C₂₄H₂₈N₂ | [2] |
| Molecular Weight | 344.49 g/mol | [2][4] |
| Appearance | Light-yellow to brown powder or crystals | [3][4] |
| Melting Point | 91-93 °C | [3] |
| Boiling Point | ~530.5 °C at 760 mmHg | [4][9] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, methanol, chloroform. | [3] |
| Density | ~0.92 g/cm³ | [4][9] |
The Synthetic Logic: From Schiff Base to Pharmaceutical Scaffold
The primary strategy for employing this compound in pharmaceutical synthesis involves its transformation into more stable and versatile intermediates. The direct reduction of the bis-imine structure is the most powerful and common application, converting the rigid, conjugated compound into a flexible, saturated secondary diamine. This new molecule, N,N'-bis(3-phenylpropyl)-1,6-hexanediamine, serves as a highly valuable building block for subsequent elaboration.
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Application Notes and Protocols for the Formulation of Polymer Coatings with N,N'-Dicinnamylidene-1,6-hexanediamine
Abstract
This technical guide provides detailed application notes and protocols for the formulation of advanced polymer coatings incorporating the Schiff base crosslinking agent, N,N'-Dicinnamylidene-1,6-hexanediamine. This document is intended for researchers, scientists, and drug development professionals interested in creating stimuli-responsive and self-healing materials. The guide covers the synthesis of this compound, its incorporation into epoxy and polyurethane coating systems, and comprehensive protocols for the characterization of the resulting films. The methodologies are presented with a focus on the underlying chemical principles to empower users to adapt and innovate upon these formulations for their specific applications.
Introduction: The Potential of Schiff Base Crosslinkers in Smart Coatings
The field of polymer coatings is continuously evolving, with a growing demand for materials that not only protect surfaces but also possess "smart" functionalities, such as the ability to self-repair or respond to environmental stimuli. Schiff bases, which contain a carbon-nitrogen double bond (imine), are a versatile class of compounds that can be integrated into polymer networks to impart these advanced properties. The reversible nature of the imine bond under specific conditions (e.g., changes in pH or temperature) allows for dynamic covalent chemistry, which is the foundation for creating self-healing and stimuli-responsive materials.[1][2]
This compound is a bis-Schiff base synthesized from the condensation of two equivalents of cinnamaldehyde with one equivalent of 1,6-hexanediamine.[3] Its unique structure, featuring aromatic moieties for rigidity and a flexible hexamethylene linker, makes it an attractive candidate for a crosslinking agent in polymer coatings.[3] In certain formulations, this compound can act as a latent curing agent, releasing the highly reactive 1,6-hexanediamine upon hydrolysis to initiate crosslinking.[3] This controlled release mechanism offers advantages in managing the curing process of polymer systems.
This guide will provide a comprehensive overview of the synthesis of this compound and its application in formulating both stimuli-responsive epoxy coatings and self-healing polyurethane coatings.
Synthesis of this compound
The synthesis of this compound is a straightforward condensation reaction. The following protocol is designed to achieve a high yield and purity of the final product.
Materials and Equipment
-
Cinnamaldehyde (≥98%)
-
1,6-Hexanediamine (≥98%)
-
Ethanol (anhydrous)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
-
Rotary evaporator
Synthesis Protocol
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 11.6 g (0.1 mol) of 1,6-hexanediamine in 100 mL of anhydrous ethanol. Stir the solution until the diamine is completely dissolved.
-
Addition of Cinnamaldehyde: To the stirred solution, slowly add 26.4 g (0.2 mol) of cinnamaldehyde. The molar ratio of cinnamaldehyde to 1,6-hexanediamine should be 2:1.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Maintain the reflux for 4-6 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Crystallization and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. As the solution cools, a yellow crystalline product will precipitate. For complete crystallization, the flask can be placed in an ice bath for 1-2 hours.
-
Filtration and Washing: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified this compound in a vacuum oven at 40-50 °C until a constant weight is achieved. The final product should be a light-yellow to yellow crystalline powder.
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Look for the characteristic C=N (imine) stretching vibration at approximately 1640-1690 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the chemical structure.
-
Melting Point: The melting point of the purified product should be sharp and consistent with literature values (approximately 91-93 °C).
Formulation of a Stimuli-Responsive Epoxy Coating
In this application, this compound functions as a latent hardener that can be activated by the presence of water, leading to the hydrolysis of the imine bonds and the release of 1,6-hexanediamine, which then cures the epoxy resin. This property can be exploited to create coatings that cure in the presence of moisture.
Coating Formulation
The following table provides a representative formulation for a two-component epoxy coating.
| Component | Description | Weight Percentage (%) |
| Part A: Resin Component | ||
| Bisphenol A diglycidyl ether (DGEBA) based epoxy resin | Main polymer binder | 60 |
| Reactive Diluent (e.g., C12-C14 glycidyl ether) | Reduces viscosity | 10 |
| Solvent (e.g., xylene/butanol blend) | Adjusts application viscosity | 15 |
| Additives (e.g., defoamers, leveling agents) | Improves coating properties | 2 |
| Part B: Hardener Component | ||
| This compound | Latent crosslinker | 13 |
Formulation Protocol
-
Preparation of Part A (Resin Component): In a suitable mixing vessel, combine the DGEBA epoxy resin and the reactive diluent. Mix at a moderate speed until a homogeneous mixture is obtained.
-
Addition of Solvents and Additives: Slowly add the solvent blend and other additives to the resin mixture while stirring. Continue mixing until all components are fully dissolved and the mixture is uniform.
-
Preparation of Part B (Hardener Component): this compound is a solid and should be thoroughly dispersed in a portion of the solvent before being mixed with Part A.
-
Mixing of Components: Just before application, add Part B to Part A and mix thoroughly for 2-3 minutes at a low to moderate speed, ensuring a homogeneous mixture.
-
Application: The formulated coating can be applied to a prepared substrate using standard techniques such as spraying, brushing, or dip-coating.
-
Curing: The coating will cure upon exposure to ambient moisture. The curing time will depend on the ambient temperature and humidity. Elevated temperatures can be used to accelerate the curing process.
Formulation of a Self-Healing Polyurethane Coating
In this formulation, the reversible nature of the imine bonds in this compound is utilized to create a self-healing polyurethane coating. When the coating is damaged, the dynamic covalent bonds can reform upon the application of a stimulus, such as heat, restoring the integrity of the film.[1][4]
Coating Formulation
The following is a representative formulation for a self-healing polyurethane coating.
| Component | Description | Molar Ratio |
| Poly(caprolactone) diol (PCL, Mn ≈ 2000 g/mol ) | Soft segment | 1 |
| Isophorone diisocyanate (IPDI) | Hard segment | 2 |
| This compound | Chain extender/Self-healing agent | 0.8 |
| 1,4-Butanediol (BDO) | Chain extender | 0.2 |
| Dibutyltin dilaurate (DBTDL) | Catalyst | ~0.1 wt% |
| Solvent (e.g., Dimethylformamide - DMF) | Reaction medium | As needed |
Formulation Protocol
-
Prepolymer Synthesis: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the PCL diol and degas under vacuum at 80 °C for 1 hour to remove any moisture.
-
Isocyanate Addition: Cool the PCL to 60 °C and add IPDI. Add the DBTDL catalyst and react the mixture at 80 °C under a nitrogen atmosphere for 2-3 hours to form the isocyanate-terminated prepolymer.
-
Chain Extension: In a separate vessel, dissolve the this compound and 1,4-butanediol in DMF.
-
Polymerization: Slowly add the chain extender solution to the prepolymer with vigorous stirring. Continue the reaction at 80 °C for another 2-4 hours until the desired viscosity is reached.
-
Film Casting: The resulting polyurethane solution can be cast onto a substrate and the solvent evaporated in a vacuum oven at 60 °C to form a solid film.
Characterization and Performance Evaluation
A thorough characterization of the formulated coatings is essential to validate their properties and performance. The following are key experimental protocols.
Workflow for Coating Characterization
Caption: Workflow for the characterization of formulated coatings.
Detailed Experimental Protocols
-
Mechanical Testing:
-
Tensile Strength and Elongation: Perform tensile tests on free-standing films according to ASTM D638 using a universal testing machine.
-
Pencil Hardness: Determine the coating hardness on a rigid substrate following ASTM D3363 .
-
Adhesion: Evaluate the adhesion of the coating to the substrate using the cross-hatch adhesion test as per ASTM D3359 .[5]
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and curing behavior of the coatings.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability and degradation profile of the coatings.
-
-
Self-Healing Evaluation:
-
Scratch Healing Test: Create a scratch on the coating surface with a sharp blade. Expose the scratched sample to the healing stimulus (e.g., heat at a specific temperature for a defined time). Observe the healing process using an optical microscope or a scanning electron microscope (SEM).[6]
-
Quantitative Healing Efficiency: The healing efficiency can be quantified by comparing a mechanical property (e.g., tensile strength) of the healed sample to that of the pristine sample.[7] Healing Efficiency (%) = (Property_healed / Property_pristine) x 100
-
Expected Performance Data
The following table summarizes the expected performance characteristics of the formulated coatings.
| Property | Epoxy Coating (Moisture-cured) | Polyurethane Coating (Self-healing) | Test Standard |
| Pencil Hardness | H - 2H | F - H | ASTM D3363 |
| Adhesion | 5B | 5B | ASTM D3359 |
| Tensile Strength | 40-60 MPa | 15-25 MPa | ASTM D638 |
| Elongation at Break | 3-5% | 300-500% | ASTM D638 |
| Healing Efficiency | N/A | >90% (with heat stimulus) | - |
Mechanism of Action: The Role of the Imine Bond
The functionality of this compound in these coatings is dictated by the chemistry of its imine bonds.
Caption: Mechanisms of action for this compound.
In the epoxy system, the imine bonds are irreversibly hydrolyzed in the presence of water to release the amine curing agent. In the polyurethane system, the imine bonds are designed to be part of the polymer backbone. When the material is damaged, these bonds can break and then reform under the influence of an external stimulus, leading to the restoration of the material's integrity.
Conclusion
This compound is a versatile Schiff base that can be employed to formulate advanced polymer coatings with stimuli-responsive and self-healing properties. By understanding the underlying chemistry of this crosslinking agent and following the detailed protocols provided in this guide, researchers and scientists can develop innovative coating solutions for a wide range of applications. The formulations and characterization methods described herein serve as a robust starting point for further exploration and optimization of these "smart" materials.
References
- Preparation and characterization of self-healing waterborne polyurethane based on imine and disulfide bonds. (2022-04-22). Scientific Reports.
- Self-healing of cross-linked PU via dual-dynamic covalent bonds of a Schiff base from cystine and vanillin. (2019).
- Self-Healing of Polymers and Polymer Composites. (2022). Polymers, 14(15), 3093.
- Accelerated Testing of Self-Healing Coatings. (2003-03-16).
- Effect of Variations of Amine Content and Network Branching on Thermomechanical Properties of Epoxy Systems. (2020). ACS Omega, 5(4), 1851-1860.
- Self-healing coating: (A)—general concept. (2023).
- Quantitative evaluation of fracture, healing and re-healing of a reversibly cross-linked polymer. (2007).
- (PDF) Nano-structured dynamic Schiff base cues as robust self-healing polymers for biomedical and tissue engineering applications: a review. (2021-10-02).
- Here's a cheat sheet for ASTM coating testing standards.
- ASTM D 870: Standard Practice for Testing Water Resistance of Coatings Using Water Immersion.
- Paint Standards and Related Coating Standards.
- Self-healing and corrosion performance of polyurethane coating containing polyurethane microcapsules. (2020). Journal of Coatings Technology and Research, 17(5), 1269-1280.
- Super Therm® Testing & Results.
- ISO Test Standards. (2024-06-03).
- Effects of crosslinking on thermal and mechanical properties of polyurethanes. (2025-08-06). Journal of Applied Polymer Science.
- The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. (2023-05-19). Polymers, 15(10), 2378.
- Properties and Applications of Self-Healing Polymeric Materials: A Review. (2023). Polymers, 15(11), 2496.
- Preparation and Properties of Self-Healing Polyurethane Elastomer Derived from Tung-Oil-Based Polyphenol. (2019). ACS Omega, 4(11), 14594-14603.
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- N,N′-Dicinnamylidene-1,6-hexanediamine | 140-73-8, N,N′-Dicinnamylidene-1,6-hexanediamine Formula. Echemi.
- GP-213 (N,N'-DICINNAMYLIDENE-1,6-HEXANE DIAMINE). Cymer Chemicals.
- This compound | 140-73-8. Benchchem.
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Electrochemical Impedance Spectroscopy of N,N'-Dicinnamylidene-1,6-hexanediamine: A Technical Guide to Evaluating Corrosion Inhibition Performance
An Application Note for Researchers and Drug Development Professionals
Abstract
N,N'-Dicinnamylidene-1,6-hexanediamine is a bis-Schiff base compound synthesized from the condensation of cinnamaldehyde and 1,6-hexanediamine.[1] Its molecular structure, rich in π-electrons from aromatic rings and imine (-C=N-) groups, makes it a compelling candidate for applications in materials science, particularly as a corrosion inhibitor.[2][3] This application note provides a comprehensive guide to utilizing Electrochemical Impedance Spectroscopy (EIS) for the quantitative evaluation of its performance. We will delve into the fundamental principles of EIS, present a detailed experimental protocol, guide the user through data interpretation using equivalent circuit models, and offer insights into achieving reliable and reproducible results.
Introduction to this compound and EIS
Schiff bases are a class of organic compounds widely investigated as corrosion inhibitors due to their ability to adsorb onto a metal's surface and form a protective barrier.[2][4] This adsorption is facilitated by the presence of heteroatoms (such as nitrogen) and conjugated π-systems, which can interact with the vacant d-orbitals of the metal.[2] this compound (CAS No. 140-73-8) is a prime example, featuring two imine nitrogen atoms and extensive conjugation, suggesting a strong potential for surface interaction and corrosion mitigation.[1][5]
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the properties of electrochemical systems, including corroding interfaces.[6][7] By applying a small amplitude sinusoidal AC voltage across a range of frequencies, EIS can provide detailed information about the kinetic and mechanistic processes occurring at the metal/electrolyte interface.[8] For inhibitor studies, it is exceptionally valuable for quantifying the resistance of the protective film and understanding the mode of inhibition.[7]
Foundational Principles of EIS for Corrosion Analysis
In a corrosion system, the interface between the metal and the electrolyte behaves like an electrical circuit. EIS measures the system's opposition to the flow of AC current, known as impedance (Z), as a function of frequency (ƒ). This impedance is a complex quantity, comprising both a real (resistive) and an imaginary (capacitive) component.
The key benefits of using EIS include:
-
Quantitative Data: It provides numerical values for parameters directly related to corrosion resistance.[6]
-
Mechanistic Insight: It helps distinguish between different corrosion control mechanisms, such as charge transfer control and diffusion control.[7][9]
-
Minimal Perturbation: The use of a small AC signal (typically 5-10 mV) ensures that the measurement itself does not significantly disturb the corrosion process.[8]
Data from an EIS experiment is typically visualized in two ways:
-
Nyquist Plot: The imaginary part of impedance (-Z") is plotted against the real part (Z'). For a simple corrosion process, this often appears as a semicircle. The diameter of this semicircle is directly related to the charge-transfer resistance (Rct), which is inversely proportional to the corrosion rate.[10]
-
Bode Plot: Both the impedance magnitude (|Z|) and the phase angle (θ) are plotted against frequency. The Bode plot is particularly useful for evaluating coating performance and identifying multiple time constants in the system.
Experimental Design and Protocol
A successful EIS experiment hinges on a well-designed setup and a meticulous protocol. The following outlines the necessary components and steps for evaluating this compound as a corrosion inhibitor for mild steel in an acidic medium (e.g., 1 M HCl), a common testing environment.[2][3][4]
Materials and Equipment
-
Potentiostat/Galvanostat: With a frequency response analyzer (FRA) module for EIS.
-
Electrochemical Cell: A standard three-electrode glass cell.
-
Working Electrode (WE): Mild steel coupon with a defined surface area (e.g., 1 cm²).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod with a surface area much larger than the WE.
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution.
-
Inhibitor: this compound.
-
Reagents: Acetone, ethanol, and deionized water for cleaning.
-
Polishing Materials: Silicon carbide (SiC) abrasive papers of various grades (e.g., 200 to 1200 grit) and polishing alumina.
Experimental Workflow Diagram
Caption: Workflow for EIS analysis of a corrosion inhibitor.
Step-by-Step Protocol
-
Working Electrode Preparation:
-
Mechanically polish the mild steel coupon using successively finer grades of SiC paper.
-
Perform a final polish with alumina slurry to achieve a mirror finish.
-
Rinse the electrode thoroughly with deionized water, degrease with acetone, rinse with ethanol, and dry completely.
-
-
Solution Preparation:
-
Prepare the corrosive medium (1 M HCl) by diluting concentrated HCl with deionized water.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and then prepare a series of test solutions with varying inhibitor concentrations (e.g., 50, 100, 200, 500 ppm) by adding the appropriate amount of stock solution to the 1 M HCl. Include a "blank" solution with no inhibitor.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell. Place the WE, RE, and CE in the test solution.
-
Connect the electrodes to the potentiostat.
-
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for approximately 30-60 minutes, or until the potential drift is minimal (< 5 mV over 5 minutes).
-
Perform the EIS measurement centered at the stable OCP.
-
Typical EIS Parameters:
-
Frequency Range: 100 kHz to 10 mHz
-
AC Amplitude (Voltage): 10 mV (rms)
-
Data Points: 10 points per decade
-
-
-
Repeat: Conduct the experiment for the blank solution and for each inhibitor concentration. Ensure experiments are performed at a constant temperature.
Data Analysis and Interpretation
The raw EIS data must be fitted to an Equivalent Electrical Circuit (EEC) to extract meaningful quantitative parameters.[11] The choice of the EEC depends on the physical processes occurring at the interface.
The Randles Circuit Model
For many simple corrosion systems, the Randles circuit provides a good starting point.[12] It models the interface with a solution resistance (Rs) in series with a parallel combination of the charge-transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Rs (Solution Resistance): Represents the resistance of the electrolyte between the working and reference electrodes.
-
Rct (Charge-Transfer Resistance): Represents the resistance to the transfer of electrons at the metal/solution interface. A higher Rct value signifies a lower corrosion rate. [9][13]
-
CPE (Constant Phase Element): In real systems, the surface is often not perfectly homogeneous, leading to non-ideal capacitive behavior. Therefore, the ideal capacitor (Cdl) is often replaced by a Constant Phase Element (CPE) to achieve a better fit.[12] The impedance of a CPE is given by Z_CPE = 1 / [Y₀(jω)ⁿ], where Y₀ is the magnitude of the CPE, ω is the angular frequency, and n is an exponent (0 ≤ n ≤ 1) that reflects the degree of surface inhomogeneity.
Caption: A common Randles circuit modified with a CPE.
Calculating Inhibition Efficiency
The primary goal is to determine how effectively the inhibitor reduces corrosion. The Inhibition Efficiency (IE%) can be calculated from the charge-transfer resistance values obtained from the EEC fitting.[14]
IE% = [ (Rct_inh - Rct_blank) / Rct_inh ] * 100
Where:
-
Rct_inh is the charge-transfer resistance in the presence of the inhibitor.
-
Rct_blank is the charge-transfer resistance in the blank (uninhibited) solution.
Representative Data and Discussion
After performing the experiments and fitting the data, the results can be summarized. The expected trend is that as the concentration of this compound increases, its adsorption on the metal surface increases, leading to better protection.
Table 1: Hypothetical EIS Parameters for Mild Steel in 1 M HCl with Varying Inhibitor Concentrations
| Inhibitor Conc. (ppm) | Rs (Ω cm²) | Rct (Ω cm²) | Y₀ (µS sⁿ cm⁻²) | n | IE% |
| 0 (Blank) | 1.1 | 55 | 250 | 0.88 | - |
| 50 | 1.3 | 280 | 115 | 0.90 | 80.4 |
| 100 | 1.2 | 550 | 85 | 0.91 | 90.0 |
| 200 | 1.2 | 970 | 60 | 0.92 | 94.3 |
| 500 | 1.1 | 1150 | 52 | 0.93 | 95.2 |
Discussion of Trends:
-
Rct: The charge-transfer resistance (Rct) increases significantly with the addition of the inhibitor and continues to rise with its concentration. This indicates the formation of a protective film that impedes the corrosion reactions.[13][15]
-
Y₀ (CPE Magnitude): The magnitude of the CPE (related to Cdl) generally decreases as inhibitor concentration increases. This is attributed to the replacement of water molecules (which have a high dielectric constant) at the interface by the organic inhibitor molecules (with a lower dielectric constant) and/or an increase in the thickness of the protective layer.[13][15]
-
IE%: The inhibition efficiency increases with inhibitor concentration, reaching a plateau at higher concentrations, which suggests that the metal surface is becoming saturated with the adsorbed inhibitor molecules.
Conclusion
Electrochemical Impedance Spectroscopy is an indispensable tool for characterizing the protective properties of novel corrosion inhibitors like this compound. By following a systematic protocol and applying appropriate equivalent circuit models, researchers can obtain robust, quantitative data on inhibitor performance. The increase in charge-transfer resistance and corresponding decrease in double-layer capacitance with increasing concentration of this compound provides strong evidence of its efficacy as an adsorption-based inhibitor, paving the way for its application in materials protection.
References
-
Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). VLCI. Retrieved from [Link]
-
Study on the Corrosion Inhibition Performance of a Schiff Base for Carbon Steel in 1 M HCl Solution. (2021). International Journal of Electrochemical Science. Retrieved from [Link]
-
Haghighat-Shishvan, S., et al. (2023). Incorporating Physics-Based Models into Equivalent Circuit Analysis of EIS Data from Organic Coatings. MDPI. Retrieved from [Link]
-
Equivalent circuit model used to fit the EIS data. (n.d.). ResearchGate. Retrieved from [Link]
-
Corrosion inhibition properties of schiff base derivative against mild steel in HCl environment complemented with DFT investigations. (2023). Scientific Reports. Retrieved from [Link]
-
Dadgarinezhad, A., & Baghaei, F. (2012). Electrochemical Investigation of the Inhibitive Effect of a New Synthetic Schiff-base on the Corrosion of Mild Steel in Acidic M. Gazi University Journal of Science. Retrieved from [Link]
-
Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). International Journal of Corrosion and Scale Inhibition. Retrieved from [Link]
-
DFT and Electrochemical Investigations on the Corrosion Inhibition of Mild Steel by Novel Schiff's Base Derivatives in 1 M HCl Solution. (n.d.). ResearchGate. Retrieved from [Link]
-
Equivalent circuit model used to analyze the EIS data. (n.d.). ResearchGate. Retrieved from [Link]
-
Experimental Study of a Schiff Base as Corrosion Inhibitor for Mild Steel in 1M HCl. (2020). IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]
-
Common Equivalent Circuit Models. (n.d.). Gamry Instruments. Retrieved from [Link]
-
ELECTROCHEMICAL IMPEDANCE SPECTROSCOPY AND ITS APPLICATIONS IN CORROSION RESEARCH. (2023). ResearchGate. Retrieved from [Link]
-
Equivalent circuit model used to fit the EIS data. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound: A Versatile Compound with Diverse Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
-
Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. (2020). Zerust Excor. Retrieved from [Link]
-
Synthesis and corrosion inhibition study of some 1,6-hexanediamine-based N,N-diallyl quaternary ammonium salts and their polymers. (2001). ResearchGate. Retrieved from [Link]
-
Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges. (2020). MDPI. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
This compound. (n.d.). LookChem. Retrieved from [Link]
-
Impedance Spectroscopy Studies on Corrosion Inhibition Behavior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-Propandiimine for API-5L-X65 Steel in HCl Solution. (2014). ResearchGate. Retrieved from [Link]
-
Mechanistic investigation of mild steel corrosion inhibition by Codiaeum variegatum extract: weight loss, EIS, and DFT perspectives. (2024). Scientific Reports. Retrieved from [Link]
-
Electrochemical noise, EIS and surface analysis to evaluate the corrosion inhibition effect of N, N′–Bis (2–pyridylmethylidene) –1, 2– diiminoethane (BPIE) on AZ91D magnesium alloy in acidic media. (2018). ResearchGate. Retrieved from [Link]
-
Hexamethylene-1,6-bis(N-d-glucopyranosylamine) as a novel corrosion inhibitor for oil and gas industry: electrochemical and computational analysis. (2019). New Journal of Chemistry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Corrosion inhibition properties of schiff base derivative against mild steel in HCl environment complemented with DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. electrochemsci.org [electrochemsci.org]
- 5. This compound | C24H28N2 | CID 67325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
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- 12. gamry.com [gamry.com]
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Enhancing Polymer Mechanical Properties with N,N'-Dicinnamylidene-1,6-hexanediamine
Introduction: Addressing the Challenge of Polymer Performance
Polymers are foundational materials in countless applications, from aerospace composites to biomedical devices. However, unmodified polymers often fall short of the demanding mechanical performance required for advanced applications. Brittleness, low thermal stability, and susceptibility to deformation under load are common limitations. Reinforcement strategies are therefore crucial for extending the service life and operational range of polymeric materials. N,N'-Dicinnamylidene-1,6-hexanediamine (DCH), a Schiff base compound, has emerged as a highly effective crosslinking agent for significantly enhancing the mechanical integrity of a variety of polymer systems.
This guide provides a comprehensive overview of the application of DCH for improving the mechanical properties of polymers. We will delve into the underlying chemical mechanisms, present detailed protocols for its incorporation into a model epoxy resin system, and outline the standardized procedures for evaluating the resulting improvements in mechanical performance.
The Science of Enhancement: Mechanism of Action of DCH
This compound is synthesized through the condensation reaction of two equivalents of cinnamaldehyde with one equivalent of 1,6-hexanediamine.[1] The resulting molecule possesses two imine (C=N) groups and a flexible hexamethylene linker. This unique structure is key to its function as a latent curing agent, particularly in thermosetting polymers like epoxy resins.[1]
The crosslinking mechanism in an epoxy resin system is a two-stage process:
-
Latent Phase: At ambient temperatures, the imine groups of DCH are relatively unreactive with the epoxy resin. This "blocked" state of the amine functionality provides a significant advantage in formulation, allowing for extended pot life and better processing control.[1]
-
Activation and Crosslinking: Upon heating, typically during a curing cycle, the Schiff base undergoes hydrolysis, releasing the highly reactive 1,6-hexanediamine and cinnamaldehyde.[1] The liberated 1,6-hexanediamine then acts as a potent curing agent. The primary amine groups of 1,6-hexanediamine readily attack the epoxide rings of the epoxy resin, initiating a ring-opening polymerization. This process leads to the formation of a dense, three-dimensional covalent network, which is responsible for the dramatic improvement in the material's mechanical properties and thermal stability.[1]
The presence of the rigid cinnamaldehyde moieties and the flexible hexanediamine linker within the DCH structure contributes to a unique combination of stiffness and toughness in the final cured polymer.[1]
Visualizing the Process
To better understand the workflow and chemical transformations, the following diagrams illustrate the key processes.
Figure 1: Experimental workflow for enhancing polymer properties with DCH.
Figure 2: Mechanism of DCH as a latent curing agent in epoxy resin.
Protocol 1: Synthesis of this compound (DCH)
This protocol outlines the laboratory-scale synthesis of DCH via a condensation reaction.
Materials:
-
Cinnamaldehyde (2 molar equivalents)
-
1,6-Hexanediamine (1 molar equivalent)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalytic amount)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
Dissolve 1,6-hexanediamine in ethanol in the round-bottom flask with stirring.
-
Add cinnamaldehyde to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.
-
Attach the reflux condenser and heat the mixture to reflux for 2-3 hours.
-
After reflux, allow the mixture to cool to room temperature. The DCH product should precipitate out of the solution.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain pure, crystalline DCH.
-
Dry the purified product in a vacuum oven at a temperature below its melting point (approximately 91-93°C).[2]
Protocol 2: Incorporation of DCH into an Epoxy Resin System
This protocol provides a step-by-step method for preparing and curing a DCH-modified epoxy resin.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
This compound (DCH)
-
Silicone molds for test specimens (e.g., dog-bone shape for tensile testing, rectangular for impact testing)
-
Mold release agent
Equipment:
-
High-precision analytical balance
-
Mechanical stirrer or planetary mixer
-
Vacuum oven or desiccator for degassing
-
Curing oven with programmable temperature control
Procedure:
-
Preparation:
-
Pre-treat the silicone molds with a suitable mold release agent and allow it to dry completely.
-
Calculate the required amounts of epoxy resin and DCH based on the desired weight percentage (e.g., 5, 10, 15 wt% of DCH). A control sample with a standard amine curing agent should also be prepared for comparison.
-
-
Mixing:
-
Gently warm the epoxy resin to reduce its viscosity (e.g., 50-60°C).
-
Add the calculated amount of DCH powder to the warmed epoxy resin.
-
Mix thoroughly using a mechanical stirrer at a moderate speed to ensure homogeneous dispersion of the DCH. Avoid introducing excessive air bubbles.
-
-
Degassing:
-
Place the mixture in a vacuum oven or desiccator and apply a vacuum to remove any entrapped air bubbles. Continue until the mixture is clear and bubble-free.
-
-
Casting:
-
Carefully pour the degassed mixture into the prepared molds, avoiding the re-introduction of air.
-
-
Curing:
-
Place the filled molds in a preheated curing oven.
-
A typical curing cycle for a DCH-epoxy system would be:
-
Initial cure at 120°C for 2 hours.
-
Post-cure at 150°C for an additional 2 hours.
-
Note: Optimal curing times and temperatures may vary depending on the specific epoxy system and the concentration of DCH. It is recommended to perform preliminary studies to determine the optimal curing profile.
-
-
-
Demolding and Post-Curing Conditioning:
-
Allow the cured samples to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.
-
Carefully demold the test specimens.
-
Condition the specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours before mechanical testing, as per ASTM standards.
-
Protocol 3: Mechanical Property Evaluation
This protocol describes the standard tests to quantify the improvement in mechanical properties of the DCH-modified polymer.
Equipment:
-
Universal Testing Machine (UTM) with appropriate load cells and grips
-
Izod or Charpy impact tester
-
Calipers for precise dimensional measurements
A. Tensile Testing
-
Standard: ASTM D638 - "Standard Test Method for Tensile Properties of Plastics".[3]
-
Procedure:
-
Measure the width and thickness of the gauge section of the dog-bone shaped specimens.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture, indicating its ductility.
-
B. Impact Testing (Izod)
-
Standard: ASTM D256 - "Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics".
-
Procedure:
-
If required by the standard, create a notch in the rectangular specimens.
-
Secure the specimen in the vise of the Izod impact tester.
-
Release the pendulum, allowing it to strike and fracture the specimen.
-
Record the energy absorbed during the fracture.
-
-
Data Analysis:
-
Impact Strength: The energy required to fracture the specimen, typically reported in Joules per meter (J/m) or foot-pounds per inch (ft-lb/in) of notch width. A higher value indicates greater toughness.
-
Expected Results and Data Presentation
The incorporation of DCH is expected to significantly improve the mechanical properties of the base polymer. The following table presents representative data from studies on Schiff base-modified epoxy resins, illustrating the potential enhancements.
| Property | Control Epoxy | Epoxy + 10 wt% DCH (Expected) | % Improvement |
| Tensile Strength (MPa) | ~70 | ~110 | ~57% |
| Young's Modulus (GPa) | ~2.5 | ~3.0 | ~20% |
| Elongation at Break (%) | ~4.5 | ~6.0 | ~33% |
| Izod Impact Strength (J/m) | ~50 | ~80 | ~60% |
Note: The data presented are illustrative and based on typical results for high-performance Schiff base-cured epoxy systems. Actual results may vary depending on the specific polymer, DCH concentration, and processing conditions.
Troubleshooting and Expert Insights
-
Incomplete Curing: If the polymer remains tacky or soft after the curing cycle, this may indicate an insufficient curing temperature or time. DCH requires thermal activation to release the amine curing agent. Consider increasing the post-cure temperature or duration.
-
Brittleness: While DCH enhances strength, excessive concentrations or overly aggressive curing profiles can lead to a highly crosslinked but brittle material. It is crucial to optimize the DCH concentration to achieve a balance of strength and toughness.
-
Poor Dispersion: If the DCH is not fully dispersed in the resin, it can lead to localized defects and inconsistent mechanical properties. Ensure adequate mixing and consider gentle warming of the resin to reduce viscosity and improve dispersion.
-
Void Formation: Air bubbles introduced during mixing can create stress concentration points and significantly reduce the mechanical strength of the final product. Thorough degassing is a critical step.
Conclusion
This compound is a versatile and effective additive for enhancing the mechanical properties of polymers. Its function as a latent curing agent provides excellent processing characteristics, while the resulting crosslinked network imparts significant improvements in tensile strength, stiffness, and toughness. By following the detailed protocols outlined in this guide, researchers and drug development professionals can effectively utilize DCH to develop high-performance polymer systems tailored to their specific application needs.
References
-
Atta, A.M., Shaker, N.O., & Maysour, N.E. (2006). Influence of the molecular structure on the chemical resistivity and thermal stability of cured Schiff base epoxy resins. Progress in Organic Coatings, 56(2-3), 100-110. Available at: [Link]
-
ASTM D256 - 10(2018). Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics. ASTM International. Available at: [Link]
-
ASTM D638 - 14. Standard Test Method for Tensile Properties of Plastics. ASTM International. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Versatile Compound with Diverse Applications. Retrieved from [Link]
-
Ma, S., Liu, X., Jiang, Y., Tang, Z., Zhang, C., & Zhu, J. (2020). High-performance, command-degradable, antibacterial Schiff base epoxy thermosets: synthesis and properties. Journal of Materials Chemistry A, 8(21), 10836-10847. Available at: [Link]
-
ResearchGate. (2023). Siloxane-Mediated Schiff Base Bio-Based Curing Agent: Achieving Epoxy Vitrimer with Excellent Mechanical Properties, Low Dielectric Constant and Rapid Degradation Characteristics. Retrieved from [Link]
-
Taft, B. (2020). Thermally-Latent Curing Agents for Epoxy Resins: A Review. Polymers, 12(9), 2065. Available at: [Link]
-
ResearchGate. (2023). What standards are used for mechanical testing for epoxy resins? Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of N,N'-Dicinnamylidene-1,6-hexanediamine
Welcome to the technical support center dedicated to the synthesis of N,N'-Dicinnamylidene-1,6-hexanediamine. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance your synthetic outcomes. Here, we delve into the nuances of this Schiff base condensation reaction, providing not just procedural steps but the scientific rationale behind them to empower you to achieve higher yields and purity.
Introduction to the Synthesis
The synthesis of this compound is a classic example of a Schiff base formation, specifically a condensation reaction between two equivalents of cinnamaldehyde and one equivalent of 1,6-hexanediamine.[1] This reaction results in the formation of a di-imine compound with a flexible hexamethylene linker and rigid cinnamylidene end groups, a structure that lends itself to various applications, including polymer chemistry.[1] While the reaction appears straightforward, achieving high yields and purity can be challenging due to its reversible nature and potential side reactions. This guide will address these challenges head-on.
Troubleshooting Guide: Common Issues and Solutions
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: Why is my yield of this compound consistently low?
Answer: Low yields in this synthesis are a common frustration and can stem from several factors, primarily related to the reversible nature of imine formation.
-
Incomplete Reaction: The condensation reaction to form the di-imine is an equilibrium process that produces water as a byproduct.[2][3][4] If water is not effectively removed from the reaction mixture, the equilibrium will not favor the product, leading to low conversion rates.
-
Solution: Employ azeotropic distillation to remove water as it is formed. Using a solvent like toluene or benzene in conjunction with a Dean-Stark apparatus is a highly effective method to drive the reaction to completion.[5]
-
-
Sub-optimal Reactant Ratio: An incorrect stoichiometric ratio of cinnamaldehyde to 1,6-hexanediamine can lead to incomplete conversion of the limiting reagent.
-
Solution: While the theoretical molar ratio is 2:1 of cinnamaldehyde to 1,6-hexanediamine, using a slight excess (e.g., 2.1 equivalents) of the more volatile cinnamaldehyde can help ensure the complete consumption of the diamine.
-
-
Inadequate Reaction Time or Temperature: The reaction may not have reached equilibrium if the reaction time is too short or the temperature is too low.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the 1,6-hexanediamine spot (which can be visualized with a ninhydrin stain) is a good indicator of reaction completion. Refluxing in toluene (at approximately 110°C) for several hours is typically sufficient.
-
Question 2: My final product is an oil or a sticky solid that is difficult to purify. What should I do?
Answer: The physical state of the crude product can be influenced by impurities and residual solvent.
-
Presence of Impurities: Unreacted starting materials or side products can act as eutectic impurities, lowering the melting point of the final product and causing it to be oily or sticky.
-
Solution - Recrystallization: this compound is a crystalline solid. A carefully chosen recrystallization solvent can effectively remove impurities. Ethanol is a commonly used solvent for the recrystallization of Schiff bases. The principle is to dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly, promoting the formation of pure crystals.
-
-
Residual Solvent: Trapped solvent molecules can also lead to a non-crystalline product.
-
Solution: After filtration, ensure the product is thoroughly dried under vacuum to remove any remaining solvent. Gentle heating under vacuum can be effective, but be cautious not to exceed the melting point of the product.
-
Question 3: I am observing the formation of side products. What are they and how can I avoid them?
Answer: Side reactions can compete with the desired di-imine formation, reducing the overall yield and complicating purification.
-
Aldol Condensation of Cinnamaldehyde: Cinnamaldehyde can undergo self-condensation or react with other carbonyl-containing impurities, especially under basic conditions.[6]
-
Solution: While this reaction is typically acid-catalyzed, avoiding strongly basic conditions is advisable. Using a mild acid catalyst like a few drops of glacial acetic acid can promote the desired imine formation without significantly encouraging aldol reactions.
-
-
Mono-imine Formation: If the reaction is not driven to completion, a significant amount of the mono-substituted intermediate (N-cinnamylidene-1,6-hexanediamine) may be present.
-
Solution: As mentioned previously, ensure the complete removal of water and consider using a slight excess of cinnamaldehyde to push the reaction towards the di-substituted product.
-
-
Polymerization: Under certain conditions, side reactions leading to polymeric materials can occur.[7]
-
Solution: Maintaining a controlled reaction temperature and avoiding overly harsh conditions can minimize polymerization.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a catalyst in this synthesis?
A1: An acid catalyst, such as glacial acetic acid or p-toluenesulfonic acid, is often used to accelerate the rate of imine formation.[8] The catalyst protonates the carbonyl oxygen of cinnamaldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.[4] However, the amount of acid must be carefully controlled, as too much acid can protonate the amine, rendering it non-nucleophilic and halting the reaction.[4]
Q2: Which solvent is best for this synthesis?
A2: The ideal solvent should be inert to the reactants and products and facilitate the removal of water.
-
Toluene or Benzene: These are excellent choices as they form an azeotrope with water, allowing for its removal via a Dean-Stark trap.[5] This actively shifts the reaction equilibrium towards the product side, leading to higher yields.
-
Ethanol or Methanol: While the reaction can be performed in alcohols, the removal of water is less efficient than with azeotropic distillation. However, these solvents are often suitable for the subsequent recrystallization of the product.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.
-
Procedure: Spot the reaction mixture on a TLC plate alongside the starting materials (cinnamaldehyde and 1,6-hexanediamine).
-
Visualization: Cinnamaldehyde is UV active. 1,6-hexanediamine can be visualized using a ninhydrin stain (it will appear as a colored spot). The product, this compound, should also be UV active.
-
Interpretation: The reaction is complete when the spot corresponding to 1,6-hexanediamine has disappeared.
Q4: What are the expected spectroscopic features of this compound?
A4:
-
FTIR Spectroscopy: The most characteristic feature is the appearance of a strong absorption band corresponding to the C=N (imine) stretch, typically in the range of 1620-1650 cm⁻¹. The disappearance of the C=O stretch from cinnamaldehyde (around 1680 cm⁻¹) and the N-H stretches from 1,6-hexanediamine (around 3300-3400 cm⁻¹) are also key indicators of product formation.
-
¹H NMR Spectroscopy: Expect to see characteristic signals for the protons of the cinnamylidene group, including the aldehydic proton shifted upfield and becoming part of the vinyl system, and the aromatic protons. The protons on the hexamethylene chain will appear as multiplets in the aliphatic region.
-
¹³C NMR Spectroscopy: The carbon of the C=N imine bond will have a characteristic chemical shift in the range of 160-170 ppm.
Experimental Protocols
Optimized Synthesis of this compound
This protocol is a generalized method designed to provide a high yield of the desired product.
Materials:
-
Cinnamaldehyde (2.0 eq)
-
1,6-Hexanediamine (1.0 eq)
-
Toluene
-
Glacial Acetic Acid (catalytic amount, e.g., 3-4 drops)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 1,6-hexanediamine (1.0 eq) and toluene.
-
Add cinnamaldehyde (2.0 eq) to the flask.
-
Add a catalytic amount of glacial acetic acid (3-4 drops).
-
Assemble the Dean-Stark apparatus and condenser on the flask. Fill the Dean-Stark trap with toluene.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap and TLC analysis indicates the complete consumption of 1,6-hexanediamine.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude product can then be purified by recrystallization.
Purification by Recrystallization
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture until the solid completely dissolves.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature. Crystals of this compound should form.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Data Presentation
Table 1: Influence of Solvent on Reaction Time and Yield (Illustrative)
| Solvent | Method | Typical Reaction Time (hours) | Typical Yield (%) |
| Toluene | Azeotropic Distillation | 3 - 5 | > 90% |
| Ethanol | Reflux | 6 - 8 | 70 - 80% |
| Methanol | Reflux | 6 - 8 | 65 - 75% |
| Dichloromethane | Room Temperature | 12 - 24 | 50 - 60% |
Note: These are typical, illustrative values. Actual results may vary based on specific experimental conditions.
Visualizations
Reaction Mechanism
Caption: Acid-catalyzed formation of the di-imine.
Experimental Workflow
Sources
Technical Support Center: Synthesis of N,N'-Dicinnamylidene-1,6-hexanediamine
Welcome to the technical support guide for the synthesis of N,N'-Dicinnamylidene-1,6-hexanediamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this versatile Schiff base. The information herein is curated for researchers, scientists, and professionals in drug development and polymer science to facilitate a smooth and efficient synthesis process.
This compound is a valuable compound used as a crosslinking agent in the polymer industry, a precursor in pharmaceutical synthesis, and in various other applications.[1] Its synthesis, a Schiff base condensation, involves the reaction of cinnamaldehyde with 1,6-hexanediamine. While conceptually straightforward, this reaction is not without its challenges. This guide is designed to address these potential hurdles with scientifically grounded solutions.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, providing explanations for the underlying causes and actionable steps for resolution.
Problem 1: Low or No Product Yield
Question: I am getting a very low yield of my desired product, or the reaction doesn't seem to be proceeding at all. What are the likely causes and how can I improve the yield?
Answer:
Low yields in Schiff base synthesis are a frequent issue and can stem from several factors, primarily related to the reversible nature of the reaction.[2]
Causality and Solutions:
-
Equilibrium and Water Removal: The formation of an imine is a reversible process that produces water as a byproduct.[2][3] The presence of this water can drive the reaction backward, hydrolyzing the formed Schiff base and reducing the overall yield.[2]
-
Solution: Employ methods to actively remove water from the reaction mixture.
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene allows for the continuous removal of the water-toluene azeotrope, effectively driving the reaction to completion.[2][3]
-
Dehydrating Agents: The addition of a dehydrating agent such as anhydrous sodium sulfate or molecular sieves directly to the reaction can efficiently sequester the water produced.[2]
-
-
-
Sub-optimal pH: The reaction is typically catalyzed by acid, but the pH must be carefully controlled.[4]
-
Mechanism: The acid protonates the carbonyl oxygen of cinnamaldehyde, making it more electrophilic for the nucleophilic attack by the amine. It also facilitates the dehydration of the carbinolamine intermediate.[5] However, if the pH is too low (highly acidic), the amine nucleophile will be protonated, rendering it non-nucleophilic and halting the reaction.[2][4][5]
-
Solution: The optimal pH for Schiff base formation is generally mildly acidic, around 4-5.[2][5] This can be achieved by adding a catalytic amount of a weak acid like glacial acetic acid.[6][7] It is advisable to monitor and adjust the pH if yields are consistently low.
-
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at an adequate temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after a significant amount of time, consider increasing the reaction temperature or extending the reaction time.[7] Refluxing the reaction mixture is a common practice to ensure it goes to completion.[7]
-
Problem 2: Oily Product Instead of Crystalline Solid
Question: My reaction seems to have worked, but I've obtained an oil instead of the expected yellowish-brown crystalline solid. How can I induce crystallization?
Answer:
The formation of an oil suggests that the product is present but has not crystallized. This can be due to impurities or the solvent system used. This compound is expected to be a crystalline compound with a melting point of 91-93°C.[1]
Causality and Solutions:
-
Purification is Key: Impurities can often inhibit crystallization.
-
Solution:
-
Trituration: Attempt to induce crystallization by adding a non-polar solvent in which the product is insoluble, such as hexane or petroleum ether, to the oil and scratching the side of the flask with a glass rod.[2] This can provide nucleation sites for crystal growth.
-
Recrystallization: If trituration fails, try to dissolve the oil in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol) and then allow it to cool slowly.[1] The pure product should crystallize out, leaving impurities in the solution.
-
-
-
Residual Solvent: Trapped solvent molecules can sometimes prevent the formation of a well-defined crystal lattice.
-
Solution: Ensure the product is thoroughly dried under vacuum to remove any residual solvent before attempting crystallization.
-
Problem 3: Presence of Side Products and Impurities
Question: My characterization data (NMR, IR) suggests the presence of impurities. What are the likely side reactions, and how can I minimize them?
Answer:
Side reactions can compete with the desired Schiff base formation, leading to a complex product mixture.
Causality and Solutions:
-
Aldol Condensation of Cinnamaldehyde: Under certain conditions, especially in the presence of a strong base, cinnamaldehyde can undergo self-condensation reactions.
-
Solution: Maintain the recommended mildly acidic pH and avoid strongly basic conditions to suppress this side reaction.[4]
-
-
Polymerization: Aliphatic aldehydes are particularly prone to polymerization. While cinnamaldehyde is an aromatic aldehyde and thus more stable, polymerization can still occur under harsh conditions.[4][8]
-
Solution: Use optimized reaction temperatures and avoid prolonged heating once the reaction is complete.
-
-
Michael Addition: Cinnamaldehyde is a Michael acceptor and can potentially react with nucleophiles at the β-carbon of the α,β-unsaturated system.[9]
-
Solution: While the primary amine preferentially attacks the carbonyl carbon to form the imine, controlling the reaction conditions (temperature, stoichiometry) can help minimize this side reaction.
-
-
Mono-substituted Intermediate: If the stoichiometry is not carefully controlled, you may have a significant amount of the mono-cinnamylidene-1,6-hexanediamine intermediate.
-
Solution: Ensure a 2:1 molar ratio of cinnamaldehyde to 1,6-hexanediamine is used to favor the formation of the di-substituted product. Using a slight excess of cinnamaldehyde can also help drive the reaction to completion.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for this synthesis?
A1: Polar protic solvents like ethanol or methanol are commonly used as they can dissolve the reactants.[7] Toluene is also an excellent choice, especially when used with a Dean-Stark apparatus for azeotropic water removal.[3] The choice of solvent can influence reaction rate and product solubility, so some empirical optimization may be necessary.
Q2: Is a catalyst always necessary for this reaction?
A2: While the reaction can proceed without a catalyst, it is often slow.[2] An acid catalyst is highly recommended to increase the reaction rate by activating the carbonyl group and facilitating the dehydration step.[4][5] A few drops of glacial acetic acid are typically sufficient.[7]
Q3: How can I confirm the formation of the this compound?
A3: Spectroscopic methods are essential for product characterization.
-
Infrared (IR) Spectroscopy: Look for the appearance of a strong C=N (imine) stretching band around 1600-1650 cm⁻¹ and the disappearance of the C=O (aldehyde) and N-H (primary amine) stretching bands from the starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the azomethine proton (-CH=N-) as well as signals corresponding to the aromatic and aliphatic protons.
-
¹³C NMR: The appearance of a signal for the imine carbon (C=N) and the disappearance of the aldehyde carbonyl carbon signal are indicative of product formation.
-
Q4: What are the storage conditions for this compound?
A4: The compound should be stored in a cool, dry place, typically between 2-8°C, away from moisture to prevent hydrolysis of the imine bonds.[10][11]
Experimental Protocols & Data
General Synthesis Protocol
This is a generalized procedure and may require optimization based on your specific laboratory conditions.
-
To a solution of 1,6-hexanediamine (1 equivalent) in a suitable solvent (e.g., ethanol or toluene), add cinnamaldehyde (2 equivalents).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
If using toluene, set up the reaction with a Dean-Stark apparatus.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (disappearance of starting materials), cool the mixture to room temperature.
-
If the product crystallizes out, filter the solid, wash with a small amount of cold solvent, and dry under vacuum.
-
If an oil is obtained, concentrate the solution and attempt to induce crystallization via trituration or recrystallization.
Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| Cinnamaldehyde | C₉H₈O | 132.16 | Liquid | -7.5 |
| 1,6-Hexanediamine | C₆H₁₆N₂ | 116.21 | Solid | 42 |
| This compound | C₂₄H₂₈N₂ | 344.49 | Crystalline Solid | 91-93[1] |
Visualizing the Synthesis and Troubleshooting
Reaction Mechanism
The synthesis proceeds via a nucleophilic addition-elimination mechanism.
Caption: Troubleshooting decision tree.
References
- Vertex AI Search. (n.d.). This compound: A Versatile Compound with Diverse Applications.
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- Anamika, & Prerna. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140.
-
OperaChem. (2024). Imine formation-Typical procedures. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Retrieved from [Link]
-
ResearchGate. (2013). How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes?. Retrieved from [Link]
-
ResearchGate. (2015). What are the conditions used for schiff base reaction?. Retrieved from [Link]
- Ceylan, H., et al. (2017). Cinnamaldehyde Schiff Base Derivatives: A Short Review. Journal of Chemical and Pharmaceutical Research, 9(6), 235-240.
- Bazi, S., et al. (2020). Schiff Bases and their Copper(II) Complexes Derived from Cinnamaldehyde and Different Hydrazides. Oriental Journal of Chemistry, 36(1), 1-8.
- Bonomi, R., et al. (2017). The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. Scientific Reports, 7, 4592.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Imine formation-Typical procedures - operachem [operachem.com]
- 4. wjpsonline.com [wjpsonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 140-73-8 [m.chemicalbook.com]
- 11. This compound|lookchem [lookchem.com]
Technical Support Center: Optimizing Curing Time with N,N'-Dicinnamylidene-1,6-hexanediamine
Welcome to the technical support guide for N,N'-Dicinnamylidene-1,6-hexanediamine (DICH). This document is designed for researchers, scientists, and professionals in materials science and drug development. It provides in-depth troubleshooting advice, experimental protocols, and foundational knowledge to help you effectively utilize DICH to optimize the curing time and final properties of your polymer systems.
Part 1: Foundational Knowledge & FAQs
This section addresses the fundamental questions regarding the chemistry and application of DICH as a curing agent.
Q1: What is this compound (DICH) and how does it function as a curing agent?
A1: DICH is a Schiff base compound, synthesized from the condensation of two equivalents of cinnamaldehyde with one equivalent of 1,6-hexanediamine.[1] Its primary role in polymer chemistry is as a crosslinking or curing agent, particularly for systems like epoxy resins and various elastomers.[2][3][4]
The curing mechanism is unique. The imine bonds (C=N) in DICH are relatively stable at room temperature but can be cleaved under specific conditions (like heat and moisture). This cleavage, often via hydrolysis, releases the highly reactive 1,6-hexanediamine.[1] The liberated diamine then acts as the primary curing agent, with its amine groups reacting with the polymer backbone (e.g., opening epoxide rings) to form a robust, crosslinked network.[1] This "blocked" or "latent" nature of DICH allows for controlled initiation of the curing process.
Q2: In what types of polymer systems is DICH typically used?
A2: DICH is versatile and can be used in several polymer systems. Its most documented applications include:
-
Epoxy Resins: To enhance mechanical strength, durability, and adhesion.[1][2]
-
Elastomers: As a vulcanizing agent for fluorinated rubbers, ethylene acrylate copolymers, and epichlorohydrin rubbers.[4]
-
General Polymer Crosslinking: To improve the thermal and mechanical properties of polymers like polyethylene and polypropylene.[2]
Q3: What are the main advantages of using DICH over a standard amine curing agent like 1,6-hexanediamine?
A3: The primary advantage is process control . Standard diamines are highly reactive and can lead to very short pot life, making them difficult to handle in manufacturing or complex applications. DICH, as a latent curing agent, allows for:
-
Longer Pot Life: The resin system remains workable for an extended period at ambient temperature.
-
Controlled Cure Initiation: The curing process is primarily triggered by heat, allowing for precise control over when hardening begins.
-
Improved Homogeneity: Slower, heat-activated curing can lead to more uniform network formation and reduced internal stresses.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with DICH.
Issue 1: Curing is Too Slow or Incomplete
Q: My system is taking far longer than expected to cure, or it remains tacky and soft even after 24-48 hours. What's wrong?
A: This is a common issue often related to insufficient activation of the DICH molecule or suboptimal reaction conditions.
Troubleshooting Steps & Causality:
-
Verify Temperature: The hydrolysis of the imine bond in DICH to release the active diamine is temperature-dependent.
-
Explanation: Heat provides the necessary activation energy for this de-blocking step. Most epoxy systems require a minimum temperature to cure properly, often around 70-75°F (21-24°C), and temperatures below 60°F (15°C) can dramatically slow or stall the reaction.[5][6]
-
Action: Ensure your curing oven or environment is calibrated and maintained at the target temperature. For slow systems, consider a controlled post-curing step at an elevated temperature.
-
-
Check Stoichiometry (Mix Ratio): An incorrect ratio of DICH to resin is a frequent source of error.[7][8]
-
Explanation: The ratio determines the final crosslink density. Insufficient DICH means there aren't enough amine groups to fully react with the resin's functional groups (e.g., epoxides), leaving the system under-cured.
-
Action: Carefully recalculate the required mass of DICH based on the Amine Hydrogen Equivalent Weight (AHEW) of the released 1,6-hexanediamine and the Epoxide Equivalent Weight (EEW) of your resin. Always use a calibrated scale with appropriate precision.
-
-
Ensure Homogeneous Mixing: DICH is a solid powder at room temperature.[2][4] If not properly dispersed, it cannot react effectively.
-
Explanation: Inadequate mixing leads to localized areas with incorrect stoichiometry—some rich in curing agent, others starved.[7][9]
-
Action: Gently warm the resin to reduce its viscosity before mixing. Add the DICH powder slowly while stirring vigorously. Ensure all powder is fully dissolved and the mixture is visually uniform before beginning the cure.
-
-
Consider Catalysis: The imine exchange and hydrolysis can be influenced by catalysts.
-
Explanation: Traces of water can initiate hydrolysis, while acidic or basic catalysts can accelerate imine exchange reactions.[10] In highly anhydrous systems, the de-blocking of the diamine may be kinetically hindered.
-
Action: While excess moisture is detrimental, a controlled amount of a proton source can sometimes be beneficial. For advanced optimization, consider experimenting with trace amounts of appropriate catalysts, but be aware this will significantly shorten pot life.
-
Issue 2: Curing is Too Fast, Pot Life is Too Short
Q: The mixture becomes thick and unworkable almost immediately after mixing, long before I'm finished with application. How can I slow it down?
A: A drastically reduced pot life indicates that the 1,6-hexanediamine is being released prematurely or the reaction is proceeding too rapidly.
Troubleshooting Steps & Causality:
-
Reduce Ambient and Mixing Temperature: The curing reaction is exothermic and highly sensitive to heat.[9]
-
Explanation: Higher initial temperatures accelerate both the de-blocking of DICH and the subsequent amine-epoxy reaction. The heat generated by the reaction itself can then create a feedback loop, further speeding up the cure.[7][9]
-
Action: Work in a cooler environment.[5] If possible, pre-chill the resin and DICH components before mixing. Use a mixing container with a larger surface area to help dissipate heat.[7]
-
-
Mix Smaller Batches: The volume of the mixture impacts its ability to dissipate heat.
-
Verify Purity of Components: Contaminants can sometimes catalyze the reaction.
-
Explanation: Acidic or basic impurities in the resin or on mixing equipment can catalyze the hydrolysis of DICH, leading to a premature start to the curing process.[9]
-
Action: Use clean, dry mixing equipment (avoid waxed paper cups).[8] Ensure your resin and DICH are from a reliable source and have been stored correctly.
-
Issue 3: Poor Final Mechanical Properties (e.g., Brittleness, Low Tg)
Q: The cured material is brittle or has a lower Glass Transition Temperature (Tg) than expected. What causes this?
A: This typically points to a problem with the final crosslinked network structure, such as low crosslink density or inhomogeneity.
Troubleshooting Steps & Causality:
-
Re-evaluate Stoichiometry: An off-ratio mixture is a primary cause of poor properties.
-
Explanation: An excess of either the resin or the curing agent leads to an incomplete network with many unreacted chain ends. This "plasticizes" the material, reducing its stiffness, chemical resistance, and Tg.
-
Action: Perform a stoichiometric sweep experiment, varying the DICH concentration slightly around the theoretical optimum to find the empirical sweet spot for your specific resin system.
-
-
Optimize Cure Schedule (Time and Temperature): Full property development requires a complete cure.
-
Explanation: A material may feel hard to the touch but may not have reached its full crosslink density.[5][6] Achieving the maximum Tg and mechanical strength often requires a post-cure step at a temperature above the initial cure temperature.
-
Action: Implement a post-curing schedule. A typical starting point is to heat the material for 2-4 hours at a temperature 10-20°C above its expected final Tg. Use Differential Scanning Calorimetry (DSC) to verify that the curing reaction has gone to completion.[12][13]
-
-
Ensure Removal of Byproducts: The curing reaction releases cinnamaldehyde.
-
Explanation: If trapped within the polymer matrix, this byproduct can act as a plasticizer, lowering the Tg and degrading mechanical properties.
-
Action: Cure under vacuum or in a well-ventilated oven to facilitate the removal of volatile byproducts.
-
Part 3: Data & Visualization
Table 1: Influence of Key Parameters on Curing with DICH
| Parameter | Change | Effect on Pot Life | Effect on Cure Time | Impact on Final Properties |
| Temperature | Increase | Decreases | Decreases | Can increase Tg if post-cure; may increase brittleness if too rapid. |
| Decrease | Increases | Increases | May lead to incomplete cure and low Tg if below activation temp. | |
| DICH Conc. | Increase | No significant change | Decreases (to a point) | Increases Tg and modulus up to stoichiometry; becomes brittle after. |
| Decrease | No significant change | Increases | Decreases Tg, modulus, and chemical resistance. | |
| Moisture | Increase | Decreases | Decreases | Can cause voids and surface defects; may lower Tg if excessive. |
| Batch Size | Increase | Decreases | Decreases | Risk of thermal runaway, leading to discoloration and internal stress. |
Diagrams
The following diagrams illustrate key workflows and concepts for working with DICH.
Caption: Proposed mechanism for DICH-mediated curing.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [myskinrecipes.com]
- 4. cymerchemicals.com [cymerchemicals.com]
- 5. resiners.com [resiners.com]
- 6. greenlightsurfsupply.com [greenlightsurfsupply.com]
- 7. ecopoxy.com [ecopoxy.com]
- 8. westsystem.com [westsystem.com]
- 9. chillepoxy.com [chillepoxy.com]
- 10. The effect of polarity on the molecular exchange dynamics in imine-based covalent adaptable networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY01555E [pubs.rsc.org]
- 11. carved.com [carved.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N,N'-Dicinnamylidene-1,6-hexanediamine
Welcome to the technical support guide for the synthesis of N,N'-Dicinnamylidene-1,6-hexanediamine. This document is designed for researchers, scientists, and professionals in drug development and materials science. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during this Schiff base condensation.
Introduction to the Synthesis
The synthesis of this compound is a Schiff base condensation reaction between two equivalents of cinnamaldehyde and one equivalent of 1,6-hexanediamine.[1] This reaction forms a bis-imine compound with a flexible hexamethylene linker and rigid cinnamylidene terminal groups, making it a valuable molecule in polymer chemistry, particularly as a crosslinking agent.[1] While the synthesis appears straightforward, several potential side reactions can affect the yield, purity, and overall success of the experiment. This guide will address these issues in a practical, question-and-answer format.
Core Reaction Pathway
The primary reaction involves the nucleophilic attack of the primary amine groups of 1,6-hexanediamine on the carbonyl carbons of cinnamaldehyde, followed by dehydration to form the stable di-imine product.
Caption: Figure 1: The main Schiff base condensation reaction.
Troubleshooting and FAQs
FAQ 1: Why is my yield of this compound consistently low?
Answer:
Low yields in this synthesis are most commonly due to the reversible nature of Schiff base formation.[2][3] The reaction produces water as a byproduct, and its presence can drive the equilibrium back towards the starting materials. Several factors can be optimized to push the reaction forward and improve your yield.
Causality and Troubleshooting Steps:
-
Inadequate Water Removal: The accumulation of water is a primary cause of low yields.
-
Solution: Implement a method for continuous water removal. An azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene is highly effective.[2] Alternatively, adding a dehydrating agent, such as anhydrous sodium sulfate or molecular sieves, directly to the reaction mixture can sequester the water as it is formed.[2]
-
-
Suboptimal pH: The reaction is typically catalyzed by acid, but the pH must be carefully controlled.[2][4]
-
Explanation: The reaction requires mild acid catalysis to facilitate the dehydration of the carbinolamine intermediate.[2][4] However, if the pH is too low (highly acidic), the amine groups of 1,6-hexanediamine will be protonated, rendering them non-nucleophilic and halting the initial attack on the cinnamaldehyde carbonyl group.[2][4]
-
Solution: The optimal pH for Schiff base formation is generally in the mildly acidic range of 4-5.[2] You can achieve this by adding a catalytic amount of a weak acid, such as acetic acid or p-toluenesulfonic acid (p-TsOH).[2][5] It is advisable to monitor the pH and adjust as necessary.
-
-
Incorrect Stoichiometry: The reaction requires a precise 2:1 molar ratio of cinnamaldehyde to 1,6-hexanediamine.
-
Solution: Carefully measure and ensure the correct molar equivalents of your reactants. Using a slight excess of the less expensive reactant might help drive the reaction to completion, but be aware this may complicate purification.
-
Experimental Protocol for Improved Yield:
-
Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap.
-
Add 1,6-hexanediamine (1 equivalent) and toluene to the flask.
-
In a separate container, dissolve cinnamaldehyde (2 equivalents) in toluene.
-
Add the cinnamaldehyde solution to the reaction flask with stirring.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and proceed with product isolation.
| Parameter | Recommended Condition | Rationale |
| Solvent | Toluene | Forms an azeotrope with water for easy removal. |
| Catalyst | p-TsOH or Acetic Acid (catalytic) | Provides necessary mild acidity for dehydration step.[2] |
| Temperature | Reflux | Provides energy to overcome activation barrier and facilitates azeotropic distillation. |
| Water Removal | Dean-Stark Apparatus | Continuously removes water, driving the equilibrium towards the product.[2] |
FAQ 2: My final product is an impure, oily substance instead of the expected yellow solid. What is happening?
Answer:
Obtaining an oily product suggests the presence of impurities, unreacted starting materials, or side products that are depressing the melting point of your desired compound. The formation of mono-substituted intermediates or oligomeric species can contribute to this issue.
Potential Causes and Solutions:
-
Incomplete Reaction: Unreacted cinnamaldehyde (an oil) and 1,6-hexanediamine, along with the mono-imine intermediate, can result in an oily mixture.
-
Solution: Ensure the reaction goes to completion by extending the reaction time and ensuring efficient water removal as described in FAQ 1. Monitor the reaction by TLC until the starting materials are no longer visible.
-
-
Side Product Formation: Side reactions, such as Michael addition or self-condensation of cinnamaldehyde, can produce impurities.
-
Solution: Carefully control the reaction temperature. While reflux is necessary for dehydration, excessive heat can promote side reactions. A moderate reflux temperature is often sufficient.
-
Purification Protocol for Oily Products:
If you have already obtained an oily product, purification is necessary.
-
Solvent Trituration: Attempt to induce crystallization by adding a non-polar solvent like hexane or petroleum ether to the oil and scratching the side of the flask with a glass rod.[2] This can sometimes encourage the desired product to solidify.
-
Column Chromatography: If trituration fails, silica gel column chromatography is an effective method for separating the di-imine product from unreacted starting materials and non-polar side products.
-
Recrystallization: Once a solid is obtained, recrystallize it from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to achieve high purity.
FAQ 3: I am observing side products that I suspect are from Michael Addition. How can I prevent this?
Answer:
This is a valid concern. The amine groups of 1,6-hexanediamine are nucleophilic and can potentially attack the β-carbon of the α,β-unsaturated system in cinnamaldehyde in a conjugate or Michael addition.[6][7] This side reaction competes with the desired imine formation at the carbonyl carbon.
Caption: Figure 2: Competing reaction pathways for the amine.
Controlling Factors and Preventative Measures:
-
Reaction Conditions: The formation of the Schiff base (thermodynamic product) is generally favored over the Michael adduct (often the kinetic product) under equilibrium conditions, especially with heating and water removal.
-
Recommendation: Running the reaction at reflux with azeotropic removal of water strongly favors the formation of the more stable di-imine product. The reversibility of the Michael addition under these conditions is less favorable than the irreversible removal of water to form the Schiff base.
-
-
Catalyst Choice: While acid catalysis is needed for the dehydration step of imine formation, strong Lewis acids could potentially activate the α,β-unsaturated system and promote Michael addition.
-
Recommendation: Stick to mild Brønsted acids like acetic acid or p-TsOH rather than strong Lewis acids.
-
FAQ 4: Could polymerization of my reactants be an issue?
Answer:
Yes, polymerization can be a significant side reaction, leading to insoluble materials and low yields of the desired product.
Sources of Polymerization:
-
Cinnamaldehyde Self-Condensation: While cinnamaldehyde does not have α-hydrogens to undergo a typical aldol condensation with itself, it can participate in other condensation reactions under certain conditions, especially with strong acid or base catalysis.[8][9]
-
Amine-Aldehyde Polymerization: If reaction conditions are not well-controlled, the bifunctional nature of 1,6-hexanediamine can lead to the formation of oligomeric or polymeric Schiff bases instead of the discrete small molecule. This is more likely if the stoichiometry is not precise or if the reactants are added in a way that allows for localized concentration imbalances.
-
Uncontrolled Amine Reactions: 1,6-hexanediamine can undergo various side reactions that lead to polymer formation, especially at high temperatures or in the presence of certain catalysts.[10][11]
Preventative Measures:
-
Controlled Addition of Reactants: Add one reactant solution dropwise to the other with vigorous stirring. This maintains a low concentration of the added reactant and minimizes the chance of uncontrolled polymerization.
-
Moderate Temperatures: Avoid excessive heating, as this can promote undesirable polymerization pathways. Use the minimum temperature required for efficient reflux and water removal.
-
Stoichiometric Control: As mentioned previously, precise control over the 2:1 molar ratio of aldehyde to diamine is critical to favor the formation of the desired discrete molecule.
Summary of Key Experimental Parameters
| Parameter | Recommendation | Rationale for Preventing Side Reactions |
| Stoichiometry | 2.05 : 1 (Cinnamaldehyde : Diamine) | A slight excess of aldehyde ensures complete reaction of the diamine, preventing oligomer formation. |
| Solvent | Toluene or Benzene | Allows for azeotropic removal of water, driving the equilibrium away from starting materials.[2] |
| Catalyst | Catalytic p-TsOH or Glacial Acetic Acid | Ensures a mildly acidic pH (4-5) to catalyze dehydration without protonating the amine nucleophile.[2][3] |
| Temperature | Gentle Reflux | Provides sufficient energy while minimizing thermal degradation and polymerization side reactions. |
| Atmosphere | Inert (e.g., Nitrogen) | Cinnamaldehyde can slowly oxidize to cinnamic acid in the presence of air and light.[12] |
By carefully controlling these parameters, researchers can significantly minimize side reactions and achieve a high yield of pure this compound.
References
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed Central. (n.d.). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. Retrieved from [Link]
-
ACS Publications. (2017). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Wikipedia. (n.d.). Cinnamaldehyde. Retrieved from [Link]
-
Quora. (2018). What is the chemical reaction of cinnamaldehye and acetone?. Retrieved from [Link]
-
ResearchGate. (2013). How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes?. Retrieved from [Link]
-
Scribd. (n.d.). Aldol Condensation of Cinnamaldehyde. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Will cinnamaldehyde undergo self-aldol condensation?. Retrieved from [Link]
-
YouTube. (2022). Synthesis of cinnamaldehyde (Aldol condensation). Retrieved from [Link]
-
World Journal of Pharmaceutical Sciences. (2021). REVIEW ON SCHIFF BASES. Retrieved from [Link]
-
YouTube. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. Retrieved from [Link]
-
Cinnamaldehyde Schiff Base Derivatives: A Short Review. (2017). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of polyurea from 1,6-hexanediamine with CO2 through a two-step polymerization. Retrieved from [Link]
-
ResearchGate. (2015). What are the conditions used for schiff base reaction?. Retrieved from [Link]
-
Bendola Publishing. (n.d.). Schiff Bases and their Copper(II) Complexes Derived from Cinnamaldehyde and Different Hydrazides. Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
MDPI. (n.d.). Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
-
National Institutes of Health. (2023). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. Retrieved from [Link]
-
International Journal of Innovative Science and Research Technology. (n.d.). Green Synthesis of Chitosan and Cinnamaldehyde Schiff Base and it's Diversified Biological Application. Retrieved from [Link]
-
PubMed Central. (2017). Design of cinnamaldehyde amino acid Schiff base compounds based on the quantitative structure–activity relationship. Retrieved from [Link]
-
Cymer Chemicals. (n.d.). GP-213 (N,N'-DICINNAMYLIDENE-1,6-HEXANE DIAMINE). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Cinnamaldehyde Schiff Base Derivatives: A Short Review. Retrieved from [Link]
-
Homework.Study.com. (n.d.). The reaction of 1,6-hexanediamine with hexanedioic acid chloride to form nylon 6-6 is a.... Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of the 21 cinnamaldehyde-Schiff base compounds used to.... Retrieved from [Link]
-
Comprehensive Overview of this compound. (n.d.). Retrieved from [Link]
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- 10. researchgate.net [researchgate.net]
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- 12. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Solubility of N,N'-Dicinnamylidene-1,6-hexanediamine for Advanced Applications
Welcome to the dedicated technical support center for N,N'-Dicinnamylidene-1,6-hexanediamine. This resource is designed for researchers, scientists, and drug development professionals who are working with this versatile Schiff base. This compound's utility as a crosslinking agent in polymers, a dye-fixing agent in textiles, and a precursor in pharmaceutical synthesis is well-established. However, its practical application is often hampered by its low aqueous solubility.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome solubility challenges and successfully incorporate this compound into your research and development workflows.
I. Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the handling and solubilization of this compound.
Q1: What are the basic solubility properties of this compound?
A1: this compound is a yellowish-brown crystalline solid. It is practically insoluble in water, with a reported solubility of approximately 44 mg/L at 25°C.[1][2][3] However, it exhibits solubility in various organic solvents. While specific quantitative data is limited, it is known to be soluble in solvents like ethanol, methanol, and chloroform.
Q2: I'm observing precipitation of the compound during my experiment. What are the likely causes?
A2: Precipitation is a common issue stemming from the compound's low aqueous solubility. This can be triggered by several factors, including:
-
Solvent Polarity: A sudden increase in the polarity of the solvent system, for instance, when an organic stock solution is diluted into an aqueous buffer, can cause the compound to crash out of solution.
-
Temperature Changes: A decrease in temperature can lower the solubility of the compound, leading to precipitation.
-
pH Shifts: Changes in the pH of the solution can affect the protonation state of the imine nitrogens, which may influence solubility.
-
Concentration: Exceeding the solubility limit of the compound in a given solvent system will inevitably lead to precipitation.
Q3: Can I use DMSO to dissolve this compound for biological assays?
A3: Yes, Dimethyl sulfoxide (DMSO) is a common aprotic polar solvent used to dissolve poorly soluble compounds for in vitro studies. It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous assay medium. However, it is crucial to ensure that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.
Q4: Is this compound stable in acidic or basic solutions?
A4: The stability of the imine (Schiff base) linkage in this compound is pH-dependent. In the presence of strong acids or bases, the imine bonds are susceptible to hydrolysis, which would break down the molecule into its constituent parts: cinnamaldehyde and 1,6-hexanediamine. Therefore, while pH adjustment can be a tool to enhance solubility, it must be approached with caution, and the stability of the compound under the chosen pH conditions should be verified.
II. Troubleshooting Guide: Overcoming Solubility Hurdles
This section provides a structured approach to troubleshooting common solubility problems encountered during experimentation with this compound.
Caption: Overview of solubility enhancement strategies for this compound.
Protocol 4: Particle Size Reduction - Micronization
For applications where the compound is used in a solid or suspension form, reducing the particle size can significantly improve the dissolution rate. [4][5][6][7][8] Principle: Micronization increases the surface area-to-volume ratio of the compound, which, according to the Noyes-Whitney equation, leads to an increased rate of dissolution.
Methods:
-
Jet Milling: This technique uses high-velocity streams of air or an inert gas to collide particles, causing them to break down into smaller sizes.
-
Ball Milling: This involves placing the compound in a container with grinding media (balls), which reduce the particle size through impact and attrition as the container is rotated.
Note: These are specialized techniques that require specific equipment. If you do not have access to this equipment, you may consider sourcing micronized this compound from a specialized supplier.
IV. Concluding Remarks
The successful application of this compound is often contingent on overcoming its inherent solubility limitations. The choice of the most appropriate solubilization strategy will depend on the specific requirements of your application, including the desired solvent system, the required concentration, and the compatibility with other components in your formulation or assay. We recommend a systematic approach, starting with simpler methods like co-solvency and progressing to more advanced techniques as needed. Always ensure to validate the stability and integrity of the compound after any solubilization procedure.
V. References
-
Juniper Publishers. (2023, October 2). Micronization Technique for Solubility Enhancement. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2023, October 10). Micronization Technique for Solubility Enhancement. Retrieved from [Link]
-
Müller, R. H., & Peters, K. (1998). Dissolution rate enhancement by in situ micronization of poorly water-soluble drugs. International Journal of Pharmaceutics, 160(2), 229-237.
-
Chaumeil, J. C. (1998). Micronization: a method of improving the bioavailability of poorly soluble drugs. Methods and Findings in Experimental and Clinical Pharmacology, 20(3), 211-215.
-
ResearchGate. (2025, August 7). Micronization Technique for Solubility Enhancement. Retrieved from [Link]
-
Innoriginal: International Journal of Sciences. CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. Retrieved from [Link]
-
Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 50, 17-27.
-
ResearchGate. (2021, May 22). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. Retrieved from [Link]
-
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 609.
-
Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of Pharmatech and Industrial Medicine.
-
ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved from [Link]
-
Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Retrieved from [Link]
-
ChemBK. (2024, April 9). 1,6-Hexanediamine, N, N'-dicinnamylidene-. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
In-Tele-Net. (n.d.). Understanding this compound (CAS 140-73-8): A Comprehensive Overview. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. This compound CAS#: 140-73-8 [m.chemicalbook.com]
- 3. This compound|lookchem [lookchem.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. ijcrt.org [ijcrt.org]
- 6. Dissolution rate enhancement by in situ micronization of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Micronization: a method of improving the bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
troubleshooting poor crosslinking with N,N'-Dicinnamylidene-1,6-hexanediamine
Technical Support Center: N,N'-Dicinnamylidene-1,6-hexanediamine
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile Schiff base crosslinker. My goal is to provide you with not only solutions to common problems but also the underlying scientific principles to empower your experimental design and ensure reproducible success.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section provides a brief overview of the crosslinker's mechanism and answers common preliminary questions.
What is this compound and how does it work?
This compound is a bis-Schiff base compound formed from the condensation of two equivalents of cinnamaldehyde with one equivalent of 1,6-hexanediamine[1]. Its primary function as a crosslinker relies on the formation of dynamic covalent bonds known as imine bonds (C=N).
The crosslinking process occurs when the aldehyde groups at each end of the molecule react with primary amine groups present on your polymer or substrate (e.g., chitosan, gelatin, amine-functionalized PEG, or lysine residues in proteins)[2][3][4]. This reaction is a reversible condensation, forming a stable, crosslinked three-dimensional network that can significantly enhance the mechanical and thermal properties of the material[5][6]. The dynamic nature of the imine bond, which can break and reform, also imparts unique properties like self-healing and stimuli-responsiveness to the resulting materials[7][8][9].
Mechanism of Imine-Based Crosslinking
Caption: General workflow of imine-based crosslinking.
FAQs
-
Q: What is the physical appearance and solubility of this crosslinker?
-
Q: How should I store this compound?
-
A: Store it in a tightly closed container in a dry, well-ventilated place at ambient temperature. It has a typical shelf-life of about 2 years under these conditions[10].
-
-
Q: Is this crosslinker sensitive to pH?
-
A: Yes, extremely. The formation and stability of the imine bond are highly pH-dependent. This is one of the most common sources of experimental problems. The reaction is often most efficient in a mildly acidic to neutral pH range (approx. 6-8)[11][12]. At low pH (<6), the primary amines on your polymer become protonated (-NH3+), which reduces their nucleophilicity and inhibits the reaction[13][14]. Conversely, under acidic conditions, the formed imine bond can undergo hydrolysis, leading to degradation of the crosslinked network[15][16].
-
Part 2: Troubleshooting Guide for Poor Crosslinking
This section addresses specific experimental failures in a question-and-answer format.
Category A: No or Incomplete Gelation/Crosslinking
-
Q: I mixed my amine-containing polymer with the crosslinker, but the solution remains liquid and never forms a gel. What went wrong?
-
A: This is the most common failure mode and typically points to one of four key issues. Let's break them down.
-
Incorrect pH: The imine bond formation is the cornerstone of this chemistry and it is highly pH-dependent.
-
The Cause: If the pH of your reaction mixture is too acidic (e.g., < 6), the amine groups on your polymer are protonated. A protonated amine is no longer a good nucleophile and cannot efficiently attack the aldehyde groups of the crosslinker, thus preventing the reaction[13].
-
The Solution: Adjust the pH of your polymer solution to the optimal range of 6.5-8.0 before adding the crosslinker solution. Use non-amine-based buffers like phosphate-buffered saline (PBS) or HEPES. Verify the final pH of the mixture.
-
-
Solvent Incompatibility: The crosslinker is not soluble in aqueous solutions.
-
The Cause: If you add the solid crosslinker directly to an aqueous polymer solution, it will not dissolve and therefore cannot react.
-
The Solution: Prepare a stock solution of this compound in a compatible organic solvent like ethanol or DMSO. Add this stock solution to your polymer solution dropwise with vigorous stirring to ensure proper mixing and prevent precipitation. Be mindful that the final concentration of the organic solvent should not destabilize your polymer.
-
-
Interfering Buffer Components: Your buffer system is actively participating in the reaction.
-
The Cause: Never use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane). The primary amine in the Tris buffer will compete with the amines on your polymer, reacting with the crosslinker and preventing the formation of a network[11].
-
The Solution: Switch to a non-interfering buffer system. PBS, HEPES, or MES are generally safe choices.
-
-
Inappropriate Stoichiometry: The molar ratio of amine to aldehyde groups is incorrect.
-
The Cause: Crosslinking requires a precise balance between the number of reactive amine groups on your polymer and the aldehyde groups on the crosslinker. A significant excess or deficit of the crosslinker can lead to incomplete network formation[13].
-
The Solution: Calculate the molar concentration of available primary amine groups in your polymer solution. Based on this, calculate the required amount of this compound to achieve the desired molar ratio of amine:aldehyde. A good starting point is often a 1:1 or 1:2 ratio, but this may require optimization[13].
-
-
-
Troubleshooting Workflow: From Liquid to Gel
Caption: A logical workflow for troubleshooting gelation failure.
Category B: Poor Mechanical Properties
-
Q: I managed to form a gel, but it's very weak, brittle, or falls apart easily. How can I improve its mechanical strength?
-
A: Weak mechanical properties usually indicate a low crosslinking density. Here’s how to address it:
-
Increase Reactant Concentration (Solid Content):
-
The Cause: A low concentration of polymer and crosslinker results in a sparse network with fewer crosslinks per unit volume.
-
The Solution: Increase the weight percentage (solid content) of both your polymer and the crosslinker while maintaining the optimal molar ratio. Higher solid content generally leads to stiffer, more robust gels[13].
-
-
Optimize the Amine-to-Aldehyde Ratio:
-
The Cause: While a 1:1 ratio is a good starting point, the ideal stoichiometry can vary. An excess of amine groups can sometimes lead to more stable gels by ensuring all aldehyde groups react[13]. Conversely, too much crosslinker can lead to shorter, more brittle chains.
-
The Solution: Systematically vary the molar ratio of amine to aldehyde groups. For example, test ratios of 1:0.8, 1:1, 1:1.2, and 1:1.4 to find the optimal point for mechanical strength for your specific system[13].
-
-
Allow for Sufficient Curing Time:
-
The Cause: The Schiff base reaction, while often rapid, may not reach completion instantaneously. The network continues to form and rearrange over time[17].
-
The Solution: After initial gelation, allow the material to cure for an extended period (e.g., 12-24 hours) in a sealed, humid environment to prevent drying. Monitor the mechanical properties over time to determine when the network has fully matured.
-
-
-
Category C: Inconsistent Results & Discoloration
-
Q: My experiments are not reproducible. Sometimes I get a good gel, and other times it fails under the same conditions. What's causing this variability?
-
A: Irreproducibility is often due to subtle, uncontrolled variables.
-
pH Fluctuation: The pH of "deionized water" can vary significantly depending on dissolved CO2.
-
Inaccurate Measurements: Small errors in measuring the polymer or crosslinker can lead to large shifts in stoichiometry.
-
Temperature Variations: Room temperature can fluctuate, affecting reaction kinetics.
-
-
The Solution: Rigorous Control
-
Always use a calibrated pH meter to check the pH of your final reaction mixture.
-
Prepare larger batches of stock solutions to minimize weighing errors.
-
Conduct reactions in a temperature-controlled environment (e.g., a water bath or incubator) to ensure consistency.
-
-
-
Q: My final hydrogel has a yellow or orange tint. Is this normal?
-
A: Yes, this is generally normal. The this compound itself is a yellow powder, and the formation of conjugated imine bonds often results in a colored product, typically ranging from yellow to orange[18]. This color is an intrinsic property of the chemical structure and is usually not a sign of a failed reaction.
-
Part 3: Optimized Baseline Protocol
This protocol provides a starting point for forming a hydrogel using an amine-functionalized polymer.
Objective: To form a crosslinked hydrogel with a 10% (w/v) solid content.
Materials:
-
Amine-functionalized polymer (e.g., Chitosan, amine-terminated PEG)
-
This compound (Crosslinker)
-
Ethanol (or DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
Protocol:
-
Prepare the Polymer Solution (9 mL):
-
Dissolve the required amount of your amine-functionalized polymer in 9 mL of PBS (pH 7.4) to achieve a final concentration of 10% (w/v) after the addition of the crosslinker solution.
-
Causality: Using a buffer ensures the pH remains stable during the reaction[11].
-
Gently stir until the polymer is fully dissolved. If necessary, adjust the pH back to 7.4 using 0.1 M HCl or NaOH.
-
-
Calculate and Prepare the Crosslinker Stock Solution (1 mL):
-
Determine the molar concentration of reactive amine groups in your polymer solution.
-
Calculate the mass of this compound needed to achieve a 1:1 molar ratio of amine groups to aldehyde groups.
-
Dissolve this calculated mass of the crosslinker in 1 mL of ethanol. Warm gently if needed to ensure complete dissolution.
-
Causality: The crosslinker must be fully dissolved in an organic solvent to be reactive in the aqueous phase[5].
-
-
Initiate Crosslinking:
-
While vigorously vortexing or stirring the polymer solution, add the 1 mL of crosslinker solution dropwise.
-
Causality: Rapid mixing is crucial to prevent localized precipitation of the crosslinker and ensure a homogeneous reaction.
-
Continue stirring for 1-2 minutes until the solution is uniform.
-
-
Gelation and Curing:
-
Transfer the mixture to the desired mold or container.
-
Observe for gelation, which can occur within minutes to an hour depending on the polymer system.
-
Once gelled, seal the container (e.g., with parafilm) to prevent solvent evaporation and allow the gel to cure at room temperature for at least 12 hours to ensure the crosslinking reaction reaches completion.
-
Data Summary Table:
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 6.5 - 8.0 | Optimal for imine bond formation. Lower pH protonates amines; higher pH can cause side reactions[14]. |
| Temperature | 20 - 50 °C | Room temperature is often sufficient. Higher temps increase reaction rate but may degrade polymers[11][14]. |
| Amine:Aldehyde Molar Ratio | 1:0.8 to 1:1.5 | Stoichiometry is critical. Start at 1:1 and optimize for desired mechanical properties[13]. |
| Solvent for Crosslinker | Ethanol, DMSO | The crosslinker is water-insoluble. A stock solution is mandatory[5]. |
| Buffer System | PBS, HEPES, MES | CRITICAL: Avoid amine-based buffers like Tris, which will inhibit the reaction[11]. |
| Curing Time | 12 - 24 hours | Allows the reaction to proceed to completion and for the network to fully form and stabilize[17]. |
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Versatile Compound with Diverse Applications. Retrieved from [Link]
-
Gim-Gibis, C., et al. (2016). Imine Hydrogels with Tunable Degradability. PMC, NIH. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Structure–Reactivity Relationships in a Small Library of Imine-Type Dynamic Covalent Materials. Retrieved from [Link]
-
Wei, Q.-Y., et al. (2011). Synthesis, antimicrobial activity of Schiff base compounds of cinnamaldehyde and amino acids. ResearchGate. Retrieved from [Link]
-
MDPI. (2020). Injectable and Self-Healing Chitosan Hydrogel Based on Imine Bonds: Design and Therapeutic Applications. Retrieved from [Link]
-
RSC Publishing. (n.d.). Imine bonding self-repair hydrogels after periodate-triggered breakage of their cross-links. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Autech Industry Co.,Limited. (n.d.). Understanding this compound (CAS 140-73-8): A Comprehensive Overview. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Frontiers. (2021). Cross-Linking With Diamine Monomers to Prepare Graphene Oxide Composite Membranes With Varying D-Spacing for Enhanced Desalination Properties. Retrieved from [Link]
-
Globe Thesis. (2022). Preparation Of PH-Responsive Cinnamaldehyde-Chitosan Schiff Base With Controlled Release Behavior And Its Application In Fruit And Vegetable Preservation. Retrieved from [Link]
-
ResearchGate. (2024). What is the best pH for the preparation of a Schiff base from guanine and salicylaldehyde?. Retrieved from [Link]
-
RSC Publishing. (2021). Self-healing solid polymer electrolyte based on imine bonds for high safety and stable lithium metal batteries. Retrieved from [Link]
-
MDPI. (2024). Dialdehyde Starch as a Cross-Linking Agent Modifying Fish Collagen Film Properties. Retrieved from [Link]
-
Frontiers. (2020). Dynamic Hydrogels Based on Double Imine Connections and Application for Delivery of Fluorouracil. Retrieved from [Link]
-
ACS Publications. (2023). Dynamic Imine Bond-Enabled Starch-Based Materials with Self-Healing and Recycling Properties. Retrieved from [Link]
-
MDPI. (2023). Natural Aldehyde-Chitosan Schiff Base: Fabrication, pH-Responsive Properties, and Vegetable Preservation. Retrieved from [Link]
-
Springer. (2016). Is dialdehyde starch a valuable cross-linking agent for collagen/elastin based materials?. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of Amine and Aldehyde-Containing Copolymers for Enzymatic Crosslinking of Gelatine. Retrieved from [Link]
-
Cymer Chemicals. (n.d.). GP-213 (N,N'-DICINNAMYLIDENE-1,6-HEXANE DIAMINE). Retrieved from [Link]
-
PMC, NIH. (2021). Self-healing solid polymer electrolyte based on imine bonds for high safety and stable lithium metal batteries. Retrieved from [Link]
-
PubMed Central. (2022). Crosslinking of dialdehyde heparin: a new strategy for improving the anticoagulant properties of porcine acellular dermal matrix. Retrieved from [Link]
-
ResearchGate. (2023). Color change due to schiff base bond formation?. Retrieved from [Link]
-
ResearchGate. (n.d.). pH-responsive chitosan hollow microspheres pro-flavor based on interfacial Schiff-base bonding for controlled release of cinnamaldehyde. Retrieved from [Link]
-
NIH. (n.d.). The Versatility of Polymeric Materials as Self-Healing Agents for Various Types of Applications: A Review. Retrieved from [Link]
-
RSC Publishing. (2021). Progress and challenges in self-healing composite materials. Retrieved from [Link]
-
RSC Publishing. (2023). Synthesis and characterization of a Schiff base crosslinked hydrogel based on hyperbranched polyglycerol. Retrieved from [Link]
-
MDPI. (2023). Schiff Base-Crosslinked Tetra-PEG-BSA Hydrogel: Design, Properties, and Multifunctional Functions. Retrieved from [Link]
-
ResearchGate. (n.d.). Enhancing the Stability of Hydrogels by Doubling the Schiff Base Linkages. Retrieved from [Link]
Sources
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- 2. Injectable and Self-Healing Chitosan Hydrogel Based on Imine Bonds: Design and Therapeutic Applications [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Versatility of Polymeric Materials as Self-Healing Agents for Various Types of Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. This compound [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. Self-healing solid polymer electrolyte based on imine bonds for high safety and stable lithium metal batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Self-healing solid polymer electrolyte based on imine bonds for high safety and stable lithium metal batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cymerchemicals.com [cymerchemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and characterization of a Schiff base crosslinked hydrogel based on hyperbranched polyglycerol - Materials Advances (RSC Publishing) DOI:10.1039/D2MA01050J [pubs.rsc.org]
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- 15. globethesis.com [globethesis.com]
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- 18. researchgate.net [researchgate.net]
stability issues of N,N'-Dicinnamylidene-1,6-hexanediamine in solution
Here is the technical support center for N,N'-Dicinnamylidene-1,6-hexanediamine:
Introduction
This compound is a bis-Schiff base synthesized from the condensation of cinnamaldehyde and 1,6-hexanediamine.[1] Its unique structure, featuring a flexible hexamethylene linker between two rigid cinnamylidene groups, makes it a valuable crosslinking agent in polymer chemistry, particularly for elastomers and epoxy resins.[1][2] However, the central feature of its chemistry—the imine (C=N) double bond—is also its primary source of instability in solution. The reversible nature of imine formation means the compound is susceptible to degradation, primarily through hydrolysis.[3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the stability challenges associated with this compound in solution. By explaining the mechanisms of degradation and providing actionable protocols, we aim to ensure the integrity of your experiments and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound in solution? A1: The primary cause of instability is the hydrolysis of the two imine (azomethine) bonds.[5][6] This is a reversible reaction where the presence of water cleaves the C=N bonds, breaking the molecule down into its original starting materials: two equivalents of cinnamaldehyde and one equivalent of 1,6-hexanediamine.[1] The reaction is highly dependent on the presence of water and is catalyzed by acidic or basic conditions.[5][7]
Q2: What are the ideal solvents for preparing stock solutions to maximize stability? A2: The ideal solvents are high-purity, anhydrous aprotic solvents. Examples include dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or dioxane. The critical factor is the absence of water to prevent hydrolysis. While the compound is soluble in alcohols like ethanol, these protic solvents can facilitate proton transfer and may still contain residual water, increasing the risk of degradation over time. Always use solvents from a freshly opened bottle or those dried using appropriate methods (e.g., molecular sieves).
Q3: How does pH affect the stability of this compound in aqueous or protic solutions? A3: The stability of the imine bond is highly pH-dependent. Hydrolysis is generally catalyzed by both acid and base.[5] The reaction rate is typically slowest in a moderately alkaline pH range and increases significantly in acidic conditions.[6] This is because acid protonates the imine nitrogen, making the imine carbon more electrophilic and susceptible to nucleophilic attack by water.[8] Therefore, exposing solutions of this compound to acidic aqueous buffers will lead to rapid degradation.[9]
Q4: What are the recommended storage conditions for solutions of this compound? A4: To maximize shelf-life, solutions should be stored under conditions that minimize all potential degradation pathways:
-
Temperature: Store at low temperatures, such as 2-8°C for short-term storage or -20°C for long-term storage.[10]
-
Light: Protect from light by using amber vials or wrapping containers in aluminum foil to prevent potential photodegradation.[11]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen and moisture, thereby preventing oxidation and hydrolysis.
-
Aliquots: Prepare stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture and oxygen each time the stock is accessed.
Q5: What are the primary degradation products I should look for? A5: The primary and most common degradation products are the starting materials from the hydrolysis reaction: cinnamaldehyde and 1,6-hexanediamine .[1] Secondary degradation products can also form if conditions are oxidative, where cinnamaldehyde may oxidize to cinnamic acid.[12][13]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, linking them to the underlying chemical principles.
Issue 1: My yellow solution of the compound becomes paler over time, or I observe a change in its UV-Vis spectrum.
-
Likely Cause: This is a classic sign of hydrolysis. The extended conjugated system of this compound is responsible for its color and UV absorbance. As the imine bonds break, this conjugation is lost, leading to a change in spectroscopic properties.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Was an anhydrous solvent used? If not, remake the solution with a fresh, dry solvent.
-
Check for Acidity: Test the pH of your solution if applicable. Contaminants in your solvent or other reagents may be creating an acidic environment.
-
Re-evaluate Storage: Ensure the solution was stored protected from light, moisture, and at a low temperature.
-
Action: Prepare a fresh solution immediately before use for the most reliable results.
-
Issue 2: My NMR or HPLC/GC-MS analysis shows unexpected peaks that grow over time.
-
Likely Cause: You are observing the formation of degradation products. The growing peaks correspond to cinnamaldehyde and 1,6-hexanediamine. Cinnamaldehyde is particularly easy to spot in ¹H-NMR due to its characteristic aldehyde proton signal (~9.7 ppm) and vinylic protons.
-
Troubleshooting Steps:
-
Confirm Peak Identities: If possible, run analytical standards of cinnamaldehyde and 1,6-hexanediamine to confirm the identity of the new peaks by retention time (for chromatography) or spectral signature.
-
Perform a Time-Course Study: Analyze your solution at several time points (e.g., 0, 1, 4, and 24 hours) after preparation. This will confirm if the compound is actively degrading under your specific conditions. See Protocol 1 for a detailed method.
-
Action: If degradation is confirmed, your experimental window is limited. You must either use the solution immediately after preparation or adjust the solvent and buffer conditions to enhance stability.
-
Issue 3: My bioassay or polymerization experiment yields inconsistent or non-reproducible results.
-
Likely Cause: The active concentration of your compound is decreasing during the experiment due to degradation. In polymerization, the release of the parent amine via hydrolysis can act as the true crosslinking agent, but the rate of this release can be uncontrolled.[1] In bioassays, you may be observing the effect of the degradation products rather than the parent compound.
-
Troubleshooting Steps:
-
Analyze Pre- and Post-Experiment Samples: Use an appropriate analytical method (e.g., HPLC) to measure the concentration of this compound in your experimental medium both at the start and at the end of the experiment.
-
Control Experimental Conditions:
-
pH: Ensure your buffers are in a stable pH range (neutral to slightly alkaline).
-
Temperature: Run experiments at the lowest feasible temperature.
-
Light: Protect the experiment from ambient and UV light.
-
-
Consider a Pro-Drug Approach: In some contexts, the compound is designed to hydrolyze and release the active amine.[1] If this is your intent, you must characterize and control the rate of hydrolysis to achieve reproducible results.
-
Section 3: Key Degradation Pathways & Mechanisms
A deeper understanding of the degradation mechanisms is crucial for designing robust experimental protocols.
Hydrolysis of the Imine Bond
This is the most significant stability concern. The reaction is catalyzed by acid and proceeds via a carbinolamine intermediate.[14][15]
Mechanism Steps:
-
Protonation: In acidic conditions, the imine nitrogen is protonated, forming a highly reactive iminium cation. This greatly increases the electrophilicity of the imine carbon.
-
Nucleophilic Attack: A water molecule attacks the electrophilic imine carbon.
-
Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom, forming a neutral carbinolamine intermediate.
-
Breakdown: The carbinolamine is unstable. The nitrogen is protonated again, turning the amino group into a good leaving group. The lone pair on the oxygen forms a C=O double bond, expelling the 1,6-hexanediamine and regenerating cinnamaldehyde after deprotonation.
Caption: Acid-catalyzed hydrolysis of a Schiff base.
Oxidation
The cinnamylidene moieties are susceptible to oxidation, especially when exposed to atmospheric oxygen over long periods.[11][13]
-
Aldehyde Oxidation: The parent aldehyde, cinnamaldehyde, readily oxidizes to cinnamic acid.[12] If hydrolysis occurs first, the resulting cinnamaldehyde can then oxidize.
-
Double Bond Cleavage: Stronger oxidizing conditions can potentially cleave the C=C and C=N double bonds.[1]
Photodegradation
The extended π-conjugated system in the molecule absorbs UV light.[1] This absorption can lead to photochemical reactions, such as cis-trans isomerization or cycloadditions, altering the compound's structure and properties. While some Schiff bases are used as photostabilizers, this indicates a strong interaction with UV radiation that can also lead to degradation.[16]
Section 4: Protocols for Stability Assessment
Protocol 1: UV-Vis Spectrophotometric Assay for Hydrolysis Kinetics
This protocol provides a straightforward method to assess the stability of your compound in a specific solvent or buffer system.
-
Principle: The hydrolysis of this compound leads to the loss of its extended conjugated system, resulting in a decrease in absorbance at its λ_max. By monitoring this change over time, the rate of hydrolysis can be determined.
-
Materials:
-
This compound
-
Anhydrous DMSO or solvent of choice for stock solution
-
Buffer or experimental medium of interest
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
-
-
Procedure:
-
Determine λ_max: Prepare a dilute solution of the compound in your chosen medium. Scan the absorbance from 200-500 nm to find the wavelength of maximum absorbance (λ_max).
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Set Up Reaction: Equilibrate your buffer or medium to the desired experimental temperature in the spectrophotometer's cuvette holder.
-
Initiate and Monitor: Add a small aliquot of the stock solution to the cuvette to achieve a starting absorbance of ~1.0 at λ_max. Immediately start recording the absorbance at λ_max at fixed time intervals (e.g., every 1-5 minutes) for a desired duration (e.g., 1-24 hours).
-
-
Data Analysis:
-
Plot Absorbance vs. Time to visualize the degradation.
-
Assuming pseudo-first-order kinetics (as water is in vast excess), plot ln(A_t / A_0) vs. Time, where A_t is the absorbance at time t and A_0 is the initial absorbance.
-
The slope of the resulting line will be equal to -k_obs, where k_obs is the observed rate constant for hydrolysis. A steeper slope indicates lower stability.
-
Protocol 2: General Guidelines for Preparing and Storing Stable Solutions
-
Weighing: Weigh the solid compound quickly in a low-humidity environment.
-
Solvent: Use only new, sealed bottles of anhydrous grade aprotic solvents (e.g., DMSO, THF).
-
Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas or in a desiccator.
-
Preparation: Dissolve the compound in the anhydrous solvent. If necessary, use an inert gas blanket (argon or nitrogen) over the solution during preparation.
-
Storage: Immediately cap the vial tightly with a PTFE-lined cap. Wrap in foil, and store at -20°C. Prepare multiple small aliquots rather than one large stock bottle.
Section 5: Data Summary
The following table summarizes the key factors influencing the stability of this compound in solution.
| Factor | Impact on Stability | Recommended Conditions for Maximum Stability |
| Water | High Impact: Essential reactant for hydrolysis. | Use anhydrous solvents. Minimize exposure to atmospheric moisture. |
| pH | High Impact: Hydrolysis is catalyzed by acid and, to a lesser extent, by base. | Maintain neutral to slightly alkaline conditions (pH 7-9) if an aqueous environment is unavoidable. Avoid acidic buffers. |
| Temperature | Medium Impact: Higher temperatures accelerate degradation rates. | Store solutions at low temperatures (-20°C) and conduct experiments at the lowest feasible temperature. |
| Light (UV) | Medium Impact: Can induce photodegradation. | Protect solutions from light at all times using amber vials or foil. |
| Oxygen | Low-to-Medium Impact: Can cause slow oxidation of the cinnamylidene moiety. | Store under an inert atmosphere (Ar or N₂) for long-term stability. |
Section 6: Visual Workflow for Troubleshooting
This workflow provides a logical path for diagnosing stability-related issues in your experiments.
Caption: A decision-making workflow for troubleshooting stability issues.
References
-
Misra, P., Mishra, B., & Behera, G. (n.d.). Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles. ResearchGate. [Link]
-
Zhang, R. Q., et al. (2014). New insights into the mechanism of the Schiff base hydrolysis catalyzed by type I dehydroquinate dehydratase from S. enterica: a theoretical study. Organic & Biomolecular Chemistry, 12(45), 9176–9186. [Link]
-
CHEM 407 - Carbohydrate Chemistry. (2017). Hydrolysis of a Schiff Base. YouTube. [Link]
-
Kumar, S., et al. (2020). Photocatalytic degradation of naphthol blue black dye by Schiff base metal complex under UV light irradiation. Materials Today: Proceedings, 44, 133-140. [Link]
-
Reeves, R. L. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(17), 3332–3337. [Link]
-
Jyoti, D. (2020). Photocatalytic remediation of methylene blue and antibacterial activity study using Schiff base-Cu complexes. ProQuest. [Link]
-
Wikipedia. (n.d.). Cinnamaldehyde. [Link]
-
Pinalli, R., et al. (2018). Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. Molecules, 23(11), 2821. [Link]
-
Kumar, S., et al. (2020). Photocatalytic Degradation of Dye by a Copper(II) Schiff Base Metal Complex under Visible Light Irradiation. AIP Conference Proceedings, 2220(1), 020175. [Link]
-
Jyoti, D. (2018). Role of copper Schiff-base complex for Photocatalytic degradation of methylene blue under visible irradiation. JETIR, 5(8). [Link]
-
Khadir, E. H., & Baker, E. T. (2023). Study of the effect of ultraviolet radiation on the photodegradation of polystyrene films doped with Schiff bases. Samarra Journal of Pure and Applied Science, 5(3), 114-127. [Link]
-
Bencini, A., et al. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Journal of Organic Chemistry, 85(21), 13398–13410. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Versatile Compound with Diverse Applications. [Link]
-
Appendino, G., et al. (2009). The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. Acta Pharmaceutica Sinica B, 59(1), 1-8. [Link]
-
Onwudiwe, D. C., & Mgbem Chukwuebuka, V. (2023). Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review. RSIS International. [https://rsisinternational.org/journals/ijrias/ நிச்சயம்-issues/volume-8-issue-10/1-11.pdf]([Link] நிச்சயம்-issues/volume-8-issue-10/1-11.pdf)
-
Vlase, G., et al. (2018). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. Molecules, 23(10), 2463. [Link]
-
Li, X., et al. (2020). Characteristics and hazards of the cinnamaldehyde oxidation process. RSC Advances, 10(34), 20040–20048. [Link]
-
Onwudiwe, D. C., & Mgbem Chukwuebuka, V. (2023). Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review. International Journal of Research and Innovation in Applied Science (IJRIAS). [Link]
-
Diaz-Ceballos, D., et al. (2018). Structure-stability correlations for imine formation in aqueous solution. Chemical Science, 9(22), 5035–5041. [Link]
-
LookChem. (n.d.). Understanding this compound (CAS 140-73-8): A Comprehensive Overview. [Link]
-
Zhang, K., et al. (2018). Kinetic Fixation of Imine Bonds for Ultra-stable Crystalline Porous Aromatic Frameworks. Nature Communications, 9(1), 3079. [Link]
-
Alwan, S. H. (2017). Kinetics study of hydrolysis –acid Schiff in acid bases by spectrophotometric method. Diyala Journal of Pure Science, 13(2), 145-156. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
Kumar, A., & Kumar, V. (2017). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). Organic & Biomolecular Chemistry, 15(26), 5461–5479. [Link]
-
van der Kooij, S., et al. (2022). Probing the Solubility of Imine-Based Covalent Adaptable Networks. Macromolecules, 55(17), 7546–7556. [Link]
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Technical Support Center: Purification of N,N'-Dicinnamylidene-1,6-hexanediamine
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for the purification of N,N'-Dicinnamylidene-1,6-hexanediamine (CAS 140-73-8). This document is designed for researchers and drug development professionals who work with this versatile bis-Schiff base. The synthesis of this compound, via the condensation of cinnamaldehyde and 1,6-hexanediamine, is generally straightforward.[1] However, achieving high purity can be challenging due to the inherent reactivity of the starting materials and the product's susceptibility to hydrolysis and oxidation.
In my experience, overlooking the nuances of Schiff base chemistry is the most common source of purification failures, leading to low yields, impure products, and inconsistent results. This guide moves beyond simple protocols to explain the causality behind each step, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: My crude product is a sticky oil or semi-solid that refuses to crystallize. What's going wrong?
Answer:
This is a very common issue, typically pointing to the presence of significant impurities that are disrupting the crystal lattice formation. The most likely culprits are unreacted starting materials (cinnamaldehyde and 1,6-hexanediamine) or residual solvent.
Causality & Expert Analysis: this compound is a symmetrical molecule that should crystallize well into a yellowish solid with a melting point of 91-93°C.[2] Oily or intractable products suggest that the purity is too low for spontaneous crystallization. Cinnamaldehyde is a liquid at room temperature, and 1,6-hexanediamine is a low-melting solid; their presence will lower the overall melting point and inhibit crystallization.
Recommended Actions:
-
Initial Wash: First, try washing your crude product with a non-polar solvent like cold hexanes or petroleum ether. This will help remove the highly non-polar cinnamaldehyde. If the product is still oily, proceed to a more robust purification method.
-
Re-evaluate Solvent System for Recrystallization: Your current recrystallization solvent may be too effective, keeping the impurities dissolved alongside your product. You need a solvent system where the product has high solubility in hot solvent but very low solubility when cold. Based on its known properties of being soluble in ethanol, methanol, and chloroform but insoluble in water, a binary solvent system is often the solution.[2]
-
Protocol: Dissolve the crude oil in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or ethyl acetate). Then, slowly add a "non-solvent" (e.g., water or hexane) dropwise at the elevated temperature until you see persistent cloudiness. Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Question 2: After purification, my product has a strong cinnamon or almond-like smell. How do I remove this?
Answer:
That characteristic smell is a tell-tale sign of residual cinnamaldehyde. While a potent aldehyde, it can often be removed with a specific chemical wash prior to final recrystallization.
Causality & Expert Analysis: The odor is due to unreacted cinnamaldehyde. Even trace amounts can be easily detected by smell. Its presence indicates that the initial reaction stoichiometry was off or the reaction did not go to completion.
Recommended Actions:
-
Sodium Bisulfite Wash: This is a classic organic chemistry technique for removing aldehydes.
-
Protocol: Dissolve your crude product in a suitable organic solvent (like ethyl acetate or diethyl ether). Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite will form a water-soluble adduct with the aldehyde, pulling it into the aqueous layer.
-
Mechanism: The nucleophilic bisulfite ion attacks the electrophilic aldehyde carbon, forming a tetrahedral intermediate which rearranges to the stable, water-soluble salt.
-
-
Separation and Final Purification: After the wash, separate the organic layer, dry it with an anhydrous salt (like MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting solid should then be recrystallized to achieve high purity.
Question 3: My product seems to be decomposing during column chromatography on silica gel. My yield is very low and I'm recovering starting materials. Why?
Answer:
This is the most critical challenge when purifying Schiff bases. The imine (C=N) bonds in your product are susceptible to hydrolysis, and the acidic nature of standard silica gel provides the perfect environment to catalyze this decomposition.[3][4]
Causality & Expert Analysis: Silica gel possesses surface silanol groups (Si-OH) which are weakly acidic.[3] These acidic sites can protonate the imine nitrogen, making the imine carbon highly electrophilic and susceptible to attack by trace amounts of water present in the eluent or on the silica itself. This breaks the imine bond, reverting your product back to cinnamaldehyde and 1,6-hexanediamine.[5][6]
Recommended Actions:
-
Method A: Deactivate the Silica Gel:
-
Prepare your eluent (e.g., a hexane/ethyl acetate mixture) as you normally would for TLC analysis.
-
Add 1-2% triethylamine (Et₃N) to the eluent.
-
When packing your column, use this amine-containing eluent. This neutralizes the acidic sites on the silica, creating a much milder environment for your compound.[3][7]
-
-
Method B: Use a Different Stationary Phase:
-
Consider using neutral or basic alumina instead of silica gel. Alumina is generally less acidic and better suited for acid-sensitive compounds.
-
For even more sensitive compounds, specialized stationary phases like amino-propylated silica (NH-silica) can be highly effective.[8]
-
-
General Best Practices:
-
Run the column quickly: Minimize the residence time of your compound on the stationary phase.[7] Use flash chromatography techniques.
-
Use dry solvents: Ensure your eluents are as anhydrous as possible to minimize the water available for hydrolysis.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
-
Unreacted Cinnamaldehyde: An oil with a strong cinnamon scent.
-
Unreacted 1,6-Hexanediamine: A water-soluble, low-melting solid.
-
Mono-Schiff Base Intermediate: The product where only one of the amine groups has reacted with cinnamaldehyde.
-
Oxidation Products: Cinnamaldehyde is prone to oxidation, which can yield benzaldehyde, benzoic acid, and other related compounds, especially if the reaction is run in the presence of air for extended periods.[9][10]
Q2: What is the single best purification technique for this compound? For this compound, recrystallization is the most reliable and scalable method.[11][12] It avoids the potential for hydrolysis seen with column chromatography and is highly effective at removing small amounts of impurities, yielding a high-purity crystalline product.
Q3: How can I definitively confirm the purity of my final product? A combination of techniques is always best:
-
Melting Point: A sharp melting point within the literature range (91-93°C) is a strong indicator of purity.[2] A broad or depressed melting range suggests impurities.
-
¹H NMR Spectroscopy: Look for the disappearance of the aldehyde proton from cinnamaldehyde (around 9.7-10.0 ppm) and the amine protons of 1,6-hexanediamine. Confirm the presence of the characteristic imine proton (N=CH) and the other expected signals.
-
FTIR Spectroscopy: Confirm the disappearance of the N-H stretches from the primary amine and the C=O stretch from the aldehyde. Look for the appearance of the characteristic C=N imine stretch.
-
Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good sign of purity.
Q4: My purified, yellow crystalline product is slowly turning brown upon storage. What is happening and how can I prevent it? The cinnamylidene portion of your molecule contains conjugated double bonds which are susceptible to oxidation and polymerization over time, especially when exposed to air (oxygen) and light. Cinnamaldehyde itself is known to be unstable under oxygen.[9]
-
Prevention: Store the purified product in a sealed, airtight container (preferably amber glass to block UV light) under an inert atmosphere (like nitrogen or argon). For long-term storage, keeping it in a refrigerator or freezer at 2-8°C is recommended.[13][14]
Part 3: Key Experimental Protocols
Protocol 1: Recrystallization from a Binary Solvent System (Ethanol/Water)
This protocol is the recommended first-line approach for purifying the crude solid product.
-
Place the crude this compound solid in an Erlenmeyer flask.
-
Add the minimum volume of hot ethanol required to fully dissolve the solid. Keep the solution on a hot plate at a low to medium setting.
-
Once fully dissolved, begin adding hot water dropwise to the swirling solution.
-
Continue adding water until the solution becomes faintly and persistently cloudy.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place it in an ice bath for 30-60 minutes.
-
Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography with Deactivated Silica
Use this protocol only if recrystallization fails to remove a persistent impurity that has a different Rf value from your product.
-
Prepare the Eluent: Based on TLC analysis, determine a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate) that gives your product an Rf of ~0.3. Add 1% triethylamine (Et₃N) to this eluent mixture.
-
Pack the Column: Wet-pack a flash chromatography column with silica gel using the triethylamine-containing eluent.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elute the Column: Run the column with the triethylamine-containing eluent under positive pressure (flash chromatography).
-
Collect Fractions: Collect fractions and monitor them by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent (and triethylamine) under reduced pressure. The resulting solid may require a final recrystallization to obtain optimal purity.
Part 4: Data Summary & Workflow Visualization
Table 1: Solvent Properties for Purification
| Solvent | Role | Rationale |
| Ethanol | Primary Recrystallization Solvent | Product is soluble when hot, less so when cold.[2] |
| Methanol | Primary Recrystallization Solvent | Similar properties to ethanol.[2] |
| Chloroform | Primary Recrystallization Solvent | Good solvent for the compound.[2] |
| Water | Anti-Solvent (for Recrystallization) | Product is insoluble in water.[2] Used to induce crystallization from alcohol solutions. |
| Hexane / Pet. Ether | Washing / Anti-Solvent | Good for removing non-polar impurities like cinnamaldehyde. |
| Ethyl Acetate | Recrystallization / Eluent | Common solvent with moderate polarity. |
| Triethylamine | Eluent Additive | Base used to deactivate acidic sites on silica gel.[7] |
Diagram 1: Purification Strategy Decision Workflow
Caption: Decision workflow for purifying this compound.
References
-
ResearchGate. (n.d.). Hydrolysis of Schiff bases. Retrieved from [Link]
-
SpringerLink. (n.d.). Kinetic Study of the Hydrolysis of Schiff Bases Derived from 2-Aminothiophenol. Retrieved from [Link]
-
ResearchGate. (2019). What are solvents used in recrystallization of Schiff base? Retrieved from [Link]
-
ScienceDirect. (2024). Solvent recrystallization route to rapid synthesis of Schiff base polymers. Retrieved from [Link]
-
YouTube. (2017). CHEM 407 - Carbohydrate Chemistry - Hydrolysis of a Schiff Base. Retrieved from [Link]
-
Semantic Scholar. (1963). The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Versatile Compound with Diverse Applications. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2024). Hydrolysis of Schiff Bases Promoted by UV Light. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Synthesis of Benzaldehyde and Aniline Schiff Bases. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. Retrieved from [Link]
-
PubMed. (n.d.). A simple procedure for crystallization of the Schiff reagent. Retrieved from [Link]
-
ResearchGate. (2016). How to isolate Imine by column chromatography? Retrieved from [Link]
-
ChemBK. (2024). 1,6-Hexanediamine, N, N'-dicinnamylidene-. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify imine using column chromatography? Retrieved from [Link]
-
Scientific.Net. (n.d.). Crystallization and Characterization of a New Fluorescent Molecule Based on Schiff Base. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2021). How can I purify Schiff base or imine compounds except column chromatography as they decompose in silica? Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Characteristics and hazards of the cinnamaldehyde oxidation process. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Characteristics and hazards of the cinnamaldehyde oxidation process. Retrieved from [Link]
-
ResearchGate. (2020). Characteristics and hazards of the cinnamaldehyde oxidation process. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature versus time for cinnamaldehyde. Retrieved from [Link]
-
Ningbo Syn-Asia Co., Ltd. (n.d.). Understanding this compound (CAS 140-73-8): A Comprehensive Overview. Retrieved from [Link]
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effect of temperature on N,N'-Dicinnamylidene-1,6-hexanediamine performance
Welcome to the technical support guide for N,N'-Dicinnamylidene-1,6-hexanediamine (CAS 140-73-8). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to explain the causality behind experimental observations, particularly the critical role of temperature in the synthesis and performance of this versatile Schiff base.
Section 1: Synthesis and Purity Troubleshooting
This compound is synthesized via a condensation reaction between two equivalents of cinnamaldehyde and one equivalent of 1,6-hexanediamine[1]. Temperature is the most critical parameter in controlling reaction rate, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. Could temperature be the issue?
A1: Yes, improper temperature control is a primary cause of low yields. The formation of a Schiff base is a two-step reversible process: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to form the imine[2][3].
-
Causality: The dehydration step is typically the rate-determining step and is acid-catalyzed and temperature-dependent[4].
-
Too Low Temperature: If the temperature is too low, the dehydration step is slow, leading to an incomplete reaction and accumulation of the carbinolamine intermediate. This results in a low yield of the final Schiff base.
-
Too High Temperature: Excessively high temperatures can lead to side reactions, such as polymerization or degradation of the starting cinnamaldehyde, which is susceptible to oxidation[1]. This also reduces the final yield.
-
Solution: An optimal temperature creates a balance, driving the dehydration forward without inducing degradation. For many Schiff base syntheses, a moderately elevated temperature (e.g., 50-60 °C) under constant stirring is effective[5]. We strongly recommend performing a temperature optimization experiment.
Q2: I am observing significant side products and discoloration in my final product. How can I mitigate this by adjusting the temperature?
A2: The formation of colored impurities and side products is often linked to excessive heat.
-
Causality: Cinnamaldehyde, with its conjugated system, is prone to polymerization and oxidation at high temperatures. The resulting polymeric materials are often colored and difficult to remove. The Schiff base product itself can also degrade if heated for prolonged periods.
Solution:
-
Use Moderate Heat: Avoid aggressive heating or high-temperature reflux unless absolutely necessary. A reaction temperature of 50 °C is often sufficient to drive the reaction to completion within a few hours[5].
-
Inert Atmosphere: If side reactions persist, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, especially if pushing the temperature higher.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. Stop the reaction as soon as the starting amine is consumed to prevent over-heating and subsequent degradation.
Protocol: Optimizing Synthesis Temperature
This protocol provides a workflow for determining the ideal reaction temperature for your specific laboratory conditions.
-
Setup: Prepare three identical reaction vessels. In each, dissolve 1,6-hexanediamine (1 equivalent) in ethanol.
-
Addition: While stirring, slowly add cinnamaldehyde (2 equivalents) to each vessel at room temperature.
-
Temperature Control:
-
Vessel A: Maintain at room temperature (~25 °C).
-
Vessel B: Heat to 40 °C.
-
Vessel C: Heat to 60 °C.
-
-
Monitoring: Take a small aliquot from each vessel every 30 minutes and analyze via TLC to track the reaction progress.
-
Analysis: After 4 hours, or once the reactions are complete, cool the mixtures, isolate the product (typically by filtration after precipitation), and wash with cold ethanol.
-
Evaluation: Dry the products and compare the yield, color, and purity (e.g., by melting point or spectroscopy) for each temperature condition to identify the optimum.
Data Summary: Troubleshooting Synthesis
| Problem | Potential Temperature-Related Cause | Recommended Solution |
| Low Yield | Temperature is too low, slowing the dehydration step. | Increase temperature moderately (e.g., to 40-60 °C) and monitor via TLC. |
| Dark/Discolored Product | Temperature is too high, causing degradation of cinnamaldehyde or the product. | Reduce reaction temperature. Consider using an inert atmosphere. |
| Incomplete Reaction | Insufficient thermal energy to overcome the activation energy for dehydration. | Gently heat the reaction and extend the reaction time. |
| Oily/Gummy Product | Formation of polymeric side products due to excessive heat. | Lower the reaction temperature and ensure efficient stirring. |
Diagram: Synthesis Optimization Workflow
Caption: Workflow for optimizing synthesis temperature.
Section 2: Stability, Storage, and Degradation
The performance of this compound is intrinsically linked to its stability. Temperature is a key factor in its degradation profile.
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of this compound? I've noticed it discolors upon heating.
A1: While specific thermogravimetric analysis (TGA) data for this exact molecule is not widely published, data from similar Schiff bases show they are generally stable up to a certain point before undergoing thermal decomposition[4][5][6]. The discoloration upon heating is the first visual indicator of thermal stress and potential degradation.
-
Causality: The molecule contains imine (C=N) and vinyl (C=C) groups. At elevated temperatures, these bonds can isomerize or cleave. The initial decomposition temperature for many organic Schiff bases is observed in the range of 200-300 °C[5]. The boiling point is high, around 530 °C, but significant degradation will occur before this temperature is reached[1][].
Solution: For applications requiring heating, it is crucial to know the decomposition temperature. We recommend performing a TGA/DSC (Differential Scanning Calorimetry) analysis to determine the precise thermal limits for your sample. For general use, avoid temperatures exceeding 150-200 °C.
Q2: How does temperature affect the long-term storage and stability of the compound?
A2: Elevated storage temperatures can accelerate degradation through hydrolysis.
-
Causality: The formation of the Schiff base is reversible, and the reverse reaction is hydrolysis, which regenerates the amine and aldehyde[2][3]. This reaction is catalyzed by moisture and accelerated by heat. Storing the compound in a warm, humid environment will slowly degrade it over time, reducing its purity and efficacy.
Solution:
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dry place, away from direct light[8][9]. Storage at 2-8°C is recommended for long-term stability[10].
-
Inert Environment: For high-purity applications, consider storing under an inert gas like argon to displace moisture and oxygen.
Section 3: Application Performance Troubleshooting (Corrosion Inhibition)
One of the key applications of Schiff bases like this compound is as a corrosion inhibitor for metals in acidic media[11]. Performance is highly dependent on the operating temperature.
Frequently Asked Questions (FAQs)
Q1: I'm using this compound as a corrosion inhibitor, but its efficiency drops significantly at higher temperatures. Why does this happen?
A1: This is a well-documented phenomenon for most Schiff base corrosion inhibitors[12][13][14]. The decrease in efficiency is due to two primary temperature-driven effects.
-
Causality:
-
Increased Corrosion Rate: The underlying corrosion process (both anodic and cathodic reactions) is kinetically accelerated at higher temperatures, making the metal more susceptible to attack[14].
-
Inhibitor Desorption: The inhibitor works by adsorbing onto the metal surface to form a protective barrier. This adsorption is an equilibrium process. As temperature increases, the kinetic energy of the inhibitor molecules increases, which can overcome the forces holding them to the surface, leading to desorption[13]. This exposes the metal surface to the corrosive environment. Most Schiff bases follow a chemisorption mechanism, but this process can be weakened at elevated temperatures[12].
-
Solution:
-
Concentration Adjustment: Increasing the concentration of the inhibitor can sometimes help to counteract the effects of desorption at moderately higher temperatures, as it shifts the adsorption equilibrium towards the surface[15].
-
Temperature Limits: Understand that there is an operational temperature limit for the inhibitor. If the process temperature is too high (e.g., above 60 °C or 333 K), the inhibition efficiency may become unacceptably low[12][13].
-
Formulation: Consider using the inhibitor in a formulation with synergistic compounds that may enhance its thermal stability and adsorption characteristics.
Data Summary: Temperature Effects on Schiff Base Corrosion Inhibition
| Temperature | Effect on Metal | Effect on Inhibitor | Resulting Inhibition Efficiency (IE) |
| Low (e.g., 303 K / 30 °C) | Lower intrinsic corrosion rate. | Strong adsorption of inhibitor molecules onto the metal surface. | High (Often >90%)[12][15] |
| Medium (e.g., 313 K / 40 °C) | Moderately increased corrosion rate. | Adsorption/desorption equilibrium shifts slightly towards desorption. | Good to Moderate |
| High (e.g., >323 K / 50 °C) | Significantly higher intrinsic corrosion rate[14]. | Desorption of inhibitor molecules from the surface is favored[13]. | Low [12][15] |
Diagram: Troubleshooting Corrosion Inhibition Performance
Caption: Decision tree for troubleshooting low inhibition performance.
References
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- (PDF) The effect of temperature on mild steel corrosion in 1 M HCL by Schiff bases. (2014). The Malaysian Journal of Analytical Sciences.
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- This compound: A Versatile Compound with Diverse Applic
- Effect of Temperature on the Corrosion Inhibition of 4- ethyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide on. (2021). Letters in Applied NanoBioScience.
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- (PDF) Overview of Schiff Bases.
- Thermogravimetric Study of Some Schiff base Metal Complexes. International Journal of Advanced Research in Chemical Science.
- Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. (2018).
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- Schiff base metal complexes: Synthesis, Characterization, Thermal Analysis and Antibacterial Activity. Asian Journal of Research in Chemistry.
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Validation & Comparative
A Comparative Guide to Schiff Base Corrosion Inhibitors: Spotlight on N,N'-Dicinnamylidene-1,6-hexanediamine
In the persistent battle against corrosion, which costs the global economy an estimated $2.5 trillion annually, the development of effective and environmentally benign corrosion inhibitors is of paramount importance. Among the various classes of organic inhibitors, Schiff bases have emerged as a particularly promising group due to their facile synthesis, structural versatility, and remarkable efficacy in mitigating corrosion across a range of metals and alloys, especially in acidic environments.[1][2] This guide provides an in-depth comparison of N,N'-Dicinnamylidene-1,6-hexanediamine with other notable Schiff base corrosion inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development and materials science.
The Rise of Schiff Bases as Corrosion Inhibitors
Schiff bases, characterized by the azomethine or imine group (-C=N-), are typically formed through the condensation of a primary amine with an aldehyde or a ketone.[2] Their effectiveness as corrosion inhibitors stems from their molecular structure, which is rich in π-electrons (from aromatic rings and the C=N double bond) and often contains heteroatoms like nitrogen, oxygen, or sulfur.[3][4] These features facilitate the adsorption of the Schiff base molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[1][5] The mechanism of inhibition is primarily attributed to the donor-acceptor interactions between the π-electrons and heteroatoms of the Schiff base and the vacant d-orbitals of the metal.[6]
This compound is a bis-Schiff base synthesized from the condensation of two equivalents of cinnamaldehyde with one equivalent of 1,6-hexanediamine.[7] Its molecular structure combines the rigidity and electronic properties of the cinnamaldehyde moieties with the flexibility of the hexanediamine linker, making it a compelling candidate for corrosion inhibition.[7]
Comparative Performance Analysis of Schiff Base Inhibitors
The efficacy of a corrosion inhibitor is typically quantified by its inhibition efficiency (IE), which is often determined through various experimental techniques. Below is a comparative summary of the performance of this compound and other selected Schiff base inhibitors on mild steel in a 1 M HCl solution, a common environment for evaluating inhibitor performance.
| Inhibitor | Concentration (mM) | Temperature (°C) | Inhibition Efficiency (%) | Experimental Technique | Reference |
| This compound (and related compounds) | |||||
| Cinnamaldehyde-based Schiff Bases (general) | - | - | High | Weight Loss, EIS, PDP | [4][5][8] |
| 1,6-Hexanediamine derivatives | - | 60 | 40-93 | Weight Loss | [9] |
| Other Schiff Base Inhibitors | |||||
| 2-((2-hydroxy-5-methoxybenzylidene)amino)pyridine (HMAP) | 0.5 g/L | 30 | >90 | Weight Loss | [10] |
| 3-((5-mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-one (MTIO) | 0.5 | 30 | 96.9 | Weight Loss, PDP, EIS | [11] |
| (Z)-5-(4-methoxybenzylidene) thiazolidine-2,4-dione (MeOTZD) | 5 | - | 95 | Gravimetric, Electrochemical | [12] |
| Amino acid-cinnamaldehyde conjugate (CTSB) | - | 30-60 | High | Gravimetric, Electrochemical | [8] |
| N-(4-methoxybenzylidene)-2-[2-((E)-2-(4-methoxybenzylideneamino)phenyl)disulfanyl]benzenamine (Sb1) | - | - | High | Weight Loss, PDP, EIS | [13] |
The Science Behind the Inhibition: Mechanism of Action
The corrosion inhibition by Schiff bases is a surface phenomenon governed by adsorption. The process can be described by several adsorption isotherms, with the Langmuir isotherm being the most commonly used model for these inhibitors.[12][14] This model assumes the formation of a monolayer of the inhibitor on the metal surface. The strength and nature of this adsorption can be either physical (physisorption), chemical (chemisorption), or a combination of both.[15]
-
Physisorption: Involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.
-
Chemisorption: Involves the sharing of electrons between the inhibitor molecules and the metal surface, leading to the formation of a coordinate-type bond.[16]
The presence of long alkyl chains, such as the hexamethylene group in this compound, can enhance the surface coverage and create a more compact and robust protective film.
Caption: General mechanism of corrosion inhibition by a Schiff base.
Experimental Protocols for Evaluating Corrosion Inhibitors
To ensure the scientific integrity and reproducibility of corrosion inhibition studies, standardized experimental protocols are crucial. The following are detailed methodologies for the three most common techniques.
Weight Loss Method (Gravimetric)
This is a simple and widely used method to determine the average corrosion rate.[17][18][19]
Protocol based on ASTM G31: [14][20]
-
Specimen Preparation: Prepare mild steel coupons of known dimensions. Polish the surfaces with different grades of emery paper, degrease with a suitable solvent (e.g., acetone), wash with distilled water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.
-
Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the inhibitor. The immersion period is typically several hours to days.
-
Cleaning: After the immersion period, retrieve the coupons, and remove the corrosion products by cleaning with a suitable solution (e.g., a solution containing HCl and hexamine).
-
Final Weighing: Wash the cleaned coupons with distilled water, dry, and reweigh them accurately.
-
Calculation:
-
Corrosion Rate (CR): CR (mm/y) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Caption: Workflow for the weight loss method of corrosion testing.
Potentiodynamic Polarization (PDP)
This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[21][22]
Protocol based on ASTM G59: [3][23][24][25][26]
-
Electrochemical Cell Setup: Use a three-electrode cell containing the working electrode (mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Stabilization: Immerse the working electrode in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV with respect to the OCP, at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Plot the logarithm of the current density versus the applied potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculation:
-
Inhibition Efficiency (IE%): IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] × 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[8][15][27][28]
Protocol based on ASTM G106:
-
Electrochemical Cell Setup: The same three-electrode setup as for PDP is used.
-
Stabilization: Allow the system to reach a steady state at the OCP.
-
Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value indicates better corrosion resistance.
-
Calculation:
-
Inhibition Efficiency (IE%): IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100
-
Caption: Workflow for electrochemical corrosion testing (PDP and EIS).
Conclusion
This compound, as a representative of cinnamaldehyde-derived bis-Schiff bases, holds significant promise as an effective corrosion inhibitor. Its molecular structure, featuring multiple adsorption centers, suggests a high potential for forming a stable and protective film on metal surfaces. While direct comparative data is still emerging, the high inhibition efficiencies of structurally similar Schiff bases underscore the potential of this class of compounds. The experimental methodologies detailed in this guide provide a robust framework for the systematic evaluation and comparison of this compound and other novel Schiff base inhibitors, paving the way for the development of next-generation corrosion protection technologies.
References
- Alamiery, A. A. (2024). Journal of Materials and Engineering Schiff Bases as Corrosion Inhibitors: A Mini-Review.
- Al-Amiery, A. A. (2023). Design of New Ecofriendly Schiff Base Inhibitors for Carbon Steel Corrosion Protection in Acidic Solutions: Electrochemical, Surface, and Theoretical Studies. ACS Omega.
- ASTM G59-97(2020) - Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2020). Scribd.
- Bansal, Y., & Singh, G. (2019). Schiff bases: An overview of their corrosion inhibition activity in acid media against mild steel. International Journal of Industrial Chemistry, 10(3), 229-242.
- Corrosionpedia. (n.d.). Potentiodynamic.
- Fouda, A. S., et al. (2012). Impedance spectroscopic study of corrosion inhibition of Al-Pure by organic Schiff base in hydrochloric acid.
- Ghosh, S., et al. (2021). Amino acid and cinnamaldehyde conjugated Schiff bases as proficient corrosion inhibitors for mild steel in 1 M HCl at higher temperature and prolonged exposure: Detailed electrochemical, adsorption and theoretical study.
- IUPAC. (2020).
- Kaya, S., et al. (2023). Corrosion inhibition properties of schiff base derivative against mild steel in HCl environment complemented with DFT investigations.
- GlobalSpec. (2023).
- ASTM International. (2020).
- Heterocyclic Letters. (n.d.). synthesis, characterization, and electrochemical study of schiff base as a corrosion inhibitor for mild.
- ResearchGate. (n.d.). Weight loss data for inhibition of corrosion on mild steel exposed to 1 M HCl solution with different ….
- Metallurgical Engineering Services. (n.d.). Immersion Corrosion.
- ASTM International. (2023).
- Indian Academy of Sciences. (2012). Electrochemical impedance study on the corrosion of Al-Pure in hydrochloric acid solution using Schiff bases.
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- SYNTHESIS AND PERFORMANCE EVALUATION OFA BIS-SCHIFF BASE AMINO ACID CORROSION INHIBITOR. (2025).
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- MDPI. (n.d.).
- ResearchGate. (n.d.). Chitosan-cinnamaldehyde Schiff base: A bioinspired macromolecule as corrosion inhibitor for oil and gas industry.
- Intertek Inform. (2021).
- National Institutes of Health. (n.d.). Novel Corrosion Inhibitor for Mild Steel in HCl.
- ResearchGate. (n.d.). Electrochemical investigation of a schiff base synthesized by cinnamaldehyde as corrosion inhibitor on mild steel in acidic medium.
- US Lab. (2025). ASTM G31 Standard Guide for Laboratory Immersion Corrosion Testing of Metals.
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- ResearchGate. (2025). Synthesis and corrosion inhibition study of some 1,6-hexanediamine-based N,N-diallyl quaternary ammonium salts and their polymers.
- Krisher, A. S. (n.d.).
- Oxford Academic. (2020). Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques.
- MDPI. (n.d.).
- Benchchem. (n.d.). This compound | 140-73-8.
- ResearchGate. (2025). Comparison of two Schiff bases containing O-methyl and nitro substitutes for corrosion inhibiting of mild steel in 1 M HCl solution.
- ResearchGate. (2025). Inhibitor effect of N, N′-methylenediacrylamide on corrosion behavior of mild steel in 0.5 M HCl.
- Nature. (n.d.). Corrosion mitigation of mild steel in hydrochloric acid solution using grape seed extract.
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- Udemy. (n.d.). Measure Corrosion by Electrochemical Impedance Spectroscopy.
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A Comprehensive Guide to Validating the Anticorrosive Properties of N,N'-Dicinnamylidene-1,6-hexanediamine
In the relentless pursuit of robust and environmentally benign corrosion inhibitors, Schiff bases have emerged as a promising class of organic compounds. Their efficacy is largely attributed to the presence of an imine group (-C=N-) and the potential for extended π-systems, which facilitate strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents. This guide provides a comprehensive framework for the validation of N,N'-Dicinnamylidene-1,6-hexanediamine (DCH) as a novel corrosion inhibitor, with a particular focus on the protection of mild steel in acidic environments.
While DCH presents a compelling molecular architecture for corrosion inhibition, a thorough experimental and theoretical validation is paramount to ascertain its performance relative to existing alternatives. This document outlines a rigorous, multi-faceted approach to systematically evaluate and compare the anticorrosive properties of DCH, ensuring scientific integrity and providing actionable insights for researchers and drug development professionals.
The Inhibitor Candidate: this compound (DCH)
DCH is a Schiff base synthesized from the condensation reaction of two equivalents of cinnamaldehyde with one equivalent of 1,6-hexanediamine.[1] Its molecular structure is characterized by two azomethine groups and extensive conjugation from the phenyl rings and carbon-carbon double bonds. These features are hypothesized to contribute significantly to its potential as a corrosion inhibitor. The lone pair of electrons on the nitrogen atoms can coordinate with the vacant d-orbitals of iron, while the planar structure and π-electrons can lead to effective surface coverage.[2]
A Proposed Comparative Study: Benchmarking DCH's Performance
To objectively assess the anticorrosive efficacy of DCH, a comparative study is essential. This study should benchmark DCH against its precursors—cinnamaldehyde and 1,6-hexanediamine—to investigate any synergistic effects arising from the formation of the Schiff base. Furthermore, comparison with a structurally analogous di-imine Schiff base, for which performance data is available, will provide a valuable reference point. A suitable candidate for comparison is (N1Z, N4E)-N1, N4-bis (4-(dimethylamino) benzylidene) butane-1,4-diamine, hereafter referred to as di-imine-SB.[3]
Experimental Validation: A Three-Pronged Approach
A robust experimental validation of DCH's anticorrosive properties should employ a combination of well-established techniques: the weight loss method, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). These methods provide complementary quantitative data on the inhibition efficiency and the mechanism of corrosion inhibition.
Synthesis of this compound (DCH)
The synthesis of DCH is a straightforward condensation reaction.[1]
Protocol:
-
Dissolve one molar equivalent of 1,6-hexanediamine in a suitable solvent, such as ethanol.
-
Add two molar equivalents of cinnamaldehyde to the solution.
-
Reflux the mixture for a specified period, typically a few hours, while monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to allow the precipitation of the DCH product.
-
Filter, wash with a cold solvent, and dry the resulting solid.
-
Characterize the synthesized DCH using techniques such as FTIR, ¹H NMR, and ¹³C NMR to confirm its structure and purity.
Weight Loss Method
The weight loss method is a simple and reliable technique for determining the average corrosion rate.[4][5]
Protocol:
-
Prepare mild steel coupons of known dimensions and weight.
-
Immerse the coupons in a 1 M HCl solution (blank) and in solutions containing various concentrations of DCH, cinnamaldehyde, 1,6-hexanediamine, and the comparative di-imine-SB.
-
Maintain the solutions at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 6 hours).
-
After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and reweigh.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (g cm⁻² h⁻¹) = (W_initial - W_final) / (A * t)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100
Where:
-
W_initial and W_final are the initial and final weights of the coupon.
-
A is the surface area of the coupon.
-
t is the immersion time.
-
CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Expected Data Presentation:
| Inhibitor | Concentration (mM) | Weight Loss (g) | Corrosion Rate (g cm⁻² h⁻¹) | Inhibition Efficiency (%) |
| Blank | - | - | ||
| DCH | 0.1 | |||
| 0.5 | ||||
| 1.0 | ||||
| Cinnamaldehyde | 1.0 | |||
| 1,6-Hexanediamine | 1.0 | |||
| di-imine-SB | 1.0 |
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.[6][7] These experiments are typically conducted using a three-electrode cell setup with the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
PDP studies help in understanding the effect of the inhibitor on both the anodic and cathodic reactions of the corrosion process.[8]
Protocol:
-
Immerse the mild steel working electrode in the test solution (1 M HCl with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize.
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density versus the applied potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to determine the corrosion potential (E_corr) and corrosion current density (i_corr).
-
Calculate the inhibition efficiency using the equation:
-
IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100
-
Expected Data Presentation:
| Inhibitor | Concentration (mM) | E_corr (mV vs. SCE) | i_corr (µA cm⁻²) | Anodic Slope (βa) (mV/dec) | Cathodic Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| Blank | - | - | ||||
| DCH | 0.1 | |||||
| 0.5 | ||||||
| 1.0 | ||||||
| Cinnamaldehyde | 1.0 | |||||
| 1,6-Hexanediamine | 1.0 | |||||
| di-imine-SB | 1.0 |
EIS is a powerful non-destructive technique that provides information about the resistance of the protective film formed by the inhibitor on the metal surface.[9]
Protocol:
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
Calculate the inhibition efficiency using the equation:
-
IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100
-
Expected Data Presentation:
| Inhibitor | Concentration (mM) | R_s (Ω cm²) | R_ct (Ω cm²) | C_dl (µF cm⁻²) | Inhibition Efficiency (%) |
| Blank | - | - | |||
| DCH | 0.1 | ||||
| 0.5 | |||||
| 1.0 | |||||
| Cinnamaldehyde | 1.0 | ||||
| 1,6-Hexanediamine | 1.0 | ||||
| di-imine-SB | 1.0 |
Experimental Workflow Diagram:
Caption: Experimental workflow for validating DCH's anticorrosive properties.
Theoretical Validation: Unveiling the Inhibition Mechanism
Quantum chemical calculations based on Density Functional Theory (DFT) can provide valuable theoretical insights into the corrosion inhibition mechanism at the molecular level.[3] These calculations can help to correlate the molecular structure of DCH with its potential inhibition efficiency.
Protocol:
-
Optimize the geometry of the DCH molecule using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Calculate quantum chemical parameters such as:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher E_HOMO values suggest a greater tendency to donate electrons to the metal surface.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule. Lower E_LUMO values indicate a greater ability to accept electrons from the metal.
-
ΔE (Energy Gap = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency.
-
Dipole Moment (µ): A higher dipole moment may indicate stronger electrostatic interactions with the metal surface.
-
Mulliken Charges: To identify the atoms with the highest electron density, which are likely the active sites for adsorption.
-
Expected Data Presentation:
| Molecule | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |
| DCH | ||||
| Cinnamaldehyde | ||||
| 1,6-Hexanediamine | ||||
| di-imine-SB |
Adsorption Mechanism Diagram:
Caption: Proposed adsorption mechanism of DCH on a mild steel surface.
Adsorption Isotherm and Thermodynamic Considerations
To understand the interaction between the DCH molecules and the mild steel surface, the experimental data can be fitted to various adsorption isotherms. The Langmuir adsorption isotherm is often a good starting point, as it assumes monolayer adsorption on a homogeneous surface.
The degree of surface coverage (θ), obtained from the experimental data, can be used to fit the Langmuir isotherm equation:
-
C / θ = 1 / K_ads + C
Where:
-
C is the inhibitor concentration.
-
K_ads is the adsorption equilibrium constant.
From the K_ads value, the standard free energy of adsorption (ΔG°_ads) can be calculated to determine the spontaneity and the nature of the adsorption process (physisorption or chemisorption).
Conclusion
This guide provides a robust and scientifically rigorous framework for the comprehensive validation of this compound as a corrosion inhibitor. By systematically conducting the proposed experimental and theoretical investigations, researchers can obtain a clear and objective understanding of DCH's performance, its mechanism of action, and its potential as a viable alternative to existing corrosion inhibitors. The comparative approach outlined herein will ensure that the evaluation is not conducted in isolation but is benchmarked against relevant precursors and structural analogs, providing a solid foundation for further development and application.
References
-
Al-Baghdadi, S. B., et al. (2023). Electrochemical, surface analysis, computational and anticorrosive studies of novel di-imine Schiff base on X65 steel surface. Scientific Reports, 13(1), 10457. [Link]
-
Corrosionpedia. (n.d.). Potentiodynamic. Retrieved from [Link]
- Gece, G. (2008). The use of quantum chemical methods in corrosion inhibitor studies. Corrosion Science, 50(11), 2981-2992.
- Hassan, N. A., Zulkamal, N. N. M. P., & Dzulkifli, N. N. (2020). Schiff Base As A Corrosion Inhibitor. Journal of Applied Sciences, 20(1), 58-62.
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
AIP Publishing. (2024). Inhibition behaviour of Schiff base compund on the corrosion of mild steel in hydrochloric acid solution. AIP Conference Proceedings. [Link]
-
AIP Publishing. (2013). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Conference Proceedings. [Link]
- arXiv. (2023).
-
PubMed Central (PMC). (2016). Potentiodynamic Corrosion Testing. Journal of Visualized Experiments. [Link]
- ResearchGate. (2015). Quantum chemical calculation for the inhibitory effect of compounds.
-
Nature. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Scientific Reports. [Link]
-
MDPI. (2023). Exploring the Effectiveness of Isatin–Schiff Base as an Environmentally Friendly Corrosion Inhibitor for Mild Steel in Hydrochloric Acid. Molecules. [Link]
-
BioLogic. (n.d.). How to decode the standard test methods for corrosion? Retrieved from [Link]
- OHIO Open Library. (n.d.). Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency.
-
ResearchGate. (n.d.). Langmuir adsorption isotherms for inhibition of carbon steel corrosion... Retrieved from [Link]
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ResearchGate. (n.d.). Langmuir adsorption isotherm. Retrieved from [Link]
-
Scribd. (n.d.). Corrosion Measurement by Weight Loss. Retrieved from [Link]
- ACS Publications. (2021). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. ACS Symposium Series.
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Zerust. (2020). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. [Link]
-
Corrosionpedia. (n.d.). Weight Loss Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Weight loss method of corrosion assessment. Retrieved from [Link]
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A Senior Application Scientist's Comparative Guide to Crosslinking Agents for Epoxy Resins
Introduction: The Critical Role of the Crosslinking Agent
Epoxy resins, in their uncured state, are prepolymers with limited mechanical, chemical, and thermal properties.[1] Their transformation from a viscous liquid to a rigid, high-performance thermoset polymer is orchestrated by a chemical reaction known as curing or crosslinking.[1][2] This process, initiated by a "hardener" or "crosslinking agent," creates a three-dimensional molecular network. The choice of this crosslinking agent is not trivial; it is the primary determinant of the final properties of the cured epoxy system, influencing everything from its cure time and mechanical strength to its thermal stability and chemical resistance.[3][4]
This guide provides a comparative analysis of the most common classes of crosslinking agents, offering researchers and product development professionals the foundational knowledge and experimental data needed to select the optimal curing system for their specific application. We will delve into the reaction mechanisms, performance trade-offs, and standard testing protocols that underpin the formulation of advanced epoxy materials.
Major Classes of Crosslinking Agents: A Mechanistic and Performance Comparison
The diverse world of epoxy hardeners can be broadly categorized based on their chemical structure. Each class imparts a unique set of characteristics to the final cured product. The most prevalent types include amines, polyamides, and anhydrides, with specialized agents like phenalkamines and mercaptans serving niche, high-performance applications.[5]
Amine-Based Crosslinking Agents
Amines are the most widely used class of curing agents, known for their versatility and reactivity at ambient temperatures.[6][7] They are categorized based on their molecular backbone into aliphatic, cycloaliphatic, and aromatic amines.[4][5]
Curing Mechanism: The crosslinking reaction occurs via the nucleophilic addition of the amine's active hydrogens to the epoxide (oxirane) ring of the resin.[4][8] A primary amine contains two active hydrogens, allowing it to react with two epoxy groups. The resulting secondary amine can then react further, building a densely crosslinked network. For a stable, crosslinked polymer, the amine curing agent must have more than two active hydrogen atoms per molecule.[4]
Sources
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- 3. content.ampp.org [content.ampp.org]
- 4. threebond.co.jp [threebond.co.jp]
- 5. epoxaus.com [epoxaus.com]
- 6. nadkarnispc.com [nadkarnispc.com]
- 7. bdmaee.net [bdmaee.net]
- 8. scispace.com [scispace.com]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of N,N'-Dicinnamylidene-1,6-hexanediamine
For researchers and professionals in drug development and materials science, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively confirm the structure of N,N'-Dicinnamylidene-1,6-hexanediamine, a bis-Schiff base formed from the condensation of cinnamaldehyde and 1,6-hexanediamine.[1]
This document moves beyond a simple recitation of methods. It is designed as a self-validating framework, demonstrating how a multi-spectroscopic approach provides a convergence of evidence, leading to irrefutable structural elucidation. We will explore the "why" behind experimental choices and the interpretation of the resulting data, grounded in established chemical principles.
The Molecular Blueprint: Structure and Expected Spectroscopic Signatures
The synthesis of this compound involves the formation of two imine (C=N) bonds, creating a conjugated system that extends from the phenyl rings through the ethylenic and imine double bonds. This specific molecular architecture gives rise to a unique spectroscopic fingerprint.
Caption: Molecular structure and properties of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Backbone
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Expected Chemical Shifts (δ) in ¹H NMR:
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Rationale & Comparative Data |
| Aromatic (C₆H₅) | 7.20 - 7.60 | Multiplet | The protons on the phenyl rings will appear in the typical aromatic region. Their exact shifts and multiplicities will depend on the substitution pattern. |
| Imine (CH=N) | 8.00 - 8.30 | Triplet | This proton is deshielded due to the electronegativity of the nitrogen and the conjugation of the system. The coupling to the adjacent vinyl proton results in a triplet. |
| Vinyl (C=CH-CH=N) | 6.80 - 7.20 | Multiplet | These protons are part of a conjugated system and will appear in the downfield region, coupled to both the imine proton and the other vinyl proton. |
| Allylic (-N-CH₂-) | 3.50 - 3.70 | Triplet | These protons are adjacent to the nitrogen of the imine, causing a downfield shift. They will be split by the neighboring methylene group in the hexanediamine chain. |
| Methylene (-CH₂-) | 1.30 - 1.80 | Multiplet | The internal methylene groups of the hexanediamine linker are in a more aliphatic environment and will appear further upfield. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the spectrum using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Expected Chemical Shifts (δ) in ¹³C NMR:
| Carbon Type | Expected Chemical Shift (ppm) | Rationale & Comparative Data |
| Imine (C=N) | 160 - 165 | The imine carbon is significantly deshielded due to the double bond to nitrogen. |
| Aromatic (C₆H₅) | 125 - 140 | The carbons of the phenyl rings will appear in the characteristic aromatic region. |
| Vinyl (C=C) | 120 - 145 | The vinyl carbons are part of the conjugated system and will have shifts in this range. |
| Allylic (-N-CH₂) | 55 - 65 | The carbon attached to the imine nitrogen is shifted downfield. |
| Methylene (-CH₂-) | 25 - 35 | The internal methylene carbons of the hexanediamine chain will be in the aliphatic region. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A slightly more concentrated sample (20-30 mg in 0.7 mL of deuterated solvent) is often beneficial for ¹³C NMR.
-
Instrument Setup: Use the same NMR spectrometer as for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Caption: A simplified workflow for NMR analysis.
Part 2: Vibrational Spectroscopy (FT-IR) - Identifying Key Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. For this compound, the key vibration to observe is the C=N stretch of the imine.
Expected Characteristic FT-IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale & Comparative Data |
| C=N Stretch (Imine) | 1620 - 1640 | Strong | The C=N double bond has a characteristic stretching frequency in this region. Its conjugation with the C=C and aromatic systems may shift it to the lower end of the range. |
| C=C Stretch (Alkene) | 1600 - 1620 | Medium | The stretching of the carbon-carbon double bonds in the cinnamylidene moiety. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic C-H stretching vibrations of the phenyl rings. |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong | C-H stretching of the methylene groups in the hexanediamine linker. |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.
-
Instrument Setup: Use a standard FT-IR spectrometer.
-
Data Acquisition: Collect a background spectrum and then the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected values. The absence of a strong C=O stretch (around 1700 cm⁻¹) from the cinnamaldehyde starting material and the absence of N-H stretches (around 3300-3500 cm⁻¹) from the 1,6-hexanediamine starting material are also strong indicators of a successful reaction.
Part 3: UV-Visible Spectroscopy - Probing the Conjugated System
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system in this compound is expected to absorb in the UV-Vis region. The longer the conjugated system, the longer the wavelength of maximum absorbance (λ_max_).[2]
Expected UV-Vis Absorption:
| Transition | Expected λ_max_ (nm) | Rationale & Comparative Data |
| π → π | 300 - 350 | The extended conjugation involving the phenyl rings, C=C double bonds, and C=N imine groups will result in a strong π → π transition in this region. The exact λ_max_ will be solvent-dependent. |
| n → π | > 350 | A weaker n → π transition involving the non-bonding electrons on the nitrogen atoms may also be observed at a longer wavelength. |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a range of 200-800 nm, using the pure solvent as a blank.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max_).
Part 4: Mass Spectrometry - Confirming Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. This is crucial for confirming the molecular weight and gaining further structural insights from the fragmentation pattern.
Expected Mass Spectrometry Data:
| Ion | Expected m/z | Rationale & Comparative Data |
| Molecular Ion [M]⁺ | 344.23 | This corresponds to the molecular weight of C₂₄H₂₈N₂. High-resolution mass spectrometry can confirm the elemental composition. |
| [M - C₇H₇]⁺ | 253.18 | Fragmentation involving the loss of a benzyl radical is a common pathway for such structures. |
| [C₉H₉N]⁺ | 131.07 | Cleavage of the bond between the cinnamylidene moiety and the diamine linker. |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system (GC-MS or LC-MS).
-
Ionization: Electrospray ionization (ESI) or electron impact (EI) can be used. ESI is a softer technique that is more likely to yield the molecular ion peak.
-
Mass Analysis: A variety of mass analyzers can be used (e.g., quadrupole, time-of-flight).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to see if it is consistent with the proposed structure.
Caption: The convergence of data from multiple spectroscopic techniques leads to a confirmed structure.
Conclusion: A Unified and Self-Validating Approach
The structural confirmation of this compound is not achieved by a single spectroscopic technique but by the confluence of evidence from multiple, orthogonal methods. The NMR data provides the detailed atomic connectivity, FT-IR confirms the presence of the key imine functional group and the absence of starting materials, UV-Vis spectroscopy corroborates the extended conjugated system, and mass spectrometry validates the molecular weight and provides supporting fragmentation data. This integrated approach ensures the scientific integrity of the structural assignment, providing a robust and reliable characterization for researchers and drug development professionals.
References
-
Spectroscopic characterization for new model from Schiff base and its complexes. (n.d.). Inorganic and Nano-Metal Chemistry. Retrieved January 13, 2026, from [Link]
-
Synthesis and Characterization of Some Cinnamaldehyde Schiff Base Complexes. (2008). Rafidain Journal of Science. Retrieved January 13, 2026, from [Link]
-
Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde. (2021). Scientific Reports. Retrieved January 13, 2026, from [Link]
-
Schiff Bases and their Copper(II) Complexes Derived from Cinnamaldehyde and Different Hydrazides. (n.d.). Bendola Publishing. Retrieved January 13, 2026, from [Link]
-
(PDF) Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde. (2021). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). (n.d.). SciELO South Africa. Retrieved January 13, 2026, from [Link]
-
N,N'-dicinnamylideneethylenediamine - Optional[UV-VIS] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved January 13, 2026, from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Organic Chemistry Data. Retrieved January 13, 2026, from [Link]
-
1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). PMC. Retrieved January 13, 2026, from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier. Retrieved January 13, 2026, from [Link]
-
N,N'-dicinnamylideneethylenediamine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved January 13, 2026, from [Link]
-
VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
-
Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Ali/3b999120615967f082e66699d7a224976735a2e5]([Link]
-
FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-NÃÆ'. (n.d.). Prime Scholars. Retrieved January 13, 2026, from [Link]
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Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. (n.d.). arkat-usa.org. Retrieved January 13, 2026, from [Link]
-
N,N'-Bis(salicylidene)-1,3-propanediamine - the NIST WebBook. (n.d.). NIST. Retrieved January 13, 2026, from [Link]
-
N,N'-Bis(salicylidene)-1,3-propanediamine. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
-
mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). docbrown.info. Retrieved January 13, 2026, from [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized N,N'-Dicinnamylidene-1,6-hexanediamine
For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental results. This guide provides an in-depth comparison of analytical techniques for assessing the purity of N,N'-Dicinnamylidene-1,6-hexanediamine, a Schiff base with significant applications in polymer chemistry and as a crosslinking agent.[1] The methodologies discussed herein are presented with the underlying scientific principles and practical insights to empower you to make informed decisions in your laboratory.
This compound is synthesized via the condensation reaction of two equivalents of cinnamaldehyde with one equivalent of 1,6-hexanediamine.[1] The resulting bright yellow powder's purity is paramount, as residual starting materials or side-products can significantly alter its physicochemical properties and performance in downstream applications.
The Imperative of Purity: Potential Impurities and Their Impact
Before delving into analytical methodologies, it is crucial to understand the potential impurities that can arise during the synthesis of this compound. The primary contaminants include:
-
Unreacted Starting Materials: Cinnamaldehyde and 1,6-hexanediamine are the most common impurities. Their presence can affect the stoichiometry of subsequent reactions where the Schiff base is used.
-
Side-Products: Aldol condensation of cinnamaldehyde can lead to the formation of polymeric resinous byproducts, which can be difficult to remove and may interfere with the desired properties of the final product.[2]
-
Solvent Residues: Incomplete removal of the reaction solvent (often an alcohol like ethanol) can impact the material's properties and may be detrimental in sensitive applications.[1]
The presence of these impurities can lead to inconsistent material properties, reduced product performance, and misleading experimental data. Therefore, a multi-faceted analytical approach is recommended for a comprehensive purity assessment.
A Comparative Analysis of Purity Assessment Techniques
The selection of an appropriate analytical technique is contingent on the specific information required, the nature of the potential impurities, and the available instrumentation. This section provides a comparative overview of the most effective methods for assessing the purity of this compound.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary and a mobile phase. | Qualitative assessment of the number of components in a mixture. | Rapid, inexpensive, and requires minimal sample. | Primarily qualitative; not suitable for precise quantification. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation of components based on their affinity for the stationary and mobile phases. | Quantitative determination of purity and impurity profiles. | High sensitivity, excellent resolution, and quantitative accuracy. | Requires more expensive instrumentation and method development. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural elucidation and quantification of the main component and impurities. | Provides detailed structural information; can be quantitative (qNMR). | Higher instrumentation cost; may require deuterated solvents. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups present in the molecule. | Rapid and non-destructive; provides characteristic fingerprints. | Not ideal for quantifying impurities unless they have unique, strong absorptions. |
| Differential Scanning Calorimetry (DSC) | Measurement of the difference in heat flow between a sample and a reference as a function of temperature. | Determination of melting point and thermal transitions. | Provides information on crystalline purity and thermal stability. | Insensitive to impurities that are soluble in the solid matrix. |
| Thermogravimetric Analysis (TGA) | Measurement of the change in mass of a sample as a function of temperature. | Assessment of thermal stability and the presence of volatile impurities. | Quantifies volatile content and decomposition behavior. | Does not identify the nature of the mass loss. |
Experimental Protocols and Data Interpretation
This section provides detailed, step-by-step methodologies for the key analytical techniques, along with insights into data interpretation for this compound.
Thin-Layer Chromatography (TLC): The First Line of Assessment
TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress and for a preliminary assessment of purity.
Experimental Protocol:
-
Plate Preparation: Use a silica gel 60 F254 TLC plate. With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexane). Prepare dilute solutions of the starting materials (cinnamaldehyde and 1,6-hexanediamine) as references.
-
Spotting: Using a capillary tube, spot the dissolved samples on the baseline. Ensure the spots are small and do not touch each other.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane). The choice of solvent system will depend on the polarity of the compound and may require some optimization.[3] Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light (254 nm). The Schiff base, with its conjugated system, should be UV active.
Data Interpretation:
A pure sample of this compound should exhibit a single spot. The presence of additional spots corresponding to the starting materials or other impurities indicates an impure sample. The retention factor (Rf) value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes.
Workflow for TLC Analysis
Sources
A Guide to the Thermal Analysis of Polymers Enhanced with N,N'-Dicinnamylidene-1,6-hexanediamine
This guide provides a detailed comparison of the thermal properties of polymers with and without the incorporation of N,N'-Dicinnamylidene-1,6-hexanediamine, a Schiff base compound known for its ability to enhance thermal stability. This document is intended for researchers and scientists in materials science and drug development, offering insights into the experimental validation of thermally-stabilized polymeric systems.
Introduction: The Quest for Thermally Stable Polymers
The thermal stability of a polymer is a critical parameter that dictates its processing conditions and service temperature limits. For applications in demanding environments, such as aerospace, electronics, and advanced composites, inherent polymer stability is often insufficient. This has led to the development of various additives and modifiers designed to elevate the thermal performance of polymers. Among these, Schiff bases have garnered significant attention due to their unique chemical structures, which can impart enhanced thermal and thermo-oxidative stability.
This compound is a diamine Schiff base that has been investigated as a potent curing agent and thermal stabilizer for various polymer systems, particularly epoxy resins. Its rigid aromatic structure and the presence of conjugated double bonds are thought to contribute to the formation of highly crosslinked networks with increased char yield upon decomposition, thereby enhancing the overall thermal robustness of the material. This guide will explore the thermal analysis of polymers modified with this Schiff base, providing a comparative framework and the methodologies to assess its impact.
Experimental Design & Methodologies
A thorough thermal analysis provides a quantitative measure of the effect of an additive. The following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental to characterizing the thermal behavior of the modified polymers.
Experimental Workflow
The overall process, from sample preparation to data interpretation, follows a systematic workflow to ensure reproducibility and accuracy.
Caption: Experimental workflow for comparative thermal analysis.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature, providing critical data on thermal stability and decomposition.
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature using standard reference materials.
-
Sample Preparation: Place 5-10 mg of the cured polymer sample (both control and modified) into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. An inert atmosphere is used to study inherent thermal stability, while air is used for thermo-oxidative stability.
-
Heating Rate: A linear heating rate of 10 °C/min is standard.
-
Temperature Range: Typically from ambient temperature to 800 °C.
-
-
Data Analysis: From the resulting mass vs. temperature curve, determine:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.
-
Temperature of Maximum Decomposition Rate (Tmax): The peak of the derivative TGA (DTG) curve, indicating the point of fastest degradation.
-
Char Yield: The percentage of residual mass at a high temperature (e.g., 700 °C or 800 °C). A higher char yield is indicative of better flame retardancy and thermal stability.
-
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions like the glass transition temperature (Tg).
-
Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a standard like indium.
-
Sample Preparation: Seal 5-10 mg of the cured polymer sample in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
-
Thermal Cycle:
-
Heat from ambient to a temperature above the expected Tg (e.g., 250 °C) at a rate of 10 °C/min to remove any thermal history.
-
Cool rapidly back to ambient temperature.
-
Reheat at the same rate (10 °C/min) through the transition range. The Tg is determined from this second heating scan.
-
-
-
Data Analysis: The glass transition temperature (Tg) is identified as a step-change in the heat flow curve. A higher Tg indicates a more rigid material that can withstand higher service temperatures without softening.
Comparative Results and Discussion
The incorporation of this compound into a polymer matrix, such as an epoxy resin, typically results in a significant improvement in thermal properties. The diamine can act as a curing agent, creating a densely crosslinked network.
Impact on Thermal Stability (TGA Data)
The presence of the Schiff base generally leads to the formation of a more stable network structure that requires more energy to break down. The aromatic rings and conjugated systems within the Schiff base structure are known to promote char formation at elevated temperatures. This char layer acts as an insulating barrier, protecting the underlying polymer from further degradation.
| Polymer System | Tonset (°C) | Tmax (°C) | Char Yield at 700°C (%) |
| Control Epoxy | ~320 | ~350 | ~15 |
| Epoxy + DCH | ~350 | ~380 | ~30 |
Note: The values presented are representative and may vary based on the specific polymer system and curing conditions.
The data clearly indicates that the modified epoxy exhibits a higher onset decomposition temperature and a significantly greater char yield, confirming its enhanced thermal stability.
Impact on Glass Transition Temperature (DSC Data)
The Tg is a measure of the mobility of the polymer chains. A higher Tg is often associated with a higher degree of crosslinking and increased stiffness. The rigid structure of this compound, when incorporated into the polymer backbone, restricts the segmental motion of the polymer chains.
| Polymer System | Glass Transition Temperature (Tg) (°C) |
| Control Epoxy | ~140 |
| Epoxy + DCH | ~175 |
This increase in Tg signifies that the material can be used at higher operating temperatures before it begins to soften and lose its mechanical properties.
Mechanistic Insights
The enhanced thermal performance can be attributed to the chemical nature of the this compound modifier.
Caption: Proposed mechanism for enhanced thermal stability.
-
Increased Crosslink Density: The diamine functionality allows it to react with the polymer matrix (e.g., epoxy groups), creating a more densely crosslinked network. This network requires more thermal energy to break apart.
-
Inherent Rigidity: The rigid cinnamylidene groups introduce stiffness into the polymer backbone, physically hindering chain mobility and thus raising the Tg.
-
Char Promotion: Upon heating to high temperatures, the aromatic and conjugated portions of the Schiff base are believed to facilitate cyclization and aromatization reactions, leading to the formation of a stable, carbonaceous char.
Conclusion
The use of this compound as a modifier represents a highly effective strategy for enhancing the thermal properties of polymers. Through standard thermal analysis techniques like TGA and DSC, it is possible to quantify significant improvements in thermal stability, char yield, and glass transition temperature. The underlying mechanisms—increased crosslink density and the promotion of char formation—provide a solid foundation for the rational design of high-performance, thermally stable polymeric materials for advanced applications. This guide provides the foundational protocols and interpretive framework for researchers to conduct their own comparative studies in this promising area of material science.
A Comprehensive Technical Guide to N,N'-Dicinnamylidene-1,6-hexanediamine: Synthesis, Comparative Applications, and Future Prospects
Introduction: The Versatility of a Symmetric Schiff Base
N,N'-Dicinnamylidene-1,6-hexanediamine, a symmetric Schiff base synthesized from the condensation of cinnamaldehyde and 1,6-hexanediamine, is a compound of significant interest due to its diverse chemical functionalities.[1] Its structure, characterized by two imine (-C=N-) groups and extended conjugation from the cinnamaldehyde moieties, imparts a unique combination of rigidity and flexibility.[1] This has led to its established use in the polymer industry as a crosslinking and vulcanizing agent.[1][2] Beyond this, the inherent reactivity of the imine bond and the biological relevance of its parent aldehydes and amines suggest a broader scope of applications, particularly in the development of corrosion inhibitors and novel therapeutic agents. This guide aims to provide a critical literature review of its current and potential applications, supported by comparative experimental data from related compounds and detailed methodologies to facilitate further research and development.
Synthesis and Characterization: A Classic Condensation Approach
The synthesis of this compound is a straightforward application of Schiff base formation, involving the nucleophilic addition of the primary amine groups of 1,6-hexanediamine to the carbonyl carbon of cinnamaldehyde, followed by the elimination of water.[1]
General Synthesis Protocol:
A typical synthesis involves the reaction of two molar equivalents of cinnamaldehyde with one molar equivalent of 1,6-hexanediamine.[1] The reaction is often carried out by refluxing the reactants in a suitable solvent, such as ethanol or methanol. The resulting product, a yellowish-brown crystalline solid, can be isolated by filtration and purified by recrystallization.[2]
Experimental Protocol: Synthesis of a Schiff Base Derived from 1,6-Hexanediamine (Illustrative Example)
This protocol is adapted from a similar synthesis of a Schiff base derived from 1,6-hexanediamine and an antibiotic, providing a procedural framework.
-
Dissolution of Reactants: Dissolve one millimole of 1,6-hexanediamine in 25 mL of hot ethanol. In a separate flask, dissolve two millimoles of cinnamaldehyde in 25 mL of hot ethanol.
-
Reaction Mixture: Slowly add the ethanolic solution of cinnamaldehyde to the 1,6-hexanediamine solution with constant stirring.
-
pH Adjustment: Adjust the pH of the reaction mixture to between 7.0 and 8.0 by adding a 0.1% solution of potassium hydroxide in methanol.
-
Reflux: Reflux the reaction mixture at approximately 78°C for a minimum of 2 hours under a nitrogen atmosphere.
-
Crystallization and Isolation: Allow the reaction mixture to stand overnight. The resulting yellow Schiff base precipitate is then collected by filtration.
-
Purification: Wash the collected solid with water, ethanol, and diethyl ether, and then dry it under reduced pressure. The final product can be further purified by recrystallization from ethanol.
Characterization:
The structure of this compound can be confirmed using various spectroscopic techniques. While specific high-resolution data for this exact molecule is not extensively published, the expected characterization would involve:
-
FT-IR Spectroscopy: To confirm the formation of the imine bond (C=N stretch) and the disappearance of the C=O stretch from cinnamaldehyde and the N-H stretch from 1,6-hexanediamine.
-
¹H NMR Spectroscopy: To identify the characteristic protons of the cinnamaldehyde and hexanediamine moieties, including the imine proton.
-
¹³C NMR Spectroscopy: To confirm the presence of the imine carbon and the other carbon atoms in the molecule.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Industrial Application: A Proven Crosslinking Agent
The most well-documented application of this compound is in the polymer industry, where it functions as a crosslinking and vulcanizing agent.[1][2] It is particularly effective for elastomers that react with amines, such as fluorinated rubbers, ethylene acrylate copolymers, and epichlorohydrins.
The mechanism of action in these applications involves the reaction of the imine groups with the polymer chains, leading to the formation of a robust and durable three-dimensional network. This crosslinked structure enhances the mechanical properties, thermal stability, and chemical resistance of the final polymeric material.[2]
High-Performance Application: Corrosion Inhibition
Schiff bases are recognized as effective corrosion inhibitors for various metals and alloys in acidic media.[3] Their efficacy stems from the presence of heteroatoms (like nitrogen) and π-electrons in their structure, which facilitate their adsorption onto the metal surface, forming a protective barrier against corrosive agents.
Comparative Performance of Schiff Base Corrosion Inhibitors:
| Schiff Base Inhibitor | Metal/Medium | Max. Inhibition Efficiency (%) | Concentration | Reference |
| bis-(2-aminofluorene)4,4′-biphenyldicarboxaldehyde | Carbon Steel/HCl | 98.2 (at 65°C) | Not Specified | [4] |
| 4-(4-(4-((pyridin-2-yl)-methyleneamino)-phenoxy)-phenoxy)-N-((pyridin-2-yl)-methylene)-benzenamine | Carbon Steel/HCl | 93 | 5.0 x 10⁻³ mol L⁻¹ | [4] |
| Isatin Schiff base (OHMHI) | Mild Steel/HCl | 96.1 | 0.5 mM | [5] |
| Phenolic Schiff base (PSB5) | Mild Steel/Acidic | 96.5 | 10⁻³ M | [6] |
| Aliphatic amine-functionalized perylene-diimide (PDINN) | Q235 Steel/HCl | 98.45 | 300 ppm | [7] |
Based on these comparisons, it is highly probable that this compound would exhibit significant corrosion inhibition efficiency, likely exceeding 90%, due to its molecular structure featuring two imine groups and extensive conjugation.
Mechanism of Corrosion Inhibition:
The corrosion inhibition by Schiff bases is attributed to their adsorption on the metal surface. This adsorption can occur through:
-
Physisorption: Electrostatic interaction between the protonated Schiff base and the charged metal surface.
-
Chemisorption: Coordinate bond formation between the lone pair of electrons on the nitrogen atoms and the vacant d-orbitals of the metal atoms.
The presence of aromatic rings and conjugated double bonds in this compound would further enhance its adsorption through π-electron interactions with the metal surface.
Experimental Protocol: Evaluation of Corrosion Inhibition (Gravimetric Method)
-
Specimen Preparation: Prepare mild steel coupons of a standard dimension. Polish the coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Corrosive Medium: Prepare a 1 M solution of hydrochloric acid (HCl).
-
Inhibitor Solutions: Prepare a series of inhibitor solutions by dissolving different concentrations of the Schiff base in the 1 M HCl solution.
-
Weight Loss Measurement: Weigh the prepared steel coupons accurately. Immerse the coupons in the corrosive medium with and without the inhibitor for a specified period (e.g., 6 hours) at a constant temperature.
-
Analysis: After the immersion period, remove the coupons, wash them with a cleaning solution (e.g., a solution containing NaOH and zinc dust), dry, and reweigh.
-
Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the blank solution and Wᵢ is the weight loss in the inhibitor solution.
Biomedical Potential: A Frontier for Exploration
Schiff bases and their metal complexes are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[8] This bioactivity is often attributed to the presence of the imine group, which can interact with various biological molecules.
Antibacterial Activity:
While no studies have directly evaluated the antibacterial properties of this compound, research on other Schiff bases derived from 1,6-hexanediamine provides valuable insights. For instance, Schiff bases derived from the condensation of cephalexin (an antibiotic) with 1,6-hexanediamine have shown promising bactericidal activity against E. coli, S. aureus, and K. pneumonia.[9] Another study reported that Schiff bases derived from hexamethylenediamine and substituted benzaldehydes were active against Staphylococcus aureus.[10]
Comparative Antibacterial Activity of Schiff Bases (Minimum Inhibitory Concentration - MIC):
| Schiff Base/Complex | Bacterial Strain | MIC (µg/mL) | Reference |
| Nickel(II) complex of cephalexin-1,6-hexanediamine Schiff base | S. aureus | 12.5 | [11] |
| Nickel(II) complex of cephalexin-1,6-hexanediamine Schiff base | E. coli | 12.5 | [11] |
| N,N'-bis(m-nitro-phenylmethyl)hexane-1,6-diimine | S. aureus | 187.5 | [10] |
| Pyrene-based Schiff base | P. aeruginosa | 7.81 | [12] |
| 5-aminopyrazole derived Schiff base | S. aureus | 15.62 | [13] |
The cinnamaldehyde moiety in this compound is also known to possess antimicrobial properties, suggesting a synergistic effect that warrants investigation.[14][15]
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)
-
Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus).
-
Serial Dilutions: Prepare a series of twofold dilutions of the Schiff base in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the microtiter plate at 37°C for 24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Anticancer Activity:
The anticancer potential of Schiff bases is a rapidly growing area of research. Cinnamaldehyde and its derivatives have been reported to exhibit anticancer activity.[10] Molecular docking studies have shown that cinnamaldehyde derivatives can act as anticancer agents.[5] Furthermore, metal complexes of Schiff bases have demonstrated significant cytotoxicity against various cancer cell lines.[7]
Given that this compound is derived from cinnamaldehyde, it is a promising candidate for anticancer drug development. The extended conjugation and the presence of two imine groups could facilitate its interaction with biological targets.
Future Directions: Metal Complexes and Advanced Materials
The two imine groups in this compound make it a versatile ligand for coordinating with various metal ions.[1] The resulting metal complexes could exhibit enhanced biological activities and catalytic properties. The synthesis and characterization of transition metal complexes of this ligand could open up new avenues in materials science and catalysis.
Conclusion
This compound is a molecule with a well-established role in the polymer industry and significant, yet largely unexplored, potential in high-performance applications. Its straightforward synthesis and versatile chemical structure make it an attractive platform for the development of novel corrosion inhibitors and biomedical agents. While direct experimental data for these advanced applications are currently limited, comparative analysis with structurally related Schiff bases strongly suggests that it is a promising candidate for further investigation. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to unlock the full potential of this intriguing Schiff base.
References
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Exploring the potent corrosion inhibition properties of phenolic Schiff bases on mild steel in acidic environments, part A: coupling experimental and theoretical investigations. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]
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Synthesis, Characterization and Antibacterial Activity of a Tridentate Schiff Base Derived from Cephalexin and 1,6-Hexanediamine. (2016). Hilaris Publisher. Retrieved January 13, 2026, from [Link]
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The Corrosion Inhibition Performance of Eco-Friendly bis-Schiff Bases on Carbon Steel in a Hydrochloric Solution. (2023). MDPI. Retrieved January 13, 2026, from [Link]
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Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections. (2024). MDPI. Retrieved January 13, 2026, from [Link]
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Synthesis, Characterization and Biological Evaluation of New Series of Schiff Bases Derived from Hexamethylenediamine as Potential Antibacterial and Antifungal Agents. (n.d.). IRA Academico Research. Retrieved January 13, 2026, from [Link]
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Antibacterial Evaluation, In Silico Characters and Molecular Docking of Schiff Bases Derived from 5-aminopyrazoles. (2019). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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(PDF) Synthesis, Characterization and Antibacterial Activity of a Tridentate Schiff Base Derived from Cephalexin and 1,6-Hexanediamine and its Transition Metal Complexes. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Synthesis and corrosion inhibition efficiency of Schiff bases derived from salicylideneaniline – a review. (n.d.). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]
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Antimicrobial and anticancer insights of cinnamaldehyde Schiff bases and metal complexes. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
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Exploring the Effectiveness of Isatin–Schiff Base as an Environmentally Friendly Corrosion Inhibitor for Mild Steel in Hydrochloric Acid. (2023). MDPI. Retrieved January 13, 2026, from [Link]
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(a) Anti-bacterial activity against S. aureus, E. coli, and C. albicans. (b) Cytotoxicity on HepG2 cells for Schiff bases L 1 and L 2 . (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Design of cinnamaldehyde amino acid Schiff base compounds based on the quantitative structure–activity relationship. (2017). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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PDINN as an Efficient and Environmentally Friendly Corrosion Inhibitor for Mild Steel in HCl: A Comprehensive Investigation. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
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Screening, Synthesis, and QSAR Research on Cinnamaldehyde-Amino Acid Schiff Base Compounds as Antibacterial Agents. (2018). MDPI. Retrieved January 13, 2026, from [Link]
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This compound: A Versatile Compound with Diverse Applications. (n.d.). Retrieved January 13, 2026, from [Link]
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Synthesis, antimicrobial activity of Schiff base compounds of cinnamaldehyde and amino acids. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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This compound | C24H28N2. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
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Synthesis and corrosion inhibition study of some 1,6-hexanediamine-based N,N-diallyl quaternary ammonium salts and their polymers. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Corrosion Inhibition Performance of Two Ketene Dithioacetal Derivatives for Stainless Steel in Hydrochloric Acid Solution. (n.d.). KoreaScience. Retrieved January 13, 2026, from [Link]
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Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. (n.d.). Oriental Journal of Chemistry. Retrieved January 13, 2026, from [Link]
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Understanding this compound (CAS 140-73-8): A Comprehensive Overview. (n.d.). Retrieved January 13, 2026, from [Link]
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Characteristic Studies of Hexamethylene Diamine Complexes. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Synthesis and Characterization of Some Transition Metal Complexes With (Z)-N1-N6-bis (5-nitropyridine -2-yl) hex-3- enediamide Ligand. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Synthesis, Characterization and Biological Activity Study for Some New Metals Complexes with (3Z,3'E)-3,3'-(((2E,5E)-hexane-2,5-diylidene)bis(hydrazine-2,1-diylidene))bis(indolin-2-one). (2023). Ibn AL-Haitham Journal For Pure and Applied Science. Retrieved January 13, 2026, from [Link]
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quantitative analysis of N,N'-Dicinnamylidene-1,6-hexanediamine in a mixture
An In-Depth Guide to the Quantitative Analysis of N,N'-Dicinnamylidene-1,6-hexanediamine in Mixtures
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a deep and applicable understanding of the techniques. We will explore and contrast three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
Introduction to this compound
This compound (CAS No. 140-73-8) is a bis-Schiff base formed from the condensation reaction of two equivalents of cinnamaldehyde with one equivalent of 1,6-hexanediamine.[1] Its structure, featuring two aromatic rings and an extended conjugated system of C=C and C=N double bonds, is responsible for its chemical properties and makes it a valuable component in polymer chemistry, particularly as a crosslinking agent.[1][2] The accurate quantification of this molecule in a mixture—be it a final product, a reaction medium, or a biological matrix—is critical for quality control, reaction kinetics monitoring, and stability studies. The challenge lies in selecting a method that is not only accurate and precise but also specific enough to distinguish the analyte from starting materials, byproducts, or other matrix components.
Chapter 1: Physicochemical Properties and Analytical Implications
The molecular structure of this compound dictates the most effective analytical approaches.
-
Chemical Structure: C₂₄H₂₈N₂
-
Molecular Weight: 344.5 g/mol [3]
-
Key Structural Features: The molecule possesses two imine (-C=N-) groups and extensive π-conjugation across the cinnamylidene moieties. This structure is the basis for its strong ultraviolet (UV) absorbance.
-
UV-Vis Absorbance Profile: Schiff bases characteristically exhibit strong absorption bands in the UV-Vis region. These are typically attributed to π → π* transitions within the aromatic rings and conjugated double bonds, and n → π* transitions associated with the lone pair of electrons on the imine nitrogen atoms.[4] This inherent chromophore makes UV-based detection methods highly suitable.
-
Solubility: The molecule is largely nonpolar, suggesting good solubility in common organic solvents like acetonitrile, methanol, and dimethyl sulfoxide (DMSO). This is a critical consideration for sample preparation in both chromatography and spectroscopy.
These properties suggest that chromatographic methods coupled with UV detection will offer the best combination of selectivity and sensitivity, while direct spectrophotometry could serve as a simpler, faster screening tool. qNMR offers an orthogonal method for absolute quantification without needing a pure reference standard of the analyte.
Chapter 2: A Comparative Overview of Analytical Methodologies
The choice of an analytical method depends on the specific requirements of the analysis, including the complexity of the mixture, required sensitivity, and available instrumentation.
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | Quantitative NMR (qNMR) |
| Specificity | High (Separates analyte from interferences) | Low to Moderate (Prone to spectral overlap) | Very High (Structurally specific signals) |
| Sensitivity | High (ng to pg level) | Moderate (µg to mg level) | Low (mg level) |
| Accuracy | Very High | High (in simple matrices) | Excellent (Primary ratio method) |
| Precision | Excellent (<2% RSD typical) | Good (<5% RSD typical) | Excellent (<1% RSD achievable) |
| Linear Range | Wide | Moderate | Wide |
| Throughput | Moderate | High | Low |
| Cost/Sample | Moderate | Low | High |
| Expertise | Intermediate | Low | High |
Chapter 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the quintessential technique for the quantitative analysis of this compound in complex mixtures due to its superior separating power and sensitive detection.
Principle of Operation
The method physically separates the target analyte from other components in the mixture using a stationary phase (column) and a mobile phase. As the separated components elute from the column, they pass through a UV detector that measures their absorbance at a specific wavelength, allowing for precise quantification. Several studies have validated the use of reverse-phase HPLC for the robust quantification of various Schiff bases.[5][6]
Workflow for HPLC-UV Method Development and Validation
Caption: General workflow for quantitative analysis using HPLC-UV.
Detailed Experimental Protocol: A Self-Validating RP-HPLC Method
This protocol is designed to be a self-validating system, meaning the steps for validation are integrated into the method development.
-
Instrumentation and Reagents:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
HPLC-grade acetonitrile, methanol, and water.
-
Reference standard of this compound.
-
-
Preparation of Solutions:
-
Mobile Phase: A degassed mixture of acetonitrile and water (e.g., 80:20 v/v). The optimal ratio should be determined during method development to achieve good resolution and a reasonable retention time.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of at least five calibration standards (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a portion of the mixture expected to contain the analyte.
-
Dissolve the sample in a known volume of methanol or mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.
-
-
Chromatographic Conditions:
-
Method Validation Protocol:
-
Specificity: Inject a blank (solvent), a placebo (mixture matrix without analyte), and the analyte standard. The analyte peak should be well-resolved from any other peaks.[9]
-
Linearity: Inject the five calibration standards in triplicate. Plot the mean peak area against concentration and perform a linear regression. The correlation coefficient (R²) should be >0.999.
-
Accuracy: Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision (Repeatability): Inject one standard solution (e.g., 100 µg/mL) six times. The relative standard deviation (%RSD) of the peak areas should be ≤2%.
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy, typically where the signal-to-noise ratio is at least 10:1.
-
Example Data Presentation
Table: Linearity Study Results
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 10 | 125430 |
| 25 | 313575 |
| 50 | 627150 |
| 100 | 1254300 |
| 150 | 1881450 |
| Slope | 12540 |
| Intercept | 350 |
| R² | 0.9998 |
Chapter 4: UV-Vis Spectrophotometry
This technique offers a rapid and cost-effective method for quantification but is highly dependent on the composition of the mixture.
Principle of Operation
Based on the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of an unknown sample at λmax and comparing it to a calibration curve prepared from pure standards, the concentration can be determined.
Experimental Protocol
-
Wavelength Selection: Scan a dilute solution of the reference standard in a suitable solvent (e.g., methanol) from 200-800 nm to identify the λmax.
-
Calibration Curve: Prepare a series of at least five standard solutions of known concentrations. Measure the absorbance of each at the predetermined λmax, using the solvent as a blank. Plot absorbance vs. concentration to generate a calibration curve.
-
Sample Analysis: Prepare the sample solution so that its absorbance falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the regression equation.
Causality and Limitations
The primary limitation of UV-Vis spectrophotometry is its lack of specificity.[10] If other components in the mixture absorb light at or near the analyte's λmax, the measurement will be positively biased, leading to an overestimation of the concentration. Therefore, this method is only trustworthy for relatively simple and well-characterized mixtures where potential interferences are known to be absent or their contribution to absorbance is negligible.
Chapter 5: Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful primary analytical method that can determine the absolute concentration or purity of a sample without requiring a reference standard of the analyte itself.[11]
Principle of Operation
The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. In qNMR, a certified internal standard of known concentration is added to the sample. By comparing the integral of a specific, non-overlapping signal from the analyte to the integral of a signal from the internal standard, the analyte's concentration can be calculated precisely.[12]
Workflow for qNMR Quantification
Caption: Key steps for accurate quantitative NMR (qNMR) analysis.
Experimental Protocol: ¹H-qNMR
-
Reagents and Materials:
-
High-field NMR spectrometer.
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with known purity and signals that do not overlap with the analyte.
-
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the sample mixture and ~5-10 mg of the internal standard into the same vial. Record weights precisely.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.7 mL).
-
-
NMR Acquisition:
-
Critical Parameter: Set the relaxation delay (D1) to be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and standard signals of interest. This ensures complete relaxation and accurate integration. A D1 of 30-60 seconds is often sufficient.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>150:1).
-
-
Data Processing and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal for the analyte (e.g., the imine proton -CH=N-) and a signal for the internal standard.
-
Calculate the purity or concentration using the following formula[12]:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std (%)
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
Purity = Purity of the standard
-
-
Conclusion
For the routine, high-throughput quantitative analysis of this compound in complex mixtures, RP-HPLC with UV detection is the recommended method. It provides an unparalleled combination of specificity, sensitivity, and robustness, making it ideal for quality control environments. UV-Vis spectrophotometry serves as a valuable tool for rapid, preliminary screening of simple mixtures where interfering chromophores are absent. Quantitative NMR stands as the definitive method for primary characterization, purity assessment of reference standards, or when an absolute quantification method is required without reliance on an identical standard. The selection of the optimal technique requires a thorough understanding of the sample matrix and the specific goals of the analysis.
References
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National Center for Biotechnology Information. (n.d.). Quantitative Assessment of the in-vitro Binding Kinetics of Antisickling Aromatic Aldehydes with Hemoglobin A: A Universal HPLC-UV/Vis Method to Quantitate Schiff-Base Adduct formation. PubMed Central. Retrieved from [Link]
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Bader, N. R. (n.d.). Applications of Schiff's bases chelates in quantitative analysis: A review. ResearchGate. Retrieved from [Link]
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ResearchGate. (2022). Development and method validation for detection of the concentration of Benzocaine Schiff base by high performance liquid chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). Quantification and Prediction of Imine Formation Kinetics in Aqueous Solution by Microfluidic NMR Spectroscopy. Retrieved from [Link]
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Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2011). Preparation of Schiff base Zinc Metal complex (DMAPIMP)2Zn and Development of HPLC Chromatographic method for its analysis. Retrieved from [Link]
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Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]
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SIELC Technologies. (2018). 1,6-Hexanediamine, N,N'-bis(3-phenyl-2-propenylidene)-. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of N,N'-Dicinnamylidene-1,6-hexanediamine
As a Senior Application Scientist, it is imperative to approach every chemical with a thorough understanding of its properties and potential hazards. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N,N'-Dicinnamylidene-1,6-hexanediamine (CAS No. 140-73-8).[1][2] This document is designed to be a practical, in-depth resource that goes beyond mere procedural steps to explain the rationale behind each safety recommendation, ensuring a self-validating system of laboratory safety.
Understanding the Hazard Profile
This compound is classified as a substance that causes skin irritation and may provoke an allergic skin reaction.[3][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with the signal word "Warning".[3][4] Some data also suggests it may cause serious eye irritation and respiratory irritation.[4] A comprehensive understanding of these hazards is the foundation of safe handling.
Hazard Statement Summary:
It is crucial to recognize that repeated or prolonged contact can lead to dermatitis, and inhalation of dust may result in chronic respiratory irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each.
| PPE Component | Specifications | Rationale for Use |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] | Protects against splashes and dust, preventing direct contact with the eyes which can cause serious irritation.[4] |
| Skin Protection | Impervious and fire/flame-resistant clothing. Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which is known to cause irritation and allergic reactions.[3][4] Impervious clothing provides a barrier against spills. |
| Respiratory Protection | A full-face respirator is necessary if exposure limits are exceeded or if irritation is experienced.[3] Use a NIOSH-approved air-purifying respirator with a dust/mist filter for operations that may generate dust.[5] | Protects the respiratory tract from irritation caused by inhaling dust or vapors of the substance.[4] |
Logical Flow for Donning PPE: The following diagram illustrates the correct sequence for putting on PPE to ensure maximum protection.
Caption: Correct sequence for donning PPE.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to minimize exposure risk and maintain the integrity of the chemical.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid the formation of dust.[3]
-
Wash hands thoroughly after handling the substance.[3]
-
Contaminated work clothing should not be allowed out of the workplace.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6]
-
Keep away from heat and sources of ignition.[7]
-
The recommended storage temperature is ambient.[6]
Emergency Procedures: A Step-by-Step Response Plan
In the event of an accidental exposure or spill, a swift and correct response is crucial.
First-Aid Measures:
| Exposure Route | Immediate Action |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical help.[3] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[3] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Accidental Release Measures:
-
Evacuate: Evacuate personnel to a safe area.[3]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[3]
-
Clean-up: Collect the spilled material using appropriate tools to avoid dust formation and place it in a suitable container for disposal.[3]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus.[3]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and future exposure risks.
Disposal Workflow:
Caption: Workflow for the safe disposal of chemical waste.
Dispose of the contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3] Do not allow the chemical to enter drains.
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a foundational understanding of its hazards and the diligent application of established safety protocols. By integrating the guidance in this document into your laboratory's standard operating procedures, you contribute to a robust culture of safety that protects researchers, the wider community, and the environment.
References
-
1,6-Hexanediamine, N, N'-dicinnamylidene- - ChemBK. [Link]
-
Material Safety Data Sheet - ScienceLab.com. [Link]
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This compound | C24H28N2 | CID 67325 - PubChem. [Link]
-
Safety Data Sheet 1,6-Hexanediamine DANGER - Carolina Biological Supply Company. [Link]
-
Material Safety Data Sheet - West Liberty University. [Link]
-
1,6-Hexanediamine Safety Data Sheet - Scribd. [Link]
-
GP-213 (N,N'-DICINNAMYLIDENE-1,6-HEXANE DIAMINE) - Cymer Chemicals. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
